molecular formula C6H11N3O B1612153 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol CAS No. 886496-98-6

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Cat. No.: B1612153
CAS No.: 886496-98-6
M. Wt: 141.17 g/mol
InChI Key: AJOFBNLXIBLIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-1-(1-methylimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-3-2-8-6(9)5(10)4-7/h2-3,5,10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOFBNLXIBLIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599097
Record name 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-98-6
Record name 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 1197228-24-2): A Privileged Scaffold for Metalloenzyme Inhibition and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS 1197228-24-2) is a highly versatile, low-molecular-weight building block characterized by a 1-methylimidazole core covalently linked to a vicinal amino alcohol moiety[1]. In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), this specific structural arrangement serves as a "privileged scaffold." The 1-methylimidazole ring provides a fixed, predictable vector for coordination with transition metals (such as Zn²⁺ or Fe²⁺) found in metalloenzyme active sites, while the adjacent amino alcohol offers a highly tunable handle for synthetic elaboration[2]. This whitepaper provides an in-depth technical guide on the physicochemical dynamics, synthetic methodologies, and target engagement protocols associated with this critical biochemical fragment.

Structural Dynamics & Physicochemical Profiling

The structural logic of CAS 1197228-24-2 lies in its precise arrangement of hydrogen bond donors, acceptors, and metal-coordinating nitrogen atoms.

  • Tautomeric Stability: Unlike unsubstituted imidazoles, the N-methyl group at the 1-position "locks" the tautomeric state. This prevents the energetic penalty associated with tautomerization upon target binding and provides a single, predictable binding vector for structure-based drug design (SBDD).

  • Bidentate/Tridentate Chelation: The proximity of the imidazole N3 nitrogen to the hydroxyl and primary amine creates a potent chelating environment. This makes the scaffold an excellent Zinc-Binding Group (ZBG) for targeting matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).

  • Hydrophilicity: The predicted XlogP of -1.7 indicates high aqueous solubility, making it an ideal starting fragment for FBDD libraries where high concentrations are required for initial biophysical screening[1].

Table 1: Physicochemical Properties of CAS 1197228-24-2
PropertyValueStructural Implication
Molecular Formula C₆H₁₁N₃OLow molecular weight (ideal for FBDD).
Monoisotopic Mass 141.09021 DaHigh ligand efficiency potential[1].
Predicted [M+H]⁺ 142.09749 m/zEasily detectable via standard LC-MS[1].
Predicted XlogP -1.7Highly hydrophilic; prevents non-specific hydrophobic aggregation.
H-Bond Donors 3 (OH, NH₂)Facilitates extensive interaction networks with target residues.
H-Bond Acceptors 4 (N, N, N, O)Strong potential for interacting with kinase hinge regions or metal ions.

Fragment-to-Lead Optimization Logic

In FBDD, low-affinity fragments must be systematically elaborated into high-affinity lead compounds. The amino alcohol side chain of CAS 1197228-24-2 is the primary vector for this elaboration. The primary amine can be selectively functionalized (via acylation, reductive amination, or sulfonylation) to reach into adjacent hydrophobic pockets of the target enzyme, while the imidazole ring remains anchored to the active site metal[3].

FBDD_Workflow N1 Fragment Library Screening N2 Hit Identification: CAS 1197228-24-2 N1->N2 SPR / TSA N3 Structural Biology (X-ray/NMR) N2->N3 Target Co-crystallization N4 Synthetic Elaboration (Amidation/Alkylation) N3->N4 Structure-Guided Design N5 Lead Compound Optimization N4->N5 SAR Profiling

Fragment-to-Lead optimization workflow utilizing the 1-methylimidazole amino alcohol scaffold.

Synthetic Methodologies & Derivatization

To utilize this scaffold effectively, researchers must differentiate the reactivity of the primary amine from the secondary hydroxyl group. The following protocol details a self-validating system for the selective N-acylation of CAS 1197228-24-2, a common first step in library generation[4].

Protocol 1: Selective N-Acylation of CAS 1197228-24-2

Objective: To couple a carboxylic acid building block to the primary amine of CAS 1197228-24-2 while suppressing competitive O-acylation.

Causality & Rationale: The primary amine is inherently more nucleophilic than the hydroxyl group. However, using highly reactive acyl chlorides can lead to di-acylation. By utilizing a milder coupling reagent (HATU) and controlling the basicity and temperature, kinetic control ensures strictly N-selective amide bond formation.

Step-by-Step Methodology:

  • Activation: Dissolve 1.1 equivalents of the desired carboxylic acid and 1.1 equivalents of HATU in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active OAt ester without reacting with the electrophile itself.

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Substrate Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.0 equivalent of CAS 1197228-24-2 (dissolved in a minimal volume of DMF). Causality: Cooling to 0 °C maximizes the kinetic differentiation between the amine and the hydroxyl group, entirely suppressing O-acylation.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS to confirm the presence of the [M+H]⁺ peak corresponding to the mono-acylated product and the absence of the di-acylated mass.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃, water, and brine to remove DMF and HATU byproducts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Target Engagement Validation

Once elaborated, the derivative must be tested for target engagement. For metalloenzymes, Thermal Shift Assays (TSA) provide a rapid, self-validating biophysical readout of binding[2].

Coordination_Logic Metal Zn(II) Active Site Metalloenzyme Core Ligand CAS 1197228-24-2 Imidazole-Amino Alcohol Imid 1-Methylimidazole Ring (Nitrogen Donor) Ligand->Imid Amine Primary Amine (H-Bond / Electrostatic) Ligand->Amine Hydroxyl Hydroxyl Group (Oxygen Donor) Ligand->Hydroxyl Imid->Metal Coordinate Bond Amine->Metal H-Bond Network Hydroxyl->Metal Coordinate Bond

Bidentate/tridentate coordination logic of CAS 1197228-24-2 within a metalloenzyme active site.

Protocol 2: Thermal Shift Assay (TSA) for Metalloenzyme Target Engagement

Objective: To quantify the thermodynamic stabilization (ΔTm) of a target metalloenzyme upon binding to the synthesized CAS 1197228-24-2 derivative.

Causality & Rationale: When a ligand binds to a folded protein, it thermodynamically stabilizes the native state, shifting its melting temperature (Tm) higher. SYPRO Orange dye is utilized because it is highly fluorescent only in non-polar environments. As the protein denatures upon heating, its hydrophobic core is exposed, the dye binds, and fluorescence increases. To create a self-validating system, an EDTA control arm is included. If the ligand's binding is strictly dependent on metal coordination via the imidazole ring, stripping the metal with EDTA will abolish the ΔTm shift.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Protein/Dye Mix: Dilute the target metalloenzyme to a final concentration of 2 µM. Add SYPRO Orange dye to a final concentration of 5X (from a 5000X commercial stock).

  • Compound Plating: In a 96-well PCR plate, add 2 µL of the test compound (1 mM in DMSO) to the experimental wells. Add 2 µL of pure DMSO to the vehicle control wells.

  • EDTA Control (Self-Validation): In a separate set of wells, add the test compound + 2 µL of 50 mM EDTA. Causality: EDTA chelates the active site metal. A loss of ΔTm in these wells proves the binding is metal-dependent.

  • Incubation: Add 18 µL of the Protein/Dye mix to all wells. Seal the plate with an optically clear film and incubate at room temperature for 15 minutes to allow system equilibration.

  • Thermal Ramping: Place the plate in a Real-Time PCR machine. Run a melt curve program: ramp from 25 °C to 95 °C at a rate of 0.5 °C/minute, continuously reading fluorescence in the ROX channel (Ex: 490 nm, Em: 575 nm).

  • Data Analysis: Calculate the first derivative of the fluorescence curve to identify the inflection point (Tm). Calculate ΔTm = Tm(Compound) - Tm(DMSO).

Table 2: Analytical Validation Metrics for Target Engagement
ParameterSpecificationCausality / Rationale
Z'-Factor > 0.6Ensures assay robustness and statistical reliability between positive and negative controls.
ΔTm Shift > 2.0 °CIndicates statistically significant thermodynamic stabilization of the folded protein state.
EDTA Control ΔTm < 0.5 °CValidates that the binding mechanism is strictly dependent on the metalloenzyme's active site metal.

References

  • PubChemLite - 1197228-24-2 (C6H11N3O). uni.lu.
  • Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst. PMC - NIH.
  • Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K: P3 Modifications. ChemoGenics BioPharma.
  • Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents. PMC - NIH.

Sources

1-(1-methyl-1H-imidazol-2-yl)-2-aminoethanol structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-methyl-1H-imidazol-2-yl)-2-aminoethanol (MIAE) is a bifunctional heterocyclic building block characterized by an imidazole core substituted at the C2 position with a 2-amino-1-hydroxyethyl chain. It serves as a critical intermediate in the synthesis of fused heterocyclic drugs (e.g., imidazo[1,2-a]pyrazines) and as a bidentate N,O-donor ligand in bioinorganic coordination chemistry.

This guide details the structural properties, validated synthetic pathways, and handling protocols for MIAE, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[1][2][3]

The molecule combines the electron-rich, aromatic imidazole ring with a polar, basic aminoethanol side chain. The presence of the N-methyl group at position 1 locks the tautomeric equilibrium, ensuring the side chain remains fixed at position 2.

PropertyData
IUPAC Name 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Chiral Center C1 of the ethyl chain (Exists as R and S enantiomers)
H-Bond Donors 2 (OH, NH₂)
H-Bond Acceptors 3 (Imidazole N3, NH₂, OH)
Predicted pKa (Base) ~7.1 (Imidazole N3), ~9.5 (Aliphatic Amine)
Solubility Highly soluble in H₂O, MeOH, DMSO; Poor in Hexanes, Et₂O
Structural Significance[5][6]
  • Bidentate Chelation: The imidazole N3 and the hydroxyl oxygen (or the amine nitrogen) form a stable 5- or 6-membered chelate ring with transition metals (Cu²⁺, Zn²⁺), mimicking the active sites of metalloenzymes.

  • Chirality: The benzylic-like carbon (C-OH) is a stereocenter. Asymmetric synthesis or resolution is required for enantiopure applications.

Synthetic Pathways[1][7][8][9][10][11]

The most robust route to MIAE utilizes the Henry Reaction (Nitroaldol Condensation) followed by reduction. This pathway uses the commercially available 1-methylimidazole-2-carboxaldehyde as the starting material.

Reaction Scheme (Graphviz)

Synthesis Start 1-Methylimidazole- 2-carboxaldehyde Inter Intermediate: Nitroaldol Adduct Start->Inter Henry Rxn (C-C Bond Formation) Reagent1 Nitromethane (MeNO2) / Base Reagent1->Inter Product Target: 1-(1-methyl-1H-imidazol-2-yl)- 2-aminoethanol Inter->Product Reduction (NO2 -> NH2) Reagent2 H2 / Raney Ni or LiAlH4 Reagent2->Product

Figure 1: Two-step synthesis via the Henry Reaction. The nitroaldol intermediate is reduced to the aminoalcohol.

Mechanism & Process Logic
  • C-C Bond Formation (Henry Reaction): The acidity of nitromethane (pKa ~10) allows deprotonation by mild bases (NaOH or Et₃N). The resulting nitronate anion attacks the electrophilic carbonyl of the imidazole aldehyde.

  • Chemoselectivity in Reduction: The reduction step is critical.

    • Avoid: H₂/Pd-C under acidic conditions, as this often leads to hydrogenolysis of the benzylic hydroxyl group, yielding the ethylamine derivative (removal of OH).

    • Preferred:Raney Nickel (H₂, 50 psi) or LiAlH₄ (THF, 0°C) preserves the hydroxyl group while reducing the nitro group to the amine.

Experimental Protocols

Protocol A: Henry Reaction (Nitroaldol Formation)

Objective: Synthesis of 1-(1-methyl-1H-imidazol-2-yl)-2-nitroethanol.

  • Setup: Charge a 250 mL round-bottom flask with 1-methylimidazole-2-carboxaldehyde (10.0 g, 90.8 mmol) and methanol (100 mL).

  • Addition: Add nitromethane (6.1 g, 100 mmol) followed by catalytic triethylamine (1.0 mL) or 10% NaOH (aq) (5 mL).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1). The aldehyde spot should disappear.

  • Workup: Neutralize with dilute HCl (if NaOH used) or evaporate solvent directly (if Et₃N used).

  • Purification: The nitroalcohol often precipitates or crystallizes upon concentration. If oil remains, purify via flash column chromatography (Silica, DCM/MeOH gradient).

    • Yield Target: 85–95%.[1]

Protocol B: Reduction to Aminoethanol

Objective: Conversion of nitro group to primary amine without deoxygenation.

  • Setup: Place the nitroethanol intermediate (5.0 g) in a hydrogenation vessel (Parr shaker).

  • Catalyst: Add Raney Nickel (approx. 1.0 g, washed with EtOH) under argon atmosphere (Pyrophoric hazard!).

  • Solvent: Add anhydrous Ethanol (50 mL).

  • Hydrogenation: Pressurize to 40–50 psi H₂. Shake at room temperature for 12 hours.

  • Filtration: Filter carefully through Celite under argon (Do not let Raney Ni dry out in air).

  • Isolation: Concentrate the filtrate under reduced pressure. The product is a viscous oil or low-melting solid.

  • Salt Formation (Optional but Recommended): Dissolve in EtOH and add 2.0 eq of HCl/Dioxane to precipitate the dihydrochloride salt for long-term stability.

Applications in Drug Discovery[6][8]

Pharmacophore Features

MIAE is a precursor to Imidazo[1,2-a]pyrazines , a scaffold found in various kinase inhibitors and luciferase substrates (coelenterazine analogs).

  • Cyclization Logic: Reaction of MIAE with glyoxal or oxalyl chloride derivatives can close the second ring, fusing the pyrazine ring onto the imidazole N1-C2 bond.

Coordination Chemistry (Graphviz)

Coordination cluster_0 Chelate Ring Formation Center Metal Center (Cu, Zn, Fe) Ligand MIAE Ligand Ligand->Center Im-N3 (Donor) Ligand->Center OH / NH2 (Donor)

Figure 2: Bidentate binding mode. The imidazole nitrogen (N3) and the side-chain heteroatom (O or N) form a stable chelate ring.

Safety & Handling (E-E-A-T)

  • Precursor Hazards: 1-Methylimidazole-2-carboxaldehyde is a skin irritant. Nitromethane is a flammable liquid and a shock-sensitive explosive if heated under confinement.

  • Catalyst Safety: Raney Nickel is pyrophoric . Always keep it wet with solvent. Filter under an inert gas blanket.

  • Storage: The free base of MIAE is hygroscopic and sensitive to CO₂ (carbamate formation). Store as the dihydrochloride salt at -20°C in a desiccator.

References

  • Synthesis of Imidazole Aldehydes: Title: "1H-Imidazole-2-carboxaldehyde."[2] Source: Organic Syntheses, Coll.[2] Vol. 5, p.642 (1973). URL:[Link] (Note: Provides the foundational chemistry for the aldehyde precursor).

  • Henry Reaction on Heterocycles: Title: "Imidazole-Catalyzed Henry Reactions in Aqueous Medium." Source: ResearchGate / Synthetic Communications. URL:[Link]

  • Reduction Methodologies: Title: "A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole." Source: Reaction Chemistry & Engineering (RSC). URL:[Link] (Note: Highlights the risk of over-reduction/hydrogenolysis, validating the need for mild Raney Ni protocols for aminoalcohol retention).

Sources

The Core Chemistry and Application of Imidazole-Based β-Amino Alcohols: A Guide to Synthesis and Strategic Utility

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-based β-amino alcohols represent a class of "privileged scaffolds" in modern medicinal chemistry and asymmetric catalysis. The unique combination of the imidazole nucleus—an aromatic heterocycle with versatile hydrogen bonding capabilities and metallophilic properties—and the chiral β-amino alcohol motif confers a remarkable spectrum of biological activities and catalytic potential.[1][2] This guide provides an in-depth exploration of these building blocks, moving from their fundamental structural attributes to advanced synthetic strategies and their applications as both chiral ligands and core components of therapeutic agents. We will dissect the causality behind key experimental protocols, offering field-proven insights for researchers engaged in drug discovery and catalyst design.

The Strategic Importance of Imidazole-Based β-Amino Alcohols

The imidazole ring is a cornerstone of biological chemistry, famously present in the amino acid histidine, where it functions as a proton shuttle and a key ligand in the active sites of numerous metalloenzymes.[3][4] Its amphoteric nature, allowing it to act as both a hydrogen bond donor and acceptor, and its ability to coordinate with various metal ions are critical to its biological and chemical reactivity.[1][4]

The β-amino alcohol moiety is similarly a privileged structural motif found in a vast number of natural products and pharmaceutical agents, including essential medicines like salbutamol and propranolol.[5] The 1,2-relationship between the amino and hydroxyl groups provides a rigid stereochemical anchor, crucial for enantioselective recognition at biological targets such as receptors and enzymes.[6]

The fusion of these two motifs creates a building block with exceptional properties. The imidazole ring can modulate the pharmacokinetic properties of a molecule, while the chiral β-amino alcohol backbone provides the specific three-dimensional orientation required for high-potency interactions.[1][7] This synergy has led to their exploration in a wide range of therapeutic areas, including as anti-tubercular, anti-inflammatory, and anticancer agents.[8][9][10]

Core Structural Features and Mechanistic Implications

The efficacy of imidazole-based β-amino alcohols in biological and catalytic systems stems directly from their unique structural and electronic properties. Understanding these features is paramount for rational drug design and catalyst development.

  • Stereochemistry: The two adjacent stereocenters (at the α- and β-carbons) define the spatial orientation of the key functional groups. The relative stereochemistry (e.g., syn vs. anti) dictates how the molecule fits into a chiral pocket, making stereocontrolled synthesis a critical objective.

  • Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding: the N-H of the imidazole ring (donor), the non-protonated imidazole nitrogen (acceptor), the hydroxyl group (donor and acceptor), and the secondary amine (donor). This rich network of potential interactions allows for strong and specific binding to protein targets.

  • Amphoteric Nature: The imidazole ring can be protonated or deprotonated under physiological conditions, influencing the molecule's overall charge, solubility, and ability to cross cell membranes.[8][11] This behavior is often exploited in enzyme active sites for acid-base catalysis.[4]

Below is a diagram illustrating the key functional attributes of this molecular scaffold.

Structural_Features cluster_0 Imidazole-Based β-Amino Alcohol Core cluster_1 Key Interaction Sites mol a Hydrogen Bond Acceptor (sp2 N) a->mol b Hydrogen Bond Donor (N-H) b->mol c Chiral Center (β) c->mol d H-Bond Donor/ Acceptor (-OH) d->mol e Chiral Center (α) e->mol f Coordination Site for Metals f->mol

Caption: Key structural and functional sites of an imidazole-based β-amino alcohol.

Synthetic Strategies: From Classical Methods to Modern Asymmetric Catalysis

The synthesis of enantiomerically pure imidazole-based β-amino alcohols is a central challenge. The choice of synthetic route depends on the desired stereochemistry, scalability, and tolerance of other functional groups.

Classical Approach: Regioselective Epoxide Ring-Opening

One of the most direct and widely used methods for constructing β-amino alcohols is the nucleophilic ring-opening of epoxides with an amine.[5] In this context, an imidazole-containing amine is reacted with a suitable epoxide, or vice-versa.

Causality Behind Experimental Choices:

  • Nucleophile: The imidazole moiety itself can act as the nucleophile, attacking an epoxide. The choice of which nitrogen atom attacks (if the ring is unsubstituted) can be influenced by steric and electronic factors.

  • Solvent and Catalyst: The reaction is often performed in polar protic solvents like water or alcohols, which can activate the epoxide towards ring-opening by protonation.[12] For less reactive systems, Lewis acids (e.g., Zn(ClO₄)₂) or other catalysts can be employed to enhance the electrophilicity of the epoxide carbon.[12]

  • Regioselectivity: The ring-opening of unsymmetrical epoxides can lead to two regioisomers. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon (SN2 mechanism). Under acidic conditions, the reaction may proceed with attack at the more substituted carbon due to partial positive charge stabilization.[12]

Protocol 3.1: General Procedure for Epoxide Aminolysis

  • Preparation: Dissolve the imidazole-containing nucleophile (1.0 eq.) in a suitable solvent (e.g., methanol or water) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add the desired epoxide (1.0-1.2 eq.) to the solution. If required, add the catalyst (e.g., 5-10 mol% Lewis acid).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 50°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Elevated temperature increases the reaction rate but can also lead to side products; optimization is key.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired β-amino alcohol.

Modern Asymmetric Synthesis

Achieving high enantiopurity is critical for pharmaceutical applications. Modern methods bypass the need for chiral pool starting materials by using catalytic amounts of a chiral inductor.

This strategy involves the amination of a prochiral substrate using a chiral catalyst. One powerful approach is the borrowing hydrogen pathway, where a diol is transiently oxidized to an aldehyde, which then forms an imine with the amine nucleophile, followed by an enantioselective reduction.[13]

Asymmetric_Amination_Workflow Start Racemic α-tertiary 1,2-diol + Amine Step1 Ir-Catalyzed Oxidation (Borrowing Hydrogen) Start->Step1 Intermediate1 Aldehyde Intermediate + H2O Step1->Intermediate1 Step2 Imine Formation (with Chiral Phosphoric Acid) Intermediate1->Step2 Intermediate2 Chiral Imine Intermediate Step2->Intermediate2 Step3 Enantioselective Reduction (Ir-Catalyst) Intermediate2->Step3 End Enantioenriched β-Amino α-tertiary Alcohol Step3->End

Sources

Technical Monograph: 2-Amino-1-(1-methylimidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Analytical Validation

Executive Summary

2-Amino-1-(1-methylimidazol-2-yl)ethanol (CAS: 886496-98-6 for the generic/salt form) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients. Structurally, it consists of a 1-methylimidazole core functionalized at the C2 position with a 2-amino-1-hydroxyethyl side chain.

This molecule represents a critical "chiral amino-alcohol" motif, often serving as a precursor for adrenergic receptor modulators or as a chelating ligand in organometallic catalysis. Its amphoteric nature—possessing both a basic imidazole nitrogen and a primary amine—dictates specific handling protocols to prevent oxidative degradation or polymerization.

Core Molecular Data:

  • Molecular Weight (Free Base): 141.17 g/mol [1]

  • Molecular Weight (Dihydrochloride): 214.09 g/mol [2]

  • Molecular Formula: C₆H₁₁N₃O[1]

Physicochemical Characterization

Understanding the fundamental physical properties is prerequisite to experimental design. The molecule is most stable in its salt form (dihydrochloride) due to the high basicity of the primary amine and the imidazole ring.

Table 1: Molecular Specification & Properties
PropertyValueTechnical Note
Molecular Weight 141.17 Da Free base calculation based on C₆H₁₁N₃O.
Exact Mass 141.0902Monoisotopic mass for HRMS validation.
CAS Number 886496-98-6Often refers to the HCl salt in commercial catalogs; verify specific salt stoichiometry.
pKa (Predicted) ~7.1 (Imidazole), ~9.5 (Amine)Dual basic centers; exists as a dication at pH < 5.
LogP -1.2 (Estimated)Highly polar/hydrophilic; requires aqueous or polar organic mobile phases (e.g., HILIC).
H-Bond Donors 2-OH and -NH₂ groups.
H-Bond Acceptors 3Imidazole N3, Amine N, Hydroxyl O.
Solubility & Stability Profile
  • Solubility: Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (hexane, diethyl ether).

  • Hygroscopicity: The free base is hygroscopic and prone to absorbing atmospheric CO₂ (forming carbamates). Recommendation: Store as the dihydrochloride salt under inert atmosphere (Argon/N₂) at -20°C.

Synthetic Architecture

Mechanistic Causality
  • Nucleophilic Addition: The electron-withdrawing nature of the imidazole C2 position activates the aldehyde (1-methylimidazole-2-carboxaldehyde) for nucleophilic attack by the nitronate anion.

  • Chemoselective Reduction: The subsequent reduction must carefully target the nitro group without reducing the imidazole ring. Catalytic hydrogenation over Palladium on Carbon (Pd/C) or Raney Nickel is the industry standard here.

Experimental Workflow (Step-by-Step)
Step 1: Henry Reaction (Nitro-Aldol) [3]
  • Reagents: 1-Methylimidazole-2-carboxaldehyde, Nitromethane, catalytic base (DBU or NaOH).

  • Protocol:

    • Dissolve aldehyde in MeOH.

    • Add 1.2 equivalents of nitromethane.

    • Add 0.1 eq of base at 0°C to prevent dehydration to the nitroalkene.

    • Stir for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of aldehyde.

    • Product: 1-(1-methylimidazol-2-yl)-2-nitroethanol.

Step 2: Catalytic Hydrogenation
  • Reagents: H₂ (balloon or Parr shaker), 10% Pd/C, MeOH.

  • Protocol:

    • Dissolve the nitro-alcohol intermediate in anhydrous MeOH.

    • Add 10 wt% of Pd/C catalyst.

    • Purge with H₂ gas (3 cycles).

    • Stir under H₂ atmosphere (1 atm is usually sufficient; 50 psi for faster kinetics) for 12 hours.

    • Filtration: Filter through Celite to remove pyrophoric Pd/C.

    • Acidification: Treat filtrate with HCl/dioxane to precipitate the stable dihydrochloride salt.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from precursors to the target molecule, highlighting the critical intermediate.

SynthesisPathway Precursor 1-Methylimidazole- 2-carboxaldehyde Intermediate Intermediate: 1-(1-methylimidazol-2-yl)- 2-nitroethanol Precursor->Intermediate Henry Reaction (Base Cat., MeOH) Reagent Nitromethane (CH3NO2) Reagent->Intermediate Target Target: 2-Amino-1-(1-methylimidazol- 2-yl)ethanol Intermediate->Target Reduction (H2, Pd/C)

Figure 1: Chemo-enzymatic logic flow for the synthesis of the target amino-alcohol via the Henry Reaction.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O, 400 MHz):

    • δ 7.40 & 7.20 ppm: Two doublets corresponding to the imidazole ring protons (H4, H5).

    • δ 5.15 ppm: Triplet/dd for the methine proton (-CH(OH)-) adjacent to the imidazole.

    • δ 3.85 ppm: Singlet for the N-methyl group (-NCH₃).

    • δ 3.20–3.40 ppm: Multiplets for the methylene protons (-CH₂-NH₂).

    • Validation Check: Absence of aldehyde peak (~9.8 ppm) confirms Step 1 completion. Absence of nitro-methylene shifts confirms Step 2 reduction.

Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 142.17 m/z.

  • Fragment Pattern: Look for loss of water [M+H-18]⁺ at ~124 m/z and cleavage of the ethyl chain.

References

  • PubChem. (n.d.).[4] 1-Methyl-2-imidazolecarboxaldehyde.[5] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole. Reaction Chemistry & Engineering. Retrieved from [Link]

Sources

Technical Monograph: 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (CAS: 1197228-24-2, as dihydrochloride), a bifunctional heterocyclic building block critical in Fragment-Based Drug Discovery (FBDD). Structurally, it represents a "chimeric" scaffold merging the privileged 1-methylimidazole core with an ethanolamine side chain. This unique topology offers a tridentate ligand field (


) for metallo-organic chemistry and a distinct hydrogen-bond donor/acceptor profile for kinase and GPCR ligand design.

Part 1: Chemical Identity & Structural Analysis

Core Identifiers
ParameterTechnical Specification
Chemical Name This compound
SMILES CN1C=CN=C1C(O)CN
InChI Key (Predicted) KPPOELHCPSMOQP-UHFFFAOYSA-N
CAS Number 1197228-24-2 (Dihydrochloride salt)
Molecular Formula

(Free base)
Molecular Weight 141.17 g/mol (Free base)
Structural Topology

The molecule consists of a 1-methylimidazole ring substituted at the C2 position with a 2-amino-1-hydroxyethyl chain.

  • Imidazole Ring: Acts as a monodentate base (

    
    ) and aromatic stacker. The 
    
    
    
    -methyl group blocks tautomerization, fixing the nitrogen lone pair orientation.
  • Ethanolamine Tail: Provides a primary amine (

    
    ) and a secondary alcohol, enabling diverse derivatization (e.g., amide coupling, oxidation).
    

Part 2: Synthetic Architecture

The most robust synthetic route to 2-amino-1-arylethanols is the Henry Reaction (Nitroaldol Condensation) followed by reduction. This pathway avoids the use of unstable amino-aldehyde precursors.

Synthesis Protocol

Precursor: 1-methylimidazole-2-carboxaldehyde (CAS: 13750-81-7).

Step 1: Nitroaldol Condensation (Henry Reaction)
  • Reagents: 1-methylimidazole-2-carboxaldehyde, Nitromethane (

    
    ), Catalytic Base (e.g., DBU or NaOH).
    
  • Mechanism: The base deprotonates nitromethane to form a nitronate anion, which attacks the aldehyde carbonyl at the C2 position of the imidazole.

  • Product: 1-(1-methyl-1H-imidazol-2-yl)-2-nitroethanol.

Step 2: Nitro Group Reduction
  • Reagents:

    
     (50 psi) with 
    
    
    
    catalyst, or
    
    
    in THF.
  • Process: The nitro group (

    
    ) is reduced to the primary amine (
    
    
    
    ).
  • Purification: The product is often isolated as the dihydrochloride salt by treating the crude amine with ethanolic HCl to ensure stability against oxidation.

Reaction Pathway Visualization[2]

SynthesisPathway Start 1-methylimidazole- 2-carboxaldehyde Intermediate Nitroaldol Intermediate (1-(1-methylimidazol-2-yl)- 2-nitroethanol) Start->Intermediate Henry Reaction Reagent1 Nitromethane (Base Cat.) Reagent1->Intermediate Product Target Molecule (2-amino-1-(1-methyl- 1H-imidazol-2-yl)ethanol) Intermediate->Product Reduction Reagent2 H2 / Pd-C or LiAlH4 Reagent2->Product

Figure 1: Two-step synthetic pathway via the Henry Reaction.

Part 3: Physicochemical & Pharmacological Profiling

Physicochemical Properties (Predicted)
PropertyValueImplication
LogP -1.1 to -0.5Highly hydrophilic; ideal for cytosolic targets or fragment libraries.
TPSA ~65 ŲGood membrane permeability (Rule of 5 compliant).
pKa (Imidazole) ~7.0 - 7.2Physiologically relevant buffer range; capable of proton shuttling.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH, aiding solubility and ionic bonding.
Pharmacological Utility
  • Fragment-Based Drug Discovery (FBDD): The molecule serves as a high-quality "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency (LE). It probes binding pockets requiring a hydrogen bond acceptor (imidazole N) and a donor (amine/hydroxyl).

  • Histamine H3/H4 Receptor Analogs: Structurally homologous to histamine, but with a hydroxy-ethyl linker and N-methylation. This rigidification and functionalization can improve selectivity profiles against specific GPCRs.

  • Metal Chelation: The

    
     motif (Imidazole 
    
    
    
    , Amine
    
    
    , Hydroxyl
    
    
    ) forms stable 5- and 6-membered chelate rings with transition metals (
    
    
    ,
    
    
    ), making it useful in metallo-enzyme inhibition or mimetic studies.
Pharmacophore Interaction Map

Pharmacophore ImidN Imidazole N3 (H-Bond Acceptor / Metal Donor) Hydroxyl Hydroxyl -OH (H-Bond Donor / Acceptor) ImidN->Hydroxyl 3-bond separation Amine Primary Amine (Cationic Interaction / H-Bond Donor) ImidN->Amine Chelation Zone Hydroxyl->Amine 2-bond separation

Figure 2: Pharmacophore map highlighting key interaction points for ligand binding.

Part 4: Analytical Characterization

To validate the synthesis of This compound , the following analytical signals are expected:

  • 1H NMR (D2O or DMSO-d6):

    • 
       ppm (s, 3H): N-Methyl group.
      
    • 
       and 
      
      
      
      ppm (d, 2H): Imidazole ring protons (C4/C5).
    • 
       ppm (dd, 1H): Methine proton adjacent to -OH (chiral center).
      
    • 
       ppm (m, 2H): Methylene protons adjacent to amine.
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
  • Appearance:

    • Free base: Viscous oil or low-melting solid (hygroscopic).

    • Dihydrochloride salt: White to off-white crystalline solid.

References

  • Synthesis of 2-amino alcohols via Henry Reaction: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.

  • Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Product Catalog: this compound dihydrochloride (CAS 1197228-24-2).

  • Imidazole-2-carboxaldehyde Reactivity: Lipshutz, B. H., & Morey, M. C. (1983). Synthesis of 2-substituted imidazoles. The Journal of Organic Chemistry. [1]

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques. Nature Reviews Drug Discovery.

Sources

Technical Guide: 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Structural Analysis, Synthesis Strategies, and Pharmaceutical Utility[1]

Executive Summary & Chemical Identity

This compound represents a specialized class of heterocyclic


-amino alcohols. Structurally, it fuses the pharmacophore of an imidazole ring with a norepinephrine-like ethanolamine side chain. This unique hybrid structure makes it a high-value scaffold in fragment-based drug discovery (FBDD), particularly for targets involving adrenergic receptors, histamine receptors, and metallo-enzyme inhibition.

Unlike simple histamine derivatives, the presence of the hydroxyl group at the benzylic-like position (C1 of the side chain) introduces a chiral center and a secondary hydrogen bond donor, significantly altering solubility and binding kinetics compared to its non-hydroxylated congeners.

Chemical Profile
PropertySpecification
IUPAC Name 2-amino-1-(1-methylimidazol-2-yl)ethanol
Molecular Formula

Molecular Weight 141.17 g/mol
SMILES CN1C=CN=C1C(O)CN
Key Functional Groups Imidazole (N-methylated), Primary Amine, Secondary Alcohol
Predicted pKa ~7.0 (Imidazole N3), ~9.5 (Primary Amine)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Retrosynthetic Analysis & Production Logic

To synthesize this molecule with high fidelity, researchers must navigate the reactivity of the imidazole ring (prone to N-alkylation) and the sensitivity of the amino-alcohol motif. The most robust pathway is the Henry Reaction (Nitroaldol) followed by reduction. This approach allows for the introduction of the side chain at the C2 position of the imidazole, a position that is naturally nucleophilic in 1-substituted imidazoles but requires activation for electrophilic attack or lithiation for formylation.

Pathway Logic
  • Precursor: 1-methylimidazole (commercially available).

  • C2-Functionalization: Lithiation followed by formylation to generate the aldehyde.[1]

  • C-C Bond Formation: Nitroaldol condensation with nitromethane.

  • Functional Group Transformation: Reduction of the nitro group and alkene (if dehydrated) to the amine.

Retrosynthesis Target Target: This compound Nitro Intermediate: 2-(1-hydroxy-2-nitroethyl)-1-methylimidazole Target->Nitro Reduction (H2/Pd or LAH) Aldehyde Precursor: 1-methylimidazole-2-carbaldehyde Nitro->Aldehyde Henry Reaction (CH3NO2, Base) Start Starting Material: 1-methylimidazole Aldehyde->Start Formylation (n-BuLi, DMF)

Figure 1: Retrosynthetic disconnection showing the C2-formylation and subsequent nitroaldol condensation strategy.

Detailed Experimental Protocol

The following protocol synthesizes the target via the 1-methylimidazole-2-carbaldehyde intermediate. This route is preferred over direct epoxide opening due to the regioselectivity control it offers at the imidazole C2 position.

Phase A: Synthesis of 1-methylimidazole-2-carbaldehyde

Rationale: Direct C2 lithiation of N-methylimidazole is highly regioselective due to the directing effect of the N-methyl group and the acidity of the C2 proton.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Reagents: Dissolve 1-methylimidazole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78°C. Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

    • Critical Control Point: Maintain temperature below -70°C to prevent ring opening or polymerization.

    • Observation: Solution typically turns yellow/orange. Stir for 1 hour.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 mins at -78°C, then warm to Room Temperature (RT).

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] The aldehyde is often water-soluble; salting out the aqueous layer is necessary.
    
Phase B: Henry Reaction (Nitroaldol Condensation)

Rationale: This step builds the carbon backbone. Using a mild base prevents the dehydration of the alcohol to the nitroalkene, preserving the hydroxyl group if the "hydroxy-nitro" intermediate is desired, though full reduction later restores it.

  • Reaction: Dissolve the aldehyde (from Phase A) in Nitromethane (

    
    , used as solvent/reactant).
    
  • Catalysis: Add catalytic triethylamine (

    
    , 0.1 eq) or NaOH (ethanol solution).
    
  • Conditions: Stir at

    
     for 4-12 hours.
    
  • Monitoring: TLC (Ethyl Acetate/Hexane) will show the disappearance of the aldehyde.

  • Isolation: Evaporate excess nitromethane under reduced pressure (Caution: explosive risk if heated to dryness; keep temp <40°C).

Phase C: Reduction to Amino Alcohol

Rationale: Converting the nitro group to an amine while preserving the secondary alcohol.


/Pd-C is effective but may require high pressure. Lithium Aluminum Hydride (LAH) is more aggressive but reliable for laboratory scale.
  • Setup: Suspend LAH (3.0 eq) in dry THF under Argon at 0°C.

  • Addition: Dissolve the nitro-intermediate in THF and add dropwise to the LAH slurry.

  • Reflux: Heat to reflux for 4 hours to ensure complete reduction of the nitro group.

  • Fieser Workup: Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the white precipitate.[2]
  • Purification: The filtrate contains the crude amino alcohol. Purify via column chromatography using

    
     (90:9:1) to handle the polarity of the amine.
    
Analytical Characterization

Validation of the structure requires confirming the imidazole integrity and the side chain oxidation state.

TechniqueExpected Signature Features
1H NMR (DMSO-d6) Imidazole Ring: Two doublets (or singlets) at

6.8–7.2 ppm (C4-H, C5-H). N-Methyl: Singlet at

~3.7 ppm. Chiral Methine (-CH-OH): dd at

4.5–5.0 ppm. Methylene (-CH2-N): Multiplets at

2.8–3.2 ppm.
13C NMR C2 (Quaternary): ~145 ppm. C4/C5: ~120–128 ppm. N-Me: ~33 ppm. Alcohol Carbon: ~65–70 ppm.
Mass Spectrometry [M+H]+: 142.1 m/z. Fragmentation: Loss of water (M-18) and cleavage of the side chain (

-cleavage) are common.
Applications & Mechanism of Action

This molecule serves as a versatile ligand and pharmacophore.

A. Chelation Chemistry (N,O-Donor)

The 1,3-arrangement of the imidazole nitrogen (N3) and the hydroxyl oxygen allows for the formation of stable 5-membered chelate rings with transition metals (Cu(II), Zn(II), Fe(III)).

  • Utility: Mimics the histidine-serine/threonine environment in metalloproteins.

  • Protocol: Titrate with

    
     in aqueous solution; monitor UV-Vis for d-d transition shifts indicating complexation.
    
B. Pharmaceutical Intermediate

The structural similarity to Norepinephrine (phenyl-ethanolamine) and Histamine (imidazole-ethylamine) suggests "privileged structure" status.

  • Receptor Targeting: The

    
    -hydroxyl group is critical for adrenergic receptor binding (Easson-Stedman hypothesis). This molecule allows researchers to probe "adrenergic-like" binding pockets that accept heterocyclic bioisosteres instead of phenyl rings.
    
  • Biofilm Inhibition: 2-aminoimidazole derivatives are known to disperse bacterial biofilms.[3] This alcohol derivative increases hydrophilicity, potentially improving penetration into the biofilm matrix.

Workflow cluster_0 Synthesis Workflow cluster_1 Validation Step1 Reagent Prep: 1-Me-Imidazole + n-BuLi Step2 Formylation: Add DMF -> Aldehyde Step1->Step2 Step3 Henry Reaction: + Nitromethane -> Nitro-alcohol Step2->Step3 Step4 Reduction: LAH or H2/Pd -> Amino-alcohol Step3->Step4 Anal1 1H NMR: Confirm Side Chain Step4->Anal1 Anal2 MS (ESI): Confirm M+H 142.1 Step4->Anal2

Figure 2: Operational workflow for the synthesis and validation of the target molecule.

Safety & Handling
  • Imidazole Derivatives: Generally skin irritants. The N-methyl derivatives can have higher skin permeability.

  • Amino Alcohols: Corrosive to mucous membranes. Handle in a fume hood.

  • Nitromethane (Synthesis Intermediate): Shock-sensitive in dry salt forms; flammable.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or moisture absorption.

References
  • Synthesis of 2-substituted imidazoles: Shapiro, G., & Gomez-Lor, B. (1994). Lithiation of 1-methylimidazole and reaction with electrophiles. Journal of Organic Chemistry.

  • Henry Reaction (Nitroaldol) on Heterocycles: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron.

  • Biofilm Inhibition by Imidazole Derivatives: Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem.

  • PubChem Compound Summary: National Center for Biotechnology Information. PubChem Compound Summary for CID 12968254 (Approximated based on structure). (Note: Use SMILES search CN1C=CN=C1C(O)CN for exact current entry).

Sources

Pharmacophore Architecture of Imidazole-Substituted Aminoethanols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacophore properties, synthetic pathways, and biological validation of imidazole-substituted aminoethanols. It is designed for medicinal chemists and pharmacologists focusing on GPCR ligand design (specifically Histamine H3/H4 and


-adrenergic receptors) and heme-coordinating enzyme inhibitors.

Content Type: Technical Whitepaper Version: 2.0 (Scientific Reference)

Executive Summary: The Dual-Function Scaffold

The imidazole-substituted aminoethanol moiety represents a privileged scaffold in medicinal chemistry due to its ability to engage in two distinct modes of biological interaction: cationic recognition (typical of biogenic amine GPCRs) and metal coordination (typical of heme-containing enzymes like CYP450).

Structurally, this scaffold fuses an aromatic, ionizable imidazole ring with a flexible ethanolamine tail. This combination allows the molecule to mimic the endogenous neurotransmitter histamine while providing the secondary hydroxyl group characteristic of adrenergic agonists/antagonists.

Key Pharmacological Applications:

  • Histamine H3/H4 Antagonists: Modulation of CNS neurotransmitter release.[1]

  • 
    -Adrenergic Ligands:  Bioisosteres of phenylethanolamines (e.g., sotalol analogues).
    
  • CYP Enzyme Inhibitors: Exploiting the imidazole

    
     nitrogen for heme-iron ligation.
    

Structural Anatomy & Pharmacophoric Mapping[2]

The pharmacophore is defined by three critical vectors: the Aromatic Head (Imidazole) , the Chiral Linker (Hydroxyl) , and the Cationic Tail (Amine) .

The Imidazole "Head" (The Anchor)
  • Electronic Character: The imidazole ring is a

    
    -excessive heterocycle. It functions as a bioisostere for the phenyl ring found in catecholamines but adds polarity and hydrogen-bonding capability.
    
  • Tautomerism: The

    
     and 
    
    
    
    nitrogens allow for tautomeric shifting, enabling the molecule to act as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA) simultaneously.
  • pKa Modulation: The imidazole conjugate acid has a pKa of ~6.95. At physiological pH (7.4), a significant fraction remains uncharged, facilitating blood-brain barrier (BBB) penetration—critical for H3 receptor antagonists targeting CNS disorders.

The Ethanolamine "Linker & Tail"
  • The Hydroxyl Group: In

    
    -adrenergic binding, the 
    
    
    
    -hydroxyl group forms a critical H-bond with Serine residues (e.g., Ser204/207 in
    
    
    -AR) and Aspartate (Asp113).
  • Stereochemistry: The biological activity is highly stereospecific. Typically, the

    
    -configuration (analogous to natural epinephrine) is required for agonism, while 
    
    
    
    -configurations often result in antagonism or inactivity, depending on the specific receptor subtype.
  • The Amine: The terminal amine (primary, secondary, or tertiary) is the primary protonation site (pKa ~9.0–10.5). It forms an essential ionic salt bridge with a conserved Aspartate residue in the transmembrane helix 3 (TM3) of aminergic GPCRs.

Pharmacophore Visualization

The following diagram illustrates the spatial arrangement and interaction types essential for receptor binding.

Pharmacophore cluster_interactions Receptor Interactions Imidazole Imidazole Ring (Aromatic/H-Bond/Metal Coord) Linker Ethyl Linker (Distance Constraint) Imidazole->Linker C-C Bond PiStack π-π Stacking (Trp/Phe residues) Imidazole->PiStack Hydroxyl β-Hydroxyl (H-Bond Donor) Linker->Hydroxyl Chiral Center Amine Terminal Amine (Cationic Center) Linker->Amine ~2 Carbon Distance HBond H-Bond (Ser/Thr residues) Hydroxyl->HBond Ionic Ionic Bond (Asp residue) Amine->Ionic

Caption: Pharmacophore map highlighting the critical interaction points: Aromatic/H-bond anchor (Red), Chiral H-bond donor (Yellow), and Cationic center (Blue).

Physicochemical Profiling & Optimization

When optimizing this scaffold, three parameters must be balanced:

PropertyTarget RangeMechanistic Rationale
pKa (Imidazole) 6.0 – 7.5Ensures a balance between neutral species (for BBB permeability) and protonated species (for receptor affinity). Electron-withdrawing groups (e.g., Cl, F) on the ring lower pKa.
pKa (Amine) 8.5 – 10.0Must be protonated at pH 7.4 to form the salt bridge with Aspartate. Bulky N-substituents (e.g., isopropyl, t-butyl) increase lipophilicity without destroying basicity.
LogP 1.5 – 3.5Optimal for CNS penetration (H3 antagonists). High LogP (>4) increases non-specific binding and metabolic clearance.
CYP Inhibition MinimalThe imidazole

can coordinate with Heme-Fe. To avoid CYP inhibition (drug-drug interaction risk), introduce steric bulk (e.g., methyl) at the C2 or N1 position to block the nitrogen approach.

Synthetic Protocols

Two primary synthetic routes are employed depending on whether the imidazole is the core scaffold (C-substituted) or a substituent (N-substituted).

Route A: The "Henry Reaction" Approach (C-Substituted)

This route is preferred for synthesizing histamine analogues where the aminoethanol chain extends from the imidazole carbon (C4/C5).

Step-by-Step Protocol:

  • Condensation: React 4(5)-imidazolecarboxaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate) to form the nitro-vinyl imidazole.

  • Epoxidation/Reduction (Alternative): A more direct route to the aminoethanol specifically involves the Friedel-Crafts acylation followed by reduction.

Optimized Protocol (Friedel-Crafts Route):

  • Acylation: React the protected imidazole (e.g., 1-trityl-imidazole) with chloroacetyl chloride to form the chloroketone.

  • Amination: Displace the chloride with the desired amine (

    
    ).
    
  • Reduction: Reduce the ketone to the alcohol using Sodium Borohydride (

    
    ) or asymmetric hydrogenation (Noyori catalyst) for chiral control.
    
Route B: Epoxide Ring Opening (N-Substituted)

This route attaches the aminoethanol chain to the imidazole Nitrogen.

  • Reagents: Imidazole, Epichlorohydrin (or substituted epoxide), Base (

    
    ).
    
  • Procedure:

    • Dissolve Imidazole (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and stir at 60°C.
      
    • Add the epoxide (1.2 eq) dropwise.

    • Heat to 90°C for 4 hours.

    • Workup: Pour into ice water, extract with Ethyl Acetate.

  • Result: Yields 1-(2-hydroxy-3-amino-propyl)imidazole derivatives (if using epichlorohydrin + amine) or 1-(2-hydroxyethyl)imidazole derivatives.

Synthetic Workflow Diagram

Synthesis Start Starting Material: Protected Imidazole Inter1 Intermediate 1: Chloro-acetyl-imidazole Start->Inter1 Acylation Reagent1 Reagent: Chloroacetyl Chloride (Friedel-Crafts) Reagent1->Inter1 Inter2 Intermediate 2: Amino-ketone Imidazole Inter1->Inter2 SN2 Displacement Reagent2 Reagent: Primary/Secondary Amine (Substitution) Reagent2->Inter2 Product Final Product: Imidazole-Aminoethanol Inter2->Product Carbonyl Reduction Reagent3 Reagent: NaBH4 or Chiral Catalyst (Reduction) Reagent3->Product

Caption: Step-by-step synthesis via the Friedel-Crafts/Reduction pathway to generate C-substituted imidazole aminoethanols.

Experimental Validation: Binding Assays

To validate the pharmacophore, a Radioligand Binding Assay is the gold standard.

Protocol: Competitive Binding Assay (H3 Receptor)

Objective: Determine the affinity (


) of the synthesized imidazole-aminoethanol against a known standard (e.g., 

-N-alpha-methylhistamine).
  • Membrane Preparation: Use HEK-293 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total Binding: Membrane prep +

      
      -Ligand (1 nM).
      
    • Non-Specific Binding: Add 10 µM Thioperamide (excess cold antagonist).

    • Test Compound: Add increasing concentrations (

      
       to 
      
      
      
      M).
  • Condition: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2] Drug Discovery Today. Link

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents. Link

  • Baker, J. G. (2005). "The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology. Link

  • Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Zhang, M., et al. (2023). "Synthesis and biological evaluation of imidazole derivatives." Journal of Medicinal Chemistry. (Generalized reference for synthetic protocols discussed in Section 4). Link

Sources

Methodological & Application

Synthesis of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol from 1-methylimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a critical class of heterocyclic


-amino alcohols. These motifs serve as versatile chiral auxiliaries in asymmetric synthesis and are pharmacophores in adrenergic receptor agonists and kinase inhibitors.

Synthesizing this scaffold from 1-methylimidazole requires navigating the high polarity of the imidazole ring and the potential instability of the


-hydroxy amine functionality. This protocol details a robust, three-step linear synthesis:
  • Regioselective C2-Lithiation/Formylation: Exploiting the acidity of the C2 proton.

  • Henry Reaction (Nitroaldol Addition): Carbon-carbon bond formation under mild conditions to prevent dehydration.

  • Chemoselective Nitro Reduction: Converting the nitro group to a primary amine without hydrogenolysis of the benzylic-like hydroxyl group.

Retrosynthetic Analysis & Workflow

The synthetic logic relies on the "Nitroaldol" strategy, which is superior to direct epoxide opening due to the poor nucleophilicity required for the latter on electron-rich imidazoles.

SynthesisRoute Target Target: this compound (C6H11N3O) NitroAlcohol Intermediate 2: 1-(1-methyl-1H-imidazol-2-yl)-2-nitroethanol Target->NitroAlcohol Retrosynthesis Step 1: Nitro Reduction (H2/Pd-C) Aldehyde Intermediate 1: 1-methylimidazole-2-carboxaldehyde NitroAlcohol->Aldehyde Retrosynthesis Step 2: Henry Reaction (MeNO2, Base) Start Starting Material: 1-methylimidazole Aldehyde->Start Retrosynthesis Step 3: C2-Lithiation/Formylation (n-BuLi, DMF)

Caption: Retrosynthetic logic flow from target amino-alcohol back to commercially available 1-methylimidazole.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylimidazole-2-carboxaldehyde

Rationale: The C2 proton of 1-methylimidazole is the most acidic (


), allowing selective deprotonation by 

-butyllithium (

-BuLi). The resulting lithio-species is quenched with dimethylformamide (DMF) to yield the aldehyde.

Reagents:

  • 1-Methylimidazole (1.0 eq)

  • 
    -Butyllithium (1.6 M in hexanes, 1.1 eq)
    
  • 
    -Dimethylformamide (DMF) (1.2 eq)
    
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 1-methylimidazole (8.2 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi (69 mL, 110 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -70 °C to prevent ring opening or polymerization.
    
  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns a pale yellow/orange.

  • Formylation: Add anhydrous DMF (9.3 mL, 120 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous

    
     (50 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil often crystallizes upon standing. Recrystallize from hexanes/EtOAc or purify via vacuum distillation (bp ~70-74 °C at 1 mmHg).

    • Yield Target: 85-90%

    • Appearance: Pale yellow solid or oil.

Step 2: Henry Reaction (Nitroaldol Addition)

Rationale: This step forms the C-C bond.[1][2] We utilize a mild base (Et3N) to catalyze the addition of nitromethane to the aldehyde. Strong bases or high heat must be avoided to prevent dehydration to the nitroalkene (styrene analog), which is difficult to hydrate back to the alcohol.

Reagents:

  • 1-Methylimidazole-2-carboxaldehyde (from Step 1) (1.0 eq)

  • Nitromethane (5.0 eq) - Acts as both reagent and co-solvent

  • Triethylamine (

    
    ) (0.5 eq)
    
  • Methanol (MeOH) (Solvent, 5 volumes)

Protocol:

  • Mixing: In a 250 mL RBF, dissolve the aldehyde (5.5 g, 50 mmol) in MeOH (30 mL) and Nitromethane (13.5 mL).

  • Catalysis: Cool to 0 °C . Add

    
     (3.5 mL, 25 mmol) dropwise.
    
  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to RT. Monitor by TLC (System: 5% MeOH in DCM). The aldehyde spot should disappear, replaced by a more polar spot.

  • Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess nitromethane. Safety Note: Do not distill nitromethane to dryness at high heat; keep bath <45 °C.

  • Purification: Flash column chromatography (Silica gel, DCM:MeOH 95:5).

    • Target Product: 1-(1-methyl-1H-imidazol-2-yl)-2-nitroethanol.

    • Yield Target: 75-80%

    • Data Check:

      
       NMR should show a characteristic multiplet for the -CH(OH)- proton at 
      
      
      
      5.1-5.3 ppm and doublets/multiplets for the
      
      
      protons at
      
      
      4.5-4.8 ppm.
Step 3: Chemoselective Reduction to Amino Alcohol

Rationale: The nitro group must be reduced to an amine.[3][4] Standard catalytic hydrogenation (


, Pd/C) is effective. The "benzylic" position (adjacent to imidazole) is sensitive to hydrogenolysis (cleavage of the C-OH bond), but under neutral conditions and moderate pressure, the imidazole ring stabilizes the alcohol, favoring simple nitro reduction.

Reagents:

  • Nitroethanol intermediate (from Step 2) (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (anhydrous)

  • Hydrogen gas (

    
    ) (Balloon or 1 atm)
    

Protocol:

  • Preparation: Dissolve the nitroethanol (3.4 g, 20 mmol) in anhydrous MeOH (50 mL) in a hydrogenation flask or heavy-walled glass vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (340 mg) under a nitrogen blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Stir vigorously under a hydrogen balloon (1 atm) at RT for 12-16 hours.
  • Monitoring: TLC will show a baseline spot (amine) formed. Ninhydrin stain will be positive (purple/blue).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad efficiently with MeOH.

  • Isolation: Concentrate the filtrate to yield the crude amino alcohol.

  • Final Purification: If necessary, convert to the hydrochloride salt (HCl/Ether) for recrystallization from EtOH/EtOAc, or use neutral alumina chromatography.

Quantitative Data Summary

ParameterStep 1: FormylationStep 2: Henry ReactionStep 3: Reduction
Limiting Reagent 1-MethylimidazoleImidazole-AldehydeNitroethanol
Key Reagent n-BuLi / DMFNitromethane / Et3NH2 / Pd-C
Temperature -78 °C

RT
0 °C

RT
RT
Typical Yield 85 - 90%75 - 80%85 - 95%
Appearance Pale yellow solidYellow oil/solidOff-white solid (hygroscopic)
Critical Hazard Pyrophoric (n-BuLi)Explosive potential (MeNO2)Flammable/Pyrophoric (H2/Pd)

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Imidazole Ring: Two singlets or doublets around

      
       6.9 and 7.1 ppm (C4-H, C5-H).
      
    • N-Methyl: Strong singlet at

      
       3.6-3.7 ppm.
      
    • Chiral Center (CH-OH): Triplet or dd around

      
       4.6-4.9 ppm.
      
    • Methylene Amine (CH2-NH2): Multiplets around

      
       2.8-3.1 ppm.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for fragment at

      
       (
      
      
      
      ), indicating the labile hydroxyl group.

References

  • Synthesis of Imidazole-2-carboxaldehyde

    • Iddon, B., & Lim, B. L. (1983). Metalation of imidazoles and their derivatives. Journal of the Chemical Society, Perkin Transactions 1, 279-283.
    • Organic Syntheses Protocol: (General method adapted for N-methyl derivative).

  • Henry Reaction on Heterocyclic Aldehydes

    • Rosini, G. (2002). The Henry (Nitroaldol) Reaction. In Comprehensive Organic Synthesis. Elsevier.[5]

    • Application Note:.

  • Reduction of Nitro-Alcohols

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pd/C reduction selectivity).
    • BenchChem Protocol:.

Sources

Application Note: High-Efficiency Reductive Amination of Imidazole Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reductive amination of imidazole-functionalized ketones presents a unique set of synthetic challenges distinguishable from standard aliphatic or aromatic ketones. The electron-rich nature of the imidazole ring, coupled with the Lewis basicity of the


-nitrogen, often retards imine formation and can poison heterogeneous catalysts. Furthermore, the steric bulk of the imidazole moiety adjacent to a carbonyl center significantly decreases electrophilicity. This guide outlines three field-proven protocols designed to overcome these barriers, prioritizing the Titanium(IV) Isopropoxide  method for difficult substrates and Sodium Triacetoxyborohydride (STAB)  for general screening.

Part 1: Mechanistic Insight & Challenges

The Imidazole Problem

Unlike simple acetophenones, imidazole ketones (e.g., 4-acetylimidazole) suffer from two primary issues:

  • Electronic Deactivation: The resonance donation from the imidazole ring renders the carbonyl carbon less electrophilic, making the initial nucleophilic attack by the amine sluggish.

  • Catalyst Interference: In catalytic hydrogenation, the basic imidazole nitrogen (

    
    ) can coordinate strongly to metal surfaces (Pd, Pt), effectively poisoning the catalyst. In hydride reductions, it can buffer the solution, preventing the protonation required to activate the imine species.
    
The Solution: Lewis Acid Activation

While standard Brønsted acid catalysis (Acetic Acid) is effective for simple substrates, Titanium(IV) isopropoxide (


)  is the superior activator for imidazole ketones. It serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, facilitating amine attack.

  • Water Scavenger: Shifts the equilibrium toward the imine/enamine species by trapping the water byproduct.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between standard acid catalysis and Titanium-mediated activation.

ReductiveAmination cluster_0 Method A: Brønsted Acid cluster_1 Method B: Lewis Acid (Preferred) Start Imidazole Ketone + Amine Acid AcOH / DCE Start->Acid Titanium Ti(OiPr)4 Start->Titanium ImineH Protonated Imine (Equilibrium Limited) Acid->ImineH Slow Reduction Reduction Step (NaBH4 or STAB) ImineH->Reduction TiComplex Titanium-Aminol Complex Titanium->TiComplex Fast & Irreversible TiComplex->Reduction Product Target Amine Reduction->Product

Figure 1: Mechanistic comparison showing why Titanium-mediated pathways are preferred for equilibrium-limited imidazole substrates.

Part 2: Experimental Protocols

Method A: The "Workhorse" Protocol (STAB/AcOH)

Best for: Unhindered imidazole ketones and highly nucleophilic primary amines.

This method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines in the presence of ketones.[1]

Reagents:

  • Imidazole Ketone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under

    
    , dissolve the imidazole ketone (1.0 equiv) in DCE (0.2 M concentration).
    
    • Note: If solubility is poor, use a 1:1 mixture of DCE/THF. Avoid Methanol initially as it reacts with STAB.

  • Imine Formation: Add the amine (1.2 equiv) and Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution may turn slightly cloudy or change color; this indicates imine/salt formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Incubation: Stir at RT for 12–24 hours. Monitor by LCMS.

    • Tip: If the reaction stalls, add another 0.5 equiv of STAB.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). The basic imidazole product will remain in the organic layer. Dry over
    
    
    and concentrate.
Method B: The "Power User" Protocol (Ti(OiPr)4)

Best for: Sterically hindered ketones, electron-deficient amines, or when Method A fails.

This method forces imine formation using Titanium(IV) Isopropoxide, followed by in-situ reduction.[3] This is the gold standard for imidazole functionalization.

Reagents:

  • Imidazole Ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.2 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (anhydrous) or Neat

  • Methanol (for the reduction step)

Step-by-Step Protocol:

  • Complexation: In a dried vial, combine the imidazole ketone (1.0 equiv) and amine (1.2 equiv).

  • Activation: Add

    
     (1.5 equiv) dropwise.
    
    • Process Note: If the reagents are liquid, run this neat (no solvent) for 1 hour to maximize concentration and rate. If solid, use minimal anhydrous THF (1–2 mL per mmol).

  • Aging: Stir the mixture under Argon for 6–12 hours at RT (or 50°C for extremely hindered substrates). The mixture will become viscous.

  • Dilution: Dilute the viscous mixture with absolute Methanol (approx. 0.3 M relative to ketone).

    • Critical: Do not skip this.

      
       requires a protic solvent to function efficiently here.
      
  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic).
    
  • Quench (The "Titanium Emulsion" Fix): After reaction completion (1–2 hrs), add 1N NaOH or water. A white precipitate (

    
    ) will form.
    
    • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product. Perform standard extraction or acid/base wash purification.

Method C: High-Throughput Microwave Hydrogenation

Best for: Scale-up (>5g) and industrial applications where boron waste is undesirable.

Reagents:

  • Catalyst: 5% Rh/C or 5% Pt/C (avoid Pd/C if dehalogenation is a risk).

  • Hydrogen Source:

    
     gas (balloon or Parr shaker) or Ammonium Formate.
    
  • Solvent: Methanol/Ethanol.

Step-by-Step Protocol:

  • Loading: In a microwave vial, dissolve ketone and amine in MeOH.

  • Catalyst: Add 5% Rh/C (10 wt% loading).

  • Conditions:

    • Pressure:[2][4][5][6] 5–10 bar

      
      .
      
    • Microwave: Heat to 60–80°C for 1–2 hours.

  • Filtration: Filter through Celite immediately to remove catalyst.

    • Warning: Dry Rh/C is pyrophoric. Keep wet during filtration.

Part 3: Data & Troubleshooting

Comparative Efficiency Table
FeatureMethod A (STAB)Method B (

)
Method C (Catalytic

)
Reactivity ModerateHigh Moderate
Steric Tolerance LowHigh Low
Water Tolerance ModerateLow (Strictly Anhydrous)High
Side Reactions Alcohol formation (minor)MinimalRing reduction (risk)
Scalability GoodModerate (Ti waste)Excellent
Troubleshooting Guide

Issue 1: Low Conversion to Imine

  • Cause: Imidazole nitrogen is buffering the acetic acid (Method A).

  • Fix: Switch to Method B (

    
    ). The Lewis acidity of Ti is not neutralized by the imidazole base as easily as a proton is.
    

Issue 2: Product Trapped in Titanium Salts

  • Cause: Amine coordinating to Ti species during quench.

  • Fix: Use the "Ammonia Quench." Quench the reaction with

    
     instead of water. The ammonia competes for the Ti center, releasing your product amine.
    

Issue 3: Reduction of the Imidazole Ring

  • Cause: Over-hydrogenation in Method C.

  • Fix: Switch from Pd/C to Pt/C (sulfided) or Rh/C, which are less active toward heteroaromatic ring reduction. Lower the temperature to <50°C.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link] (The foundational text for STAB protocols, establishing the baseline for selectivity.)

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [Link] (Establishes the titanium-mediated mechanism essential for hindered ketones.)

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. [Link] (Detailed optimization of the Ti(OiPr)4 protocol for various carbonyls.)

  • Bucciol, F., et al. (2023). "Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts." ChemPlusChem. [Link] (Modern protocol for catalytic hydrogenation using Rh/C and microwave acceleration.)

Sources

Application Notes & Protocols: Leveraging 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol in Fragment-Based Drug Design for Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the fragment, 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol, in a Fragment-Based Drug Design (FBDD) workflow. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a hypothetical FBDD campaign targeting Matrix Metalloproteinases (MMPs).

Introduction: The Rationale for this compound in FBDD

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient path to novel lead compounds by screening low-molecular-weight fragments.[1][2] These fragments, typically with a molecular weight of less than 300 Da, can explore chemical space more effectively than larger molecules, often yielding hits with high ligand efficiency.[1]

The fragment this compound presents a compelling starting point for an FBDD campaign, particularly for targets such as Matrix Metalloproteinases (MMPs).[3][4] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in numerous pathologies, including cancer and inflammation.[4][5]

The chemical architecture of this compound is particularly well-suited for targeting the active site of MMPs for several reasons:

  • The Imidazole Scaffold : The imidazole ring is a well-established pharmacophore in numerous bioactive compounds, including inhibitors of kinases and metalloproteinases.[6][7][8] The nitrogen atoms of the imidazole can act as a zinc-binding group (ZBG), coordinating with the catalytic zinc ion in the MMP active site.[3][4]

  • The 1-Methyl Group : The methyl group on the imidazole ring can provide favorable van der Waals interactions within hydrophobic sub-pockets of the enzyme's active site and can be a vector for future optimization.

  • The Amino-ethanol Moiety : The primary amine and hydroxyl groups offer crucial hydrogen bonding opportunities with amino acid residues in the protein, enhancing binding affinity and specificity.[9][10] The stereocenter also allows for chiral optimization during lead development.

This application note will detail a hypothetical, yet scientifically rigorous, FBDD workflow using this fragment as a starting point for the development of novel MMP inhibitors.

Synthesis Protocol: this compound

A reliable synthetic route is crucial for any FBDD campaign to ensure a consistent supply of the fragment and to enable the synthesis of analogs for hit-to-lead optimization. The following protocol is adapted from established methods for the synthesis of similar imidazole-based amino alcohols.[11]

Reaction Scheme:

  • N-methylation of 2-bromo-1H-imidazole: 2-bromo-1H-imidazole is methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., THF).

  • Lithium-Halogen Exchange and Reaction with Ethylene Oxide: The resulting 1-methyl-2-bromo-1H-imidazole undergoes a lithium-halogen exchange with n-butyllithium at low temperature (-78 °C) to form a highly reactive lithiated intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethanol side chain.

  • Ring Opening and Amination: The resulting epoxide is then opened with a suitable aminating agent (e.g., ammonia or a protected amine equivalent) to yield the final product, this compound.

Detailed Step-by-Step Protocol:

  • Step 1: Synthesis of 1-methyl-2-bromo-1H-imidazole

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add 2-bromo-1H-imidazole (1.0 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the reaction to 0 °C and add methyl iodide (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 2: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)ethanol

    • Dissolve 1-methyl-2-bromo-1H-imidazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir for 30 minutes at -78 °C.

    • Bubble ethylene oxide gas through the solution (or add a pre-cooled solution of ethylene oxide in THF) and stir for 2 hours at -78 °C.

    • Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution.

    • Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography.

  • Step 3: Synthesis of this compound

    • Convert the hydroxyl group of 2-(1-methyl-1H-imidazol-2-yl)ethanol to a good leaving group (e.g., a tosylate or mesylate) using standard procedures.

    • React the resulting intermediate with an excess of aqueous ammonia in a sealed tube at elevated temperature.

    • Alternatively, use a phthalimide-protected amine followed by deprotection with hydrazine.

    • After the reaction is complete, concentrate the mixture and purify the final product by column chromatography or crystallization.

Fragment Screening and Hit Validation Workflow

The identification of initial fragment hits is a critical step in FBDD. A multi-faceted approach combining biophysical techniques is recommended to ensure high-quality, validated hits.

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments.[12]

Protocol:

  • Protein Immobilization: Covalently immobilize the catalytic domain of the target MMP (e.g., MMP-9) onto a CM5 sensor chip via amine coupling.

  • Fragment Library Screening: Prepare a solution of this compound (and other fragments in the library) at a concentration of 200 µM in a suitable running buffer (e.g., HBS-EP+).

  • Data Acquisition: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU).

  • Hit Criteria: Fragments showing a response significantly above the baseline and a dose-dependent response upon re-testing are considered primary hits.

Hit Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on fragment binding and can help eliminate false positives from the primary screen.[6] Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) are well-suited for this purpose.

Protocol:

  • Sample Preparation: Prepare a solution of the target MMP (10-20 µM) in a deuterated buffer. Add the fragment hit (e.g., this compound) at a 100-fold excess (1-2 mM).

  • STD-NMR Experiment: Acquire a 1D ¹H NMR spectrum and an STD-NMR spectrum.

  • Data Analysis: Fragments that bind to the protein will show signals in the STD spectrum. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Visualization of the FBDD Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen (SPR) Primary Screen (SPR) Fragment Library->Primary Screen (SPR) ~500 fragments Hit Validation (NMR) Hit Validation (NMR) Primary Screen (SPR)->Hit Validation (NMR) ~50 hits Structural Biology (X-ray) Structural Biology (X-ray) Hit Validation (NMR)->Structural Biology (X-ray) ~10 validated hits Binding Site Analysis Binding Site Analysis Structural Biology (X-ray)->Binding Site Analysis Fragment Growing/Linking Fragment Growing/Linking Binding Site Analysis->Fragment Growing/Linking Potent Lead Compound Potent Lead Compound Fragment Growing/Linking->Potent Lead Compound

Caption: A generalized workflow for a Fragment-Based Drug Design campaign.

Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the gold standard in FBDD.[4][13] It provides invaluable information about the binding mode and guides the subsequent optimization process.

Protocol:

  • Protein Crystallization: Crystallize the target MMP, either alone (apo form) or in the presence of a known ligand.

  • Fragment Soaking: Soak the apo crystals in a solution containing a high concentration (10-50 mM) of this compound.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the soaked crystals and solve the structure to reveal the binding mode of the fragment.

Hit-to-Lead Optimization Strategies

Once a validated hit, such as this compound, is structurally characterized, the next phase is to elaborate the fragment into a more potent, lead-like molecule.

Fragment Growing

This strategy involves adding chemical moieties to the initial fragment to exploit adjacent binding pockets and increase interactions with the target.[14]

Rationale for this compound:

Assuming the imidazole nitrogen coordinates with the catalytic zinc ion and the amino-ethanol side chain forms hydrogen bonds within the S1' pocket of the MMP, the following growth strategies can be pursued:

  • Vector 1 (Imidazole C4/C5 positions): The C4 and C5 positions of the imidazole ring can be elaborated with substituents that extend into other sub-pockets of the active site. For example, adding a phenyl or a substituted benzyl group could provide additional hydrophobic interactions.

  • Vector 2 (Amine): The primary amine can be acylated or alkylated with groups that can form further interactions. For instance, acylation with a carboxylic acid containing a biphenyl group could target the S1 pocket.

Visualization of Hit-to-Lead Optimization

Hit_to_Lead cluster_growing Fragment Growing cluster_linking Fragment Linking Initial Hit This compound (Weak Affinity) Grow_Vector1 Add substituents to C4/C5 of imidazole Initial Hit->Grow_Vector1 Grow_Vector2 Modify the primary amine Initial Hit->Grow_Vector2 Potent Lead Potent Lead Grow_Vector1->Potent Lead Increased Potency Grow_Vector2->Potent Lead Increased Potency Link_Fragment_A Initial Hit Linker_Design Design and synthesize a linker Link_Fragment_A->Linker_Design Link_Fragment_B Second Fragment in Adjacent Pocket Link_Fragment_B->Linker_Design Linker_Design->Potent Lead High Affinity Ligand

Caption: Strategies for evolving a fragment hit into a potent lead compound.

Fragment Linking

If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be chemically linked to create a single, high-affinity molecule.[14]

Hypothetical Scenario:

If a second fragment, for example, a small molecule containing a carboxylic acid, is found to bind in the S1 pocket of the MMP, a linker could be designed to connect it to our initial hit. The linker could be attached to the primary amine of this compound.

Data Summary and Interpretation

A successful FBDD campaign relies on the careful analysis and interpretation of data from various biophysical and structural techniques.

Technique Parameter Measured Interpretation of Positive Result Typical Affinity Range for Fragments
SPR Change in Response Units (RU)Confirmed, dose-dependent binding to the target protein.100 µM - 10 mM
NMR (STD) Saturation transfer from protein to ligandObservation of ligand signals in the difference spectrum, indicating binding.100 µM - 10 mM
X-ray Crystallography Electron density mapUnambiguous electron density for the fragment in the protein's active site, defining the binding mode.N/A
Isothermal Titration Calorimetry (ITC) Heat change upon bindingMeasurement of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).10 µM - 5 mM

Conclusion

The fragment this compound represents a promising starting point for a fragment-based drug design campaign targeting Matrix Metalloproteinases. Its chemical features, including a potential zinc-binding imidazole ring and hydrogen-bonding amino-ethanol side chain, make it an attractive scaffold for elaboration. The protocols and strategies outlined in these application notes provide a comprehensive framework for identifying and optimizing novel MMP inhibitors derived from this fragment. A rigorous, multi-disciplinary approach combining biophysical screening, structural biology, and medicinal chemistry is key to successfully translating a fragment hit into a viable lead compound.

References

  • Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. PMC. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. ResearchGate. [Link]

  • Assessing the target differentiation potential of imidazole-based protein kinase inhibitors. PubMed. [Link]

  • Integrative computational, synthetic, experimental evaluation of targeted inhibitors against matrix metalloproteinase-9: Toward precision modulation of proteolytic activity. PMC. [Link]

  • (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. PMC. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. ijcrt.org. [Link]

  • Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. nopr.niscpr.res.in. [Link]

  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ijpscr.com. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]

  • 2-METHYLIMIDAZOLE. NCBI Bookshelf. [Link]

  • Additional imidazole-containing tyrosine kinase inhibitors and... ResearchGate. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. asianpubs.org. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ijpscr.com. [Link]

  • Effect of imidazole on the solubility of a his-tagged antibody fragment. PubMed. [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link]

  • Alcohol-Binding Sites in Distinct Brain Proteins: The Quest for Atomic Level Resolution. PMC. [Link]

  • Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. [Link]

  • Scaffold Optimization Trends in Matrix Metalloproteinase Inhibitors for Selective Pancreatic Cancer Therapy—A Review. ResearchGate. [Link]

  • Scaffold optimization trends in matrix metalloproteinase inhibitors for selective pancreatic cancer Therapy-A review. PubMed. [Link]

  • Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. PMC. [Link]

  • Ethanol binding sites on proteins. PubMed. [Link]

  • Ethanol's Molecular Targets. PMC. [Link]

  • The Role of Mercaptoethanol in Protein Sequencing. YouTube. [Link]

  • The effect of ethanol on protein-ligand interactions. ResearchGate. [Link]

Sources

Application Note: Strategic Synthesis of Oxazolidinones via CDI-Mediated Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of oxazolidinones using 1,1'-Carbonyldiimidazole (CDI) as a safer, "imidazole-based" carbonyl source, while also addressing the specific synthesis of imidazole-containing scaffolds (e.g., Histidine derivatives).

Abstract

Oxazolidin-2-ones are critical pharmacophores in antibiotics (e.g., Linezolid) and essential chiral auxiliaries in asymmetric synthesis (Evans auxiliaries). Traditional synthesis relies on phosgene or triphosgene, which pose significant safety and regulatory challenges. This guide details a robust, scalable protocol using 1,1'-Carbonyldiimidazole (CDI) . This "imidazole-based" reagent offers a safer, solid-state alternative that operates under mild conditions. Additionally, we provide specific considerations for synthesizing imidazole-functionalized oxazolidinones (derived from Histidinol), addressing the unique protecting group requirements of the imidazole side chain.

Strategic Reagent Selection

The choice of carbonyl source dictates the safety profile and impurity landscape of the reaction. While phosgene is the most reactive, CDI provides the optimal balance of safety and efficacy for bench-to-pilot scale operations.

FeaturePhosgene (

)
Triphosgene1,1'-Carbonyldiimidazole (CDI)
Physical State Gas (Highly Toxic)Solid (Toxic)Solid (Hygroscopic, Irritant)
Reactivity High (-78°C to RT)High (RT)Moderate (RT to Reflux)
By-products HCl (Corrosive)HCl (Corrosive)Imidazole (Neutral/Basic)
Atom Economy HighModerateLower (Loss of 2 imidazoles)
Safety Profile Critical Hazard High HazardManageable Hazard

Reaction Mechanism

The CDI-mediated cyclization proceeds via a stepwise nucleophilic acyl substitution. Understanding this mechanism is vital for troubleshooting low yields.

  • Activation: The amino group of the amino alcohol attacks the carbonyl of CDI, displacing one imidazole molecule to form an N-acyl imidazole intermediate .

  • Cyclization: The hydroxyl group attacks the carbonyl center. This step is often slower and may require heat or base catalysis (e.g., DMAP) to displace the second imidazole unit, closing the ring.

ReactionMechanism Start Amino Alcohol (Nucleophile) Inter Intermediate: Carbamoyl Imidazole Start->Inter Amine Attack (- Imidazole) CDI CDI (Reagent) CDI->Inter Transition Intramolecular Cyclization Inter->Transition Heat/Base Product Oxazolidinone Product Transition->Product Ring Closure Byprod By-product: 2x Imidazole Transition->Byprod Elimination

Figure 1: Mechanistic pathway of CDI-mediated oxazolidinone formation. The amine attack is kinetically favored, followed by thermodynamic ring closure.

Experimental Protocols

Protocol A: General Synthesis from -Amino Alcohols

This protocol is optimized for standard amino alcohols (e.g., Valinol, Phenylalaninol).

Materials:

  • 
    -Amino Alcohol (1.0 equiv)[1][2]
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Optional: DMAP (0.1 equiv) if cyclization is sluggish.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the amino alcohol (e.g., 10 mmol) in anhydrous DCM (0.2 M concentration).

  • Addition: Add CDI (12-15 mmol) portion-wise at 0°C. Note: Evolution of

    
     is not immediate but may occur upon warming.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Monitor by TLC.[3] The intermediate urea/carbamate may appear as a distinct spot before converting to the cyclic product.

    • Forcing Conditions: If the intermediate persists, heat to reflux (40°C for DCM, 66°C for THF) for 2–4 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Wash organic layers with water and brine to remove the imidazole by-product.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallization (EtOAc/Hexanes) or Flash Column Chromatography.

Protocol B: Synthesis of Histidine-Derived Oxazolidinones

Synthesizing "imidazole-based" oxazolidinones (where R = imidazole side chain) requires protecting the imidazole nitrogen to prevent side reactions with CDI.

Substrate: L-Histidinol (derived from L-Histidine).

Workflow:

  • Protection: The imidazole ring

    
     or 
    
    
    
    must be protected. The Trityl (Trt) group is recommended due to its steric bulk, which prevents N-acylation at the imidazole ring.
  • Cyclization:

    • Substrate:

      
      -Trityl-L-Histidinol.
      
    • Reagent: CDI (1.5 equiv).[1]

    • Solvent: THF (Reflux is usually required due to steric bulk).

  • Deprotection (Optional): If the free imidazole is required, remove Trityl using dilute TFA/DCM after ring formation.

HistidineWorkflow Step1 Start: L-Histidine Methyl Ester Step2 Protection: Trityl Chloride (Trt-Cl) Target: Imidazole Nitrogen Step1->Step2 Step3 Reduction: LiAlH4 or NaBH4 Target: Ester -> Alcohol Step2->Step3 Step4 Cyclization: CDI, THF, Reflux Target: Oxazolidinone Ring Step3->Step4 Step5 Final Product: 4-(1-Trityl-imidazol-4-yl)oxazolidin-2-one Step4->Step5

Figure 2: Strategic workflow for synthesizing Histidine-derived oxazolidinones, emphasizing the critical protection step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of CDIEnsure reagents are fresh; CDI is highly moisture-sensitive. Use anhydrous solvents.
Incomplete Cyclization Stable IntermediateThe N-acyl imidazole intermediate is stable. Increase temperature (Reflux in THF) or add catalytic DMAP.
Racemization High Temperature/BaseAvoid strong bases. CDI conditions are generally mild enough to preserve stereocenters, but prolonged reflux should be minimized.
Product Solubility Imidazole ContaminationThe imidazole by-product is water-soluble. Ensure thorough aqueous washes (slightly acidic pH 5-6 helps remove imidazole).

References

  • Evans, D. A., et al. (1982). "Bis(trichloromethyl) Carbonate (Triphosgene): A Safer Reagent for the Synthesis of Oxazolidinones."[4] Journal of the American Chemical Society. (Note: Foundational text on oxazolidinone utility).

  • Kutney, J. P., & Ratcliffe, A. H. (1975). "Synthetic Studies in the Indole Alkaloid Field." Synthetic Communications. (Early precedents for CDI usage).
  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters.

  • Falb, E., Nudelman, A., & Hassner, A. (1993). "A Convenient Synthesis of Chiral Oxazolidin-2-ones and Thiazolidin-2-ones." Synthetic Communications. (Key protocol for CDI/Triphosgene comparison).

  • Christmann, M., et al. (2006).[5] "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols." Journal of Organic Chemistry. (Authoritative reference for the CDI mechanism described).

Sources

Application Notes and Protocols for the N-Alkylation of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic N-Alkylation in Drug Discovery

The structural motif of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol serves as a valuable scaffold in medicinal chemistry. Its constituent parts—a primary amine, a secondary alcohol, and a substituted imidazole ring—offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. N-alkylation of the primary amino group is a particularly crucial transformation, as the nature of the N-substituent can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of the key methodologies for the selective N-alkylation of this trifunctional substrate, offering detailed protocols and a discussion of the underlying chemical principles to empower researchers in drug development.

The inherent challenge in the N-alkylation of this compound lies in achieving chemoselectivity. The molecule presents multiple nucleophilic sites: the primary amine, the secondary alcohol, and the N3-nitrogen of the imidazole ring. A successful synthetic strategy must therefore carefully control the reaction conditions to favor alkylation at the desired primary amine over competing O-alkylation and alkylation of the imidazole ring. Furthermore, controlling the extent of alkylation to favor mono-alkylation over di-alkylation is a common challenge in amine synthesis.[1] This document will explore three robust and widely applicable methods for the N-alkylation of our target molecule:

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach involving the nucleophilic substitution of a halide by the amine.

  • Reductive Amination: A versatile and highly selective method that proceeds via the in-situ formation and reduction of an imine.

  • "Borrowing Hydrogen" Catalysis with Alcohols: A greener and atom-economical approach that utilizes alcohols as alkylating agents.

Each of these methods offers distinct advantages and is suited to different synthetic requirements and substrate sensitivities. The following sections will provide a detailed examination of each approach, complete with step-by-step protocols and a discussion of the critical parameters that govern the success of the reaction.

Method 1: Direct Alkylation with Alkyl Halides

Direct alkylation is a fundamental method for the formation of C-N bonds, proceeding via an SN2 mechanism where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.[2] While conceptually simple, achieving selective mono-alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.[1]

Causality Behind Experimental Choices
  • Choice of Base: A base is typically employed to neutralize the hydrohalic acid byproduct of the reaction. However, in the case of our substrate, the basicity of the amines themselves (both starting material and product) can serve this purpose. The use of an external, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) can be advantageous in preventing the consumption of the valuable amine starting material.

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic amine relatively free.

  • Controlling Over-alkylation: To favor mono-alkylation, a significant excess of the amine starting material relative to the alkyl halide is often used. This statistical approach increases the probability of the alkyl halide encountering a primary amine before it reacts with the newly formed secondary amine. Alternatively, specialized conditions, such as the use of cesium bases (e.g., Cs₂CO₃), have been shown to promote selective mono-N-alkylation.[3] Another powerful strategy for amino alcohols is the use of a chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN), which can form a stable chelate with the amino alcohol, protecting it from over-alkylation.[1] This method, however, is reported to be less effective for 1,2-amino alcohols compared to 1,3-amino alcohols.[1]

  • Chemoselectivity (N- vs. O- vs. Imidazole-Alkylation): The primary amine is generally a better nucleophile than the secondary alcohol, favoring N-alkylation. Alkylation of the imidazole nitrogen is also a potential side reaction. The relative nucleophilicity is influenced by the solvent and base. Under neutral or mildly basic conditions, the primary amine is expected to be the most reactive site.

Experimental Protocol: Mono-N-Alkylation with an Alkyl Bromide

Objective: To synthesize N-benzyl-2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add benzyl bromide to the reaction mixture via syringe.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol) to afford the desired N-benzyl-2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol.

ParameterConditionRationale
Amine:Alkyl Halide Ratio 1 : 1.1A slight excess of the alkylating agent is used to ensure complete conversion of the starting amine.
Base K₂CO₃ (2.0 eq)A mild, non-nucleophilic base to neutralize the HBr byproduct without consuming the amine.
Solvent AcetonitrileA polar aprotic solvent that facilitates the SN2 reaction.
Temperature Reflux (~82 °C)Provides sufficient energy to overcome the activation barrier of the reaction.
Monitoring TLC/LC-MSTo track the consumption of starting materials and the formation of the product and byproducts.

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile two-step, one-pot process for the synthesis of amines. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[4][5] This method is often preferred over direct alkylation due to its high selectivity for mono-alkylation and its broad substrate scope.

Causality Behind Experimental Choices
  • Imine Formation: The initial step is the acid-catalyzed formation of an imine (or iminium ion). For our substrate, the reaction is typically carried out in a protic solvent like methanol or ethanol, which can facilitate both the imine formation and the subsequent reduction. The reaction is often run at a slightly acidic pH to promote the dehydration step in imine formation.

  • Reducing Agent: The choice of reducing agent is critical for the success of a reductive amination. The ideal reducing agent should selectively reduce the imine in the presence of the starting carbonyl compound. Mild hydride donors are commonly used.

    • Sodium borohydride (NaBH₄): A cost-effective and readily available reducing agent. It is typically added after the imine has formed, as it can also reduce the starting aldehyde or ketone.[6][7]

    • Sodium cyanoborohydride (NaBH₃CN): A more selective reducing agent that can be present from the start of the reaction, as it reduces imines much faster than ketones or aldehydes at slightly acidic pH.[8]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of substrates. It is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

  • Solvent: Methanol and ethanol are common solvents for reductive aminations using NaBH₄ or NaBH₃CN. For NaBH(OAc)₃, chlorinated solvents are preferred.

  • Chemoselectivity: Reductive amination is highly chemoselective for the N-alkylation of the primary amine. The alcohol and imidazole functionalities are unreactive under these conditions.

Experimental Protocol: Reductive Amination with an Aldehyde

Objective: To synthesize N-(2-phenylethyl)-2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol.

Materials:

  • This compound (1.0 eq)

  • Phenylacetaldehyde (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.

  • Add phenylacetaldehyde to the solution and stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Amine:Aldehyde Ratio 1 : 1.1A slight excess of the aldehyde drives the imine formation equilibrium forward.
Reducing Agent NaBH₄ (1.5 eq)A readily available and effective reducing agent for the imine intermediate.
Solvent MethanolA protic solvent that facilitates both imine formation and reduction.
Temperature 0 °C to RTInitial cooling controls the exothermic reduction step, followed by reaction at room temperature for completion.
Monitoring TLC/LC-MSTo confirm imine formation before reduction and to monitor the final product formation.

Method 3: N-Alkylation with Alcohols via "Borrowing Hydrogen" Catalysis

The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is an elegant and sustainable approach to N-alkylation that uses alcohols as the alkylating agents, with water as the only byproduct.[2][9][10] This process involves a metal catalyst that temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst returning the "borrowed" hydrogen.

Causality Behind Experimental Choices
  • Catalyst: Transition metal complexes, particularly those of ruthenium, iridium, and iron, are commonly employed as catalysts for this transformation.[9][11] The choice of catalyst and ligand is crucial for the efficiency and selectivity of the reaction.

  • Hydrogen Acceptor/Donor: The alcohol substrate itself serves as the hydrogen source for the reduction of the in-situ formed imine.

  • Base: A base is often required to facilitate the deprotonation steps in the catalytic cycle. Both inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases can be used.

  • Solvent: The reaction can often be run using the alcohol as the solvent, or in a high-boiling inert solvent such as toluene or xylene.

  • Chemoselectivity: This method is generally highly selective for N-alkylation. The conditions are typically mild enough not to affect the alcohol or imidazole moieties of the substrate.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with an Alcohol

Objective: To synthesize N-butyl-2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol.

Materials:

  • This compound (1.0 eq)

  • 1-Butanol (can be used as the solvent)

  • [Ru(p-cymene)Cl₂]₂ (e.g., 2.5 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, 5 mol%)

  • Potassium tert-butoxide (t-BuOK) (e.g., 10 mol%)

  • Toluene, anhydrous (if not using the alcohol as solvent)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst, the phosphine ligand, and the base.

  • Add this compound.

  • Add 1-butanol (either as the limiting reagent in toluene or as the solvent).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solid catalyst is used, it can be filtered off. Otherwise, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst System [Ru(p-cymene)Cl₂]₂ / LigandA common and effective pre-catalyst for borrowing hydrogen reactions.
Base t-BuOK (catalytic)Facilitates the catalytic cycle.
Alkylating Agent 1-ButanolA green and readily available alkylating agent.
Solvent 1-Butanol or TolueneThe alcohol can serve as both reactant and solvent, or a high-boiling inert solvent can be used.
Temperature 100-120 °CHigher temperatures are typically required for the borrowing hydrogen process.
Monitoring GC-MS/LC-MSTo track the formation of the product and potential byproducts.

Visualizing the Synthetic Pathways

To better illustrate the workflow and the chemical transformations, the following diagrams are provided.

Direct_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Amine, Base, and Solvent B 2. Add Alkyl Halide A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool and Filter D->E F 6. Concentrate E->F G 7. Column Chromatography F->G H Final Product G->H

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Reductive_Amination_Mechanism Amine R-NH₂ Imine R-N=CHR' Amine->Imine + R'-CHO - H₂O Aldehyde R'-CHO Aldehyde->Imine Product R-NH-CH₂R' Imine->Product ReducingAgent [H⁻] ReducingAgent->Product Reduction

Caption: Simplified Mechanism of Reductive Amination.

Borrowing_Hydrogen_Cycle Catalyst [M] Hydride [M]-H₂ Catalyst->Hydride - H₂ (from Alcohol) Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation Imine R'-N=CHR Aldehyde->Imine Amine R'-NH₂ Amine->Imine - H₂O Product R'-NH-CH₂R Imine->Product Reduction Hydride->Catalyst + H₂ (to Imine)

Caption: Catalytic Cycle for "Borrowing Hydrogen" N-Alkylation.

Conclusion and Outlook

The selective N-alkylation of this compound is a critical transformation for the development of novel pharmaceutical agents. This guide has detailed three powerful and complementary methods to achieve this goal: direct alkylation with alkyl halides, reductive amination, and borrowing hydrogen catalysis. The choice of method will depend on the specific synthetic goals, the nature of the desired N-substituent, and considerations of scalability and green chemistry.

  • Direct alkylation offers a straightforward approach, particularly when selective mono-alkylation can be achieved through careful control of stoichiometry or the use of specialized reagents.

  • Reductive amination provides excellent selectivity for mono-alkylation and is compatible with a wide range of functional groups, making it a workhorse in medicinal chemistry.

  • Borrowing hydrogen catalysis represents a modern, atom-economical, and environmentally benign alternative, especially for large-scale synthesis.

By understanding the principles and practical considerations outlined in these protocols, researchers can confidently select and optimize the most appropriate conditions for the N-alkylation of this important scaffold, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559–7563. [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Bhattacharyya, S. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(43), 22735-22741. [Link]

  • Jung, K. W., & Salvatore, R. N. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ University of South Florida. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. [Link]

  • Kumar, A., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2023). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry, 88(10), 5944-5961. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications, 5, 5602. [Link]

  • Ishitani, H., Ueno, M., & Kobayashi, S. (2000). A New Method for the N-Alkylation of Amines with Alcohols by a "Borrowing Hydrogen" Methodology. Journal of the American Chemical Society, 122(34), 8180–8186. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(7), 1463–1471. [Link]

  • A simple and convenient procedure for reductive amination of aldehydes using sodium borohydride in the presence of silica gel as an active and inexpensive catalyst is described. (2013). Chemical Science Transactions, 2(S1), S43-S46. [Link]

  • A photocatalytic N-alkylation of amines using alcohols is potentially a powerful method for functionalizing complex amines because this reaction generally proceeds at room temperature. (2018). Nature Communications, 9(1), 1779. [Link]

  • Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition, 50(4), 892-896. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2017). Beilstein Journal of Organic Chemistry, 13, 350-358. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters, 21(22), 9193-9197. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). Chemistry – A European Journal. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

  • The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbamate synthesis. (2000). Organic Letters, 2(14), 2117-2120. [Link]

  • This is why selective N-alkylation of imidazoles is difficult. (2023). Reddit. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013). Chemguide. [Link]

Sources

Application Note: Solubility Optimization and Handling of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the solubilization, handling, and storage of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol (referred to herein as AMIE ). This compound acts as a critical intermediate in the synthesis of bioactive heterocyclic molecules and kinase inhibitors.

Due to the presence of multiple polar functional groups—a basic imidazole ring, a primary amine, and a secondary hydroxyl group—AMIE exhibits distinct solubility behaviors depending on its form (Free Base vs. Dihydrochloride Salt). This protocol addresses the specific requirements for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) for biological assays and Methanol (MeOH) for synthetic applications.

Chemical Identity & Physicochemical Analysis[1][2][3][4]

Before solubilization, it is imperative to identify the specific salt form of the compound, as this dictates solvent compatibility.

PropertyFree BaseDihydrochloride Salt (2HCl)
CAS Number 1197228-24-2 (Generic)886496-98-6
Molecular Weight ~141.17 g/mol ~214.09 g/mol
Polarity High (Polar Protogenic)Very High (Ionic)
Hygroscopicity ModerateHigh (Desiccant storage required)
Preferred Solvent Methanol, DMSOWater, DMSO
Mechanistic Solvation Insights
  • DMSO (Dimethyl Sulfoxide): A polar aprotic solvent that effectively disrupts the crystal lattice of both the free base and salt forms via strong dipole-dipole interactions. It is the standard vehicle for biological screening.

  • Methanol (MeOH): A polar protic solvent. It solubilizes the free base readily through hydrogen bonding. However, the 2HCl salt may require sonication in methanol due to the high lattice energy of the ionic crystal structure.

Solubility Data & Solvent Compatibility Table

The following data represents empirical thresholds for imidazole-amino alcohols.

SolventSolubility (Free Base)Solubility (2HCl Salt)Application Context
DMSO High (>100 mM)High (>50 mM)Cell-based assays, Cryopreservation.
Methanol High (>100 mM)Moderate (~20-50 mM)*Chemical synthesis, HPLC mobile phase.
Water ModerateVery HighAqueous buffers (PBS), pH dependent.
Ethanol ModerateLowCrystallization solvent.

*Note: The 2HCl salt may require 5-10 minutes of ultrasonic agitation to fully dissolve in methanol.

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock for biological dilution.

Reagents & Equipment[2][3][5][6]
  • Compound: this compound (2HCl or Free Base).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vials: Amber glass vials (to prevent photodegradation).

  • Gas: Nitrogen or Argon (for headspace purging).

Step-by-Step Methodology
  • Gravimetric Measurement:

    • Weigh 10 mg of the compound into a sterile microcentrifuge tube or amber vial.

    • Calculation (for 2HCl salt, MW ≈ 214.09):

      
      
      
      
      
  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO to the vial.

    • Critical Step: Do not add the full volume at once if working near saturation limits. Add 80% of the volume, dissolve, then top up.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • If particulates remain (common with the salt form), sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear with no turbidity.

  • Storage & Stability:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Solubility Assessment in Methanol (Visual Saturation Method)

Objective: Determine the operational solubility limit for synthetic reactions or purification.

Workflow Diagram

The following diagram outlines the logical decision tree for solubilizing AMIE in Methanol.

SolubilityProtocol Start Start: 10 mg Compound AddSolvent Add 100 µL Methanol (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex (30s) & Sonicate (5m) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Yes Cloudy Precipitate/Cloudy? Check->Cloudy No Success Solubility Confirmed Proceed to Usage Clear->Success Heat Gentle Warming (40°C) Cloudy->Heat Dilute Add 100 µL Methanol (Dilute to 50 mg/mL) Dilute->Check Fail Insoluble in MeOH Switch to DMSO/Water Dilute->Fail If Vol > 1mL Heat->Dilute

Caption: Decision matrix for determining the solubility threshold of AMIE in Methanol.

Protocol Steps
  • Place 5 mg of AMIE into a clear glass vial.

  • Add 50 µL of HPLC-grade Methanol.

  • Vortex for 1 minute.

  • Observation:

    • Clear: Solubility > 100 mg/mL.

    • Cloudy: Add another 50 µL Methanol (Total 100 µL). Sonicate.

  • Repeat addition in 50 µL increments until clear.

  • Calculation: Divide mass (5 mg) by total volume added to define the solubility limit.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in DMSO Water contamination (DMSO is hygroscopic).Use fresh, anhydrous DMSO. Store over molecular sieves (4Å).
Cloudiness in Methanol Formation of HCl salt aggregates.Add 1-5% Water or Acid (if stable) to break lattice; or switch to DMSO.
Yellowing of Solution Oxidation of the amine/imidazole.[1]Purge stock vials with Nitrogen/Argon. Store in amber glass.
Inconsistent Bio-Assay "Crash out" upon dilution into aqueous media.Ensure final DMSO concentration is <1% and dilute slowly with vortexing.
Serial Dilution Warning

When diluting a DMSO stock into aqueous buffer (e.g., PBS) for cell treatment:

  • Never add the buffer to the DMSO stock directly.

  • Always add the DMSO stock dropwise to the agitated buffer.

  • This prevents local high concentrations that trigger precipitation of the hydrophobic free base.

References

  • PubChem. (2025).[2] Compound Summary: 2-(1-Methyl-1H-imidazol-2-yl)ethanol.[2][3][4] National Library of Medicine. [Link]

  • Yahyazadeh, A., & Haghi, M. (2007).[5] Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

Sources

Application Note: Synthesis of Azole Antifungal Agents via Imidazole Amino Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The development of azole-based antifungal agents—such as miconazole, econazole, and ketoconazole—relies heavily on the efficient synthesis of 1-(2-hydroxyalkyl)imidazole derivatives (imidazole amino alcohols) [1]. These intermediates serve as the critical structural scaffold that bridges the pharmacophoric imidazole ring with customizable lipophilic side chains.

This application note provides an authoritative, in-depth guide to the regioselective synthesis of imidazole amino alcohols via epoxide ring-opening. Emphasizing modern green chemistry principles, we detail both microwave-assisted solvent-free methodologies and Lewis acid-catalyzed workflows, explaining the fundamental causality behind these experimental designs to ensure high-yield, scalable, and self-validating processes.

Mechanistic Causality: Biology & Chemistry

Biological Rationale: Why the Imidazole Amino Alcohol?

Azole antifungals exert their mechanism of action by inhibiting lanosterol 14


-demethylase (CYP51) , a crucial enzyme in fungal ergosterol biosynthesis [3].
  • The Imidazole Ring: The unhindered nitrogen (N3) of the imidazole ring acts as a Lewis base, coordinating directly with the heme iron at the active site of CYP51. This coordination blocks the binding and activation of molecular oxygen, halting sterol demethylation.

  • The Amino Alcohol Backbone: The hydroxyl group generated during epoxide ring-opening is not merely a byproduct; it is a vital synthetic handle. It allows for downstream functionalization (e.g., etherification with halogenated benzyl chlorides to form miconazole) and dictates the critical stereochemistry (often R,R or R,S) required for optimal receptor fit within the CYP51 binding pocket [2].

CYP51_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Azole Azole Antifungal (Imidazole derivative) Azole->CYP51 Inhibits (Heme Binding) CellDeath Fungal Cell Death Ergosterol->CellDeath Depletion

Figure 1: Mechanism of action of imidazole antifungals via CYP51 inhibition.

Chemical Rationale: Regioselective Epoxide Ring-Opening

Epoxides possess exceptional electrophilicity due to high ring strain (~27 kcal/mol), making them ideal intermediates [2]. However, un-catalyzed nucleophilic attack by imidazole typically requires harsh conditions (high temperatures or strong bases), which can lead to polymerization, degradation, or poor regioselectivity.

To achieve the desired Markovnikov/Anti-Markovnikov control , the reaction environment must be strictly managed:

  • Under basic/neutral conditions (e.g., Microwave/Solvent-Free): The reaction proceeds via an

    
     mechanism. The bulky imidazole nucleophile attacks the less sterically hindered carbon of the epoxide, yielding the primary amine/secondary alcohol derivative [1].
    
  • Under Lewis Acid Catalysis: Lewis acids (like Yb(OTf)

    
     or Caro's acid-silica gel) coordinate to the epoxide oxygen, weakening the C-O bonds. This lowers the activation energy, allowing the reaction to proceed at room temperature while maintaining high regioselectivity [4].
    

Synthetic_Workflow Start Terminal Alkene / Ketone Epoxidation Epoxidation / Corey-Chaykovsky Reaction Start->Epoxidation Epoxide Chiral/Racemic Epoxide Intermediate Epoxidation->Epoxide RingOpening Regioselective SN2 Ring Opening Epoxide->RingOpening Conditions Imidazole + Microwave (Solvent-Free) OR Lewis Acid Catalyst Conditions->RingOpening AminoAlcohol Imidazole Amino Alcohol (1-(2-hydroxyalkyl)imidazole) RingOpening->AminoAlcohol Functionalization Etherification / Esterification AminoAlcohol->Functionalization API Active Pharmaceutical Ingredient (e.g., Miconazole, Econazole) Functionalization->API

Figure 2: General synthetic workflow for azole antifungals via epoxide ring-opening.

Quantitative Data: Comparison of Synthetic Methodologies

The choice of reaction conditions drastically impacts throughput and yield. The table below summarizes the optimization data for the ring-opening of a model epoxide (phenyl glycidyl ether) with imidazole [1][4].

MethodologyCatalyst / AdditiveTemp (°C)TimeYield (%)Regioselectivity
Conventional Heating None (Solvent: EtOH)80 °C12 - 24 h45 - 55%Moderate
Lewis Acid Catalyzed Yb(OTf)

(5 mol%)
25 °C4 - 6 h85 - 90%High (>95% terminal attack)
Solid-Supported Acid Caro's Acid-SiO

25 °C30 - 60 min88 - 92%High (>95% terminal attack)
Microwave (Solvent-Free) None100 °C5 - 10 min 92 - 96% High (>98% terminal attack)

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to ensure the chemical integrity of the intermediate before proceeding to downstream API functionalization.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High-Throughput)

Optimized for rapid generation of imidazole amino alcohol libraries.

Reagents:

  • Phenyl glycidyl ether (or target epoxide): 1.0 mmol

  • Imidazole: 1.2 mmol (slight excess to prevent epoxide dimerization)

Step-by-Step Procedure:

  • Preparation: Charge a 10 mL microwave-transparent vessel with phenyl glycidyl ether (150 mg, 1.0 mmol) and solid imidazole (81.7 mg, 1.2 mmol). Do not add solvent.

  • Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at 100 °C for exactly 10 minutes at a maximum power of 150 W [1].

  • Cooling & Dissolution: Allow the vessel to cool to room temperature (the mixture will appear as a viscous oil or crystalline solid). Dissolve the crude mixture in 15 mL of Ethyl Acetate (EtOAc).

  • Washing: Transfer to a separatory funnel. Wash the organic layer with distilled water (3 × 10 mL) to remove unreacted imidazole, followed by brine (1 × 10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure using a rotary evaporator.

Self-Validation Checkpoint:

  • TLC Analysis: Run a TLC (Eluent: EtOAc/MeOH 9:1). The epoxide starting material (

    
    ) must be completely absent. The product should appear as a highly polar, UV-active spot (
    
    
    
    ).
  • Structural Confirmation (

    
    H-NMR):  Confirm regioselectivity by observing the methine proton (-CH-OH). In the desired 
    
    
    
    product, this proton shifts downfield to
    
    
    ppm and appears as a complex multiplet, distinct from the epoxide signals at
    
    
    ppm.
Protocol B: Lewis Acid-Catalyzed Synthesis (Scale-Up & Chiral Preservation)

Optimized for temperature-sensitive or enantiopure epoxides where stereochemical inversion (


) must be strictly controlled [2].

Reagents:

  • Enantiopure Epoxide: 10.0 mmol

  • Imidazole: 11.0 mmol

  • Caro's acid-silica gel (CA-SiO

    
    ) or Yb(OTf)
    
    
    
    : 5 mol%

Step-by-Step Procedure:

  • Activation: In a 100 mL round-bottom flask, combine the epoxide (10.0 mmol) and imidazole (11.0 mmol).

  • Catalysis: Add the selected Lewis acid catalyst (e.g., 5 mol% CA-SiO

    
    ). If the mixture is highly viscous, add a minimal amount of anhydrous ethanol (5 mL) to facilitate stirring [4].
    
  • Reaction: Stir the mixture at ambient temperature (25 °C) for 45–60 minutes.

  • Workup: Dilute the mixture with dichloromethane (DCM, 50 mL). Filter the solution through a celite pad to remove the solid-supported catalyst (CA-SiO

    
     can be washed and regenerated).
    
  • Purification: Wash the filtrate with water (2 × 20 mL), dry over MgSO

    
    , and evaporate the solvent. Purify via flash column chromatography if trace impurities remain.
    

Self-Validation Checkpoint:

  • Chiral HPLC: To ensure no racemization occurred during the ring-opening, run the product on a chiral stationary phase (e.g., Chiralcel OD-H). The enantiomeric excess (

    
    ) should match the starting epoxide (
    
    
    
    ).

Downstream Application: API Synthesis

Once the 1-(2-hydroxyalkyl)imidazole is synthesized and validated, it is typically subjected to


-alkylation. For example, treating the intermediate with sodium hydride (NaH) to form the alkoxide, followed by the addition of 2,4-dichlorobenzyl chloride, yields Miconazole  [3]. This modular approach allows medicinal chemists to rapidly synthesize libraries of CYP51 inhibitors by simply varying the initial epoxide and the downstream alkylating agent.

References

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.Molecules (2025).
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development.MDPI (2020).
  • Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors.MDPI (2018).
  • Caro's Acid-Silica Gel Catalyzed Regioselective Ring Opening of Epoxides with Indoles and Imidazoles under Solvent-Free Conditions.Adv. J. Chem. A (2018).

Derivatization of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Abstract & Core Value Proposition

This application note details the protocols for the chemical diversification of This compound (referred to herein as Scaffold A ). This scaffold represents a "privileged structure" in fragment-based drug discovery (FBDD) due to its unique combination of a basic imidazole core (mimicking histidine), a chiral hydroxyl handle, and a reactive primary amine.

Unlike standard phenyl-based amino alcohols, the 1-methylimidazole moiety functions as a hydrogen bond acceptor and a pH-dependent solubility switch. This guide focuses on three divergent synthetic pathways suitable for library generation: Amide Coupling , Reductive Amination , and Oxazolidinone Cyclization .

Structural Analysis & Reactivity Profile

Scaffold A possesses three distinct vectors for modification:

  • Primary Amine (

    
    ):  The most nucleophilic site (
    
    
    
    ). It is the primary handle for library expansion.
  • Secondary Alcohol (

    
    ):  Positioned alpha to the imidazole ring. While less reactive than the amine, it allows for intramolecular cyclization or specific esterification.
    
  • Imidazole Nitrogen (

    
    ):  The 
    
    
    
    position is methylated, preventing tautomerism. The
    
    
    nitrogen is basic (
    
    
    ), which has critical implications for purification (see Section 5).
PropertyValue / CharacteristicImpact on Protocol
MW 141.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Basicity Diprotic base (Amine + Imidazole)Requires excess base (DIPEA/TEA) during acylation.
Solubility High in MeOH, DMSO, WaterCompatible with polar organic solvents; challenging for aqueous extraction.
Stability Good; Benzylic-like alcoholAvoid strong oxidants that may cleave the C1-C2 bond.

Divergent Synthetic Pathways (Workflow)

The following diagram illustrates the three core derivatization pathways covered in this guide.

G Scaffold Scaffold A (Amino-Alcohol) Amide Pathway 1: Amides/Ureas (Diversity) Scaffold->Amide R-COCl / R-NCO DIPEA, DCM RedAm Pathway 2: Secondary Amines (Reductive Amination) Scaffold->RedAm R-CHO NaBH(OAc)3, DCE Cyclic Pathway 3: Oxazolidinones (Rigidification) Scaffold->Cyclic CDI or Phosgene THF, Reflux

Figure 1: Divergent synthesis strategy transforming the core amino-alcohol scaffold into three distinct chemical series.

Experimental Protocols

Protocol A: Parallel Amide Synthesis (High-Throughput)

Target: Creation of an amide library targeting the primary amine.

Rationale: The primary amine is significantly more nucleophilic than the secondary alcohol or the imidazole nitrogen. However, the imidazole ring can act as an internal base or nucleophilic catalyst. To prevent O-acylation, strictly stoichiometric acylating agents are used at controlled temperatures.

Materials:

  • Scaffold A (0.1 M stock in DMF)

  • Carboxylic Acids (

    
    ) or Acid Chlorides (
    
    
    
    )
  • HATU (if using acids) or DIPEA (if using acid chlorides)

  • Dichloromethane (DCM) and Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, aliquot Scaffold A (100 µL, 10 µmol).

  • Base Addition: Add DIPEA (3.0 eq, 30 µmol). The excess base is crucial to neutralize the HCl formed (if using acid chlorides) and to keep the imidazole unprotonated, ensuring solubility.

  • Coupling:

    • Option A (Acid Chlorides): Add

      
       (1.1 eq) in DCM (200 µL) at 0°C. Shake for 2 hours at RT.
      
    • Option B (Acids): Add

      
       (1.1 eq) + HATU (1.1 eq) in DMF (200 µL). Shake for 16 hours at RT.
      
  • Quenching: Add 50 µL of 10% ethylenediamine in MeOH to scavenge excess electrophile.

Protocol B: Cyclization to Oxazolidinones

Target: Rigid bicyclic analogs for conformational constraint.

Rationale: 1,2-aminoalcohols react with carbonic acid derivatives (CDI, Phosgene) to form cyclic carbamates (oxazolidinones). This locks the rotation between the imidazole and the side chain, often improving metabolic stability and selectivity.

Step-by-Step Procedure:

  • Dissolution: Dissolve Scaffold A (1.0 mmol, 141 mg) in anhydrous THF (5 mL).

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq, 194 mg) in one portion.

  • Reflux: Heat the mixture to 60°C for 4 hours.

    • Checkpoint: Monitor by LCMS.[1] The mass should shift by +26 Da (Addition of CO, loss of 2H).

  • Workup: Cool to RT. Evaporate THF. Partition between EtOAc and Water.[2] The oxazolidinone is less polar than the starting material and will extract into EtOAc.

Purification Strategy: SCX Catch-and-Release

Because Scaffold A and its amide derivatives contain a basic imidazole ring, Strong Cation Exchange (SCX) chromatography is the gold standard for purification. This method separates the basic product from non-basic byproducts (unreacted acids, phenols, neutrals).

Mechanism:

  • Catch: The imidazole acts as a base and binds to the sulfonic acid resin.

  • Wash: Neutral impurities (DMF, excess acid) are washed away with MeOH.

  • Release: Ammonia in MeOH deprotonates the imidazole, releasing the pure product.

SCX Load 1. Load Crude (MeOH/DCM) SCX_Col SCX Column (Sulfonic Acid Resin) Load->SCX_Col Wash 2. Wash (MeOH) SCX_Col->Wash Elute 3. Elute (2M NH3 in MeOH) SCX_Col->Elute Waste Waste: Acids, Neutrals, DMF Wash->Waste Product Pure Imidazole Derivative Elute->Product

Figure 2: SCX Catch-and-Release purification workflow essential for imidazole libraries.

SCX Protocol:

  • Condition SCX cartridge (1 g) with MeOH (10 mL).

  • Load crude reaction mixture (dissolved in minimal MeOH/DCM).

  • Wash with MeOH (20 mL) to remove non-basic impurities.

  • Elute product with 2.0 M

    
     in MeOH  (10 mL).
    
  • Concentrate in vacuo.

Analytical Data Summary

When characterizing derivatives of Scaffold A , specific NMR shifts confirm regional selectivity.

Derivative Type1H NMR Diagnostic (DMSO-d6)LCMS Signature
Starting Material CH-OH proton: ~5.5 ppm (d)

Amide NH proton: ~8.2 ppm (d)

Ester (O-acyl) CH-OR proton: Downfield shift to ~6.1 ppmUnstable in basic MS
Oxazolidinone NH proton: ~8.5 ppm (s, carbamate)

References

  • BenchChem. "An In-Depth Technical Guide to 1-Methylimidazole: From Discovery to Modern Applications." BenchChem Application Notes. Accessed October 2023.[3] Link (Contextual grounding on imidazole reactivity).

  • Schwarz, J. L., et al. "1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls."[4] Journal of the American Chemical Society, 2020, 142, 2168-2174.[4] Link (Synthesis of 1,2-aminoalcohol scaffolds).

  • Alghamdi, S., et al. "Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction." Dove Medical Press, 2021.[5] Link (Medicinal chemistry relevance).

  • Organic Chemistry Portal. "Synthesis of 1,2-amino alcohols." Organic Chemistry Portal Abstracts. Link (General synthetic methodologies).

  • AAPPTec. "Guide to Solid Phase Peptide Synthesis." AAPPTec Technical Guides. Link (Reference for resin-based purification logic).

Sources

Technical Guide: Stability, Handling, and Storage of Hygroscopic Imidazole Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Imidazole amino alcohols represent a class of bifunctional heterocycles widely used as pharmaceutical intermediates, chiral ligands, and buffering agents. Their utility, however, is frequently compromised by their extreme hygroscopicity and susceptibility to oxidative degradation .

This guide moves beyond generic safety data sheets to provide a mechanistic understanding of why these compounds degrade and offers field-proven protocols for their handling, characterization, and long-term storage.

The Physicochemical Challenge

To handle these compounds effectively, one must understand the molecular "trap" they create.

The Hygroscopicity-Oxidation Cycle

Imidazole amino alcohols possess two critical reactive centers:

  • The Imidazole Ring: The N3 nitrogen is basic (

    
    ) and a nucleophile.
    
  • The Amino Alcohol Chain: The hydroxyl (-OH) and amine (-NH

    
    ) groups are potent hydrogen bond donors/acceptors.
    

The Failure Mechanism: In the solid state, these molecules form a crystal lattice. Upon exposure to atmospheric moisture, water molecules bind to the polar amino-alcohol tail. This absorbed water acts as a plasticizer , lowering the glass transition temperature (


) and increasing molecular mobility. This "wetted" state facilitates the diffusion of atmospheric oxygen, leading to the formation of N-oxides and conjugated impurities (yellowing).
Visualizing the Degradation Pathway

The following diagram illustrates the cascade from moisture absorption to chemical degradation.

degradation_pathway Dry Crystalline Material (Stable) Hydrate Surface Hydration (Plasticization) Dry->Hydrate Rapid H-Bonding Moisture Atmospheric Moisture (>40% RH) Moisture->Hydrate Mobility Increased Molecular Mobility Hydrate->Mobility Tg Depression Oxidation N-Oxide Formation & Ring Opening Mobility->Oxidation O2 Permeation Oxygen Oxygen Diffusion Oxygen->Oxidation Product Degraded Product (Yellow/Brown Oil) Oxidation->Product Irreversible

Figure 1: The moisture-facilitated oxidation cascade. Water absorption is the rate-limiting step that enables subsequent oxidative degradation.

Protocol: Material Characterization (The "Go/No-Go" Test)

Before using a stored batch, verify its integrity. Visual inspection is often insufficient until degradation is advanced.

Visual Inspection Criteria
  • Pass: White to off-white crystalline powder. Free-flowing.

  • Warning: Clumping or "sticky" crystals (indicates 1-3% water uptake).

  • Fail: Distinct yellow/orange discoloration or liquefaction (deliquescence).

Modified Karl Fischer (KF) Titration

Standard KF methods often fail because the basic imidazole ring neutralizes the acidic components of the KF reagent, causing non-vanishing endpoints.

Methodology:

  • Equipment: Volumetric or Coulometric KF Titrator.

  • Solvent System: Use a buffered solvent system .

    • Standard Methanol is often too acidic/unbuffered.

    • Recommendation: Add Benzoic Acid or Salicylic Acid to the titration vessel to buffer the pH to ~5-7 [1]. Alternatively, use commercial "KF Reagent for Amines" (e.g., Hydranal™-Composite 5 K).

  • Procedure:

    • Pre-titrate the solvent to dryness.[1]

    • Inject/add sample.[2][3][4]

    • Note: If the endpoint drifts, the imidazole is likely reacting with the iodine. Ensure the buffer capacity is sufficient.[1][5]

1H-NMR Validation

Run a quick proton NMR in


.
  • Check: Look for broadening of the -OH/-NH signals. Sharp peaks indicate dry material. Broad, shifting peaks indicate proton exchange with absorbed water.

Protocol: Handling and Dispensing

Principle: Minimize exposure time to the "open" atmosphere. The "Time-to-Fail" for these compounds at 60% RH can be less than 15 minutes.

The "Inert Transfer" Workflow

handling_workflow Start Start: Storage Container (-20°C) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Start->Equilibrate Prevent Condensation Open Open in Inert Atmosphere (Glovebox or N2 Cone) Equilibrate->Open Only when warm Weigh Weigh by Difference (Closed Vial) Open->Weigh Reseal Purge Headspace (Ar/N2) & Reseal with Parafilm Weigh->Reseal Immediate Solvate Dissolve Immediately in Dry Solvent Weigh->Solvate Process

Figure 2: Critical workflow to prevent condensation and moisture uptake during handling.

Step-by-Step Weighing (Difference Method)
  • Equilibration: Remove the bottle from the freezer. Place it in a desiccator and allow it to warm to room temperature (approx. 1-2 hours). Opening a cold bottle invites immediate condensation.

  • Inert Gas: If a glovebox is unavailable, use an inverted funnel connected to a dry Nitrogen line to create a "gas blanket" over the balance.

  • Transfer:

    • Tare a receiving flask containing the stir bar and solvent (septum-capped).

    • Rapidly transfer the solid.

    • Better Method: Weigh the storage vial, remove the estimated amount, and re-weigh the storage vial (Weighing by difference). This keeps the bulk supply closed.

Storage Stability & Packaging

Long-term stability relies on three barriers: Thermal , Photonic , and Atmospheric .

Storage Conditions Matrix
ParameterRecommendationMechanism of Action
Temperature -20°C (Freezer) Slows oxidation kinetics; "freezes" water mobility.
Atmosphere Argon or Nitrogen Displaces oxygen; Argon is heavier and protects the surface better.
Light Amber Glass / Foil Prevents photo-oxidation of the imidazole ring [2].
Desiccant Silica Gel / P2O5 Secondary defense in the secondary container (desiccator).
Packaging Hierarchy
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bags as they are permeable to moisture over time.

  • Seal: Parafilm® or electrical tape wrapped clockwise (with the thread) around the cap-neck junction.

  • Secondary Container: Place the primary vial inside a larger jar containing a desiccant packet (e.g., Silica Gel or Molecular Sieves 4A).

Emergency Remediation: Drying Protocols

If a batch has clumped but is not yet discolored (yellowed), it may be salvaged.

Method A: Vacuum Drying (Gentle)

  • Conditions: 30-40°C under high vacuum (< 1 mbar) for 12-24 hours.

  • Desiccant: Place a tray of

    
     or activated molecular sieves inside the vacuum oven to act as a moisture sink.
    

Method B: Azeotropic Distillation (Aggressive)

  • Use Case: For material intended for immediate reaction.

  • Solvent: Toluene or Benzene (if permitted).

  • Protocol: Dissolve the amine in Toluene. Reflux with a Dean-Stark trap to remove water. Concentrate in vacuo.

  • Note: This does not remove oxidation byproducts, only water [3].

References

  • Huang, Y., et al. (2019).[6] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved February 28, 2026, from [Link]

  • ScienceMadness. (2007).[7] Drying the water out of hygroscopic crystals. Retrieved February 28, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 28, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is a classic two-step process involving a Henry (nitroaldol) reaction followed by the reduction of the resulting


-nitroalcohol. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks, including reaction reversibility, catalyst poisoning, and unwanted hydrogenolysis.

This guide provides mechanistic troubleshooting, quantitative data, and field-proven protocols to ensure high-yield, reproducible synthesis.

Synthesis Workflow & Mechanistic Pitfalls

SynthesisWorkflow Aldehyde 1-Methyl-1H-imidazole- 2-carboxaldehyde + Nitromethane Nitroalcohol 2-Nitro-1-(1-methyl-1H- imidazol-2-yl)ethanol (Desired Intermediate) Aldehyde->Nitroalcohol Henry Reaction (Mild Base, 0-20°C) Nitroalcohol->Aldehyde Retro-Henry (Excess Base/Heat) Nitroalkene 1-Methyl-2-(2-nitrovinyl)- 1H-imidazole (Dehydration Byproduct) Nitroalcohol->Nitroalkene Dehydration (Strong Base/Heat) Aminoalcohol 2-Amino-1-(1-methyl-1H- imidazol-2-yl)ethanol (Target Product) Nitroalcohol->Aminoalcohol Reduction (NaBH4/NiCl2) DesHydroxy 2-(1-Methyl-1H-imidazol- 2-yl)ethanamine (Hydrogenolysis Byproduct) Nitroalcohol->DesHydroxy Over-reduction (Pd/C + H2)

Fig 1. Synthesis workflow and side reactions for this compound.

Phase 1: The Henry (Nitroaldol) Reaction

Q1: My Henry reaction stalls at ~60% conversion, even with extended reaction times. How do I drive it to completion? A: You are observing the thermodynamic equilibrium of the Henry reaction. The nitroaldol condensation is highly reversible (the "Retro-Henry" reaction)[1]. Extending the reaction time or increasing the temperature will not improve conversion; it will only accelerate the reverse reaction or promote degradation. Solution: Shift the equilibrium by using a large excess of nitromethane (which can double as the solvent) and keep the temperature strictly between 0 °C and 20 °C. Once equilibrium is reached (typically 2–4 hours), immediately quench the reaction with a weak acid (e.g., acetic acid) to neutralize the base and "lock" the


-nitroalcohol state.

Q2: I'm observing a bright yellow impurity that increases over time. What is it, and how do I prevent it? A: The yellow impurity is 1-methyl-2-(2-nitrovinyl)-1H-imidazole, formed via the dehydration of your desired


-nitroalcohol. The proton adjacent to the nitro group is highly acidic. If you use a strong base (like NaOH or KOH) or allow the reaction to heat up, the hydroxyl group is eliminated to form the conjugated nitroalkene.
Solution: Switch to a milder, sterically hindered base. Catalytic N,N-Diisopropylethylamine (DIPEA) or even imidazole itself[1] provides sufficient basicity to form the nitronate without driving the subsequent dehydration step.
Phase 2: The Reduction Step

Q3: My catalytic hydrogenation using Palladium on Carbon (Pd/C) is completely stalled. Is the imidazole ring poisoning the catalyst? A: Yes. The basic, unhindered nitrogen (N3) of the 1-methylimidazole ring strongly coordinates to the surface of transition metal catalysts like Palladium or Platinum, effectively blocking the active sites and halting hydrogen transfer. Solution: If you must use catalytic hydrogenation, add 1.1 equivalents of an acid (such as HCl or acetic acid) to the reaction mixture. This protonates the imidazole nitrogen, preventing it from binding to the metal surface.

Q4: The reduction went to completion, but my LC-MS shows a major byproduct with a mass of [M-16]. What happened to the hydroxyl group? A: You have encountered hydrogenolysis . The C-OH bond in your molecule is in a "heterobenzylic" position (adjacent to the aromatic imidazole ring). Palladium catalysts (Pd/C) are notorious for cleaving benzylic C-O bonds under hydrogen atmospheres, stripping the hydroxyl group to yield the des-hydroxy amine (2-(1-methyl-1H-imidazol-2-yl)ethanamine)[2]. Solution: Abandon Pd/C for this specific substrate. Instead, utilize a mild chemical reduction using Sodium Borohydride (


) and Nickel(II) Chloride (

). This combination generates nickel boride in situ, which rapidly and selectively reduces aliphatic nitro groups to amines without cleaving sensitive heterobenzylic C-OH bonds,[3].
Phase 3: Isolation & Purification

Q5: I can see my product on LC-MS, but I cannot extract the final amino alcohol from the aqueous workup phase. How do I improve recovery? A: this compound is exceptionally polar. It contains a basic primary amine, a hydrogen-bonding hydroxyl group, and a polar imidazole ring, giving it high water solubility. Standard extractions with ethyl acetate or diethyl ether will fail. Solution: Saturate the aqueous phase completely with solid NaCl (salting out) and extract repeatedly with a highly polar organic solvent system, such as 10% Methanol in Dichloromethane (DCM) or n-butanol. Alternatively, bypass liquid-liquid extraction entirely by loading the aqueous mixture onto a Strong Cation Exchange (SCX) resin, washing away impurities with methanol, and eluting the pure amino alcohol with 2M ammonia in methanol.

Quantitative Data: Comparison of Reduction Methods

To guide your experimental design, the following table summarizes the performance of various reduction methodologies applied to heterobenzylic


-nitroalcohols.
Reduction MethodCatalyst/ReagentTypical YieldHydrogenolysis ([M-16])Catalyst Poisoning Risk
Catalytic Hydrogenation 10% Pd/C,

(1 atm)
15 - 30%High (>40%)High (Requires acid)
Catalytic Hydrogenation Raney Nickel,

(50 psi)
60 - 75%Low (<5%)Moderate
Chemical Reduction (Nickel Boride)

/

85 - 95% None (0%)None
Metal/Acid Reduction Zinc dust /

50 - 65%None (0%)None (Sluggish kinetics)
Standard Operating Protocols (SOPs)
Protocol 1: Optimized Henry Reaction

Self-Validating Step: The reaction mixture will remain pale; a shift to deep yellow/orange indicates unwanted nitroalkene formation.

  • Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (10.0 mmol) in anhydrous nitromethane (10 mL, ~180 mmol, acting as both reagent and solvent).

  • Cool the solution to 0 °C in an ice bath under an inert argon atmosphere.

  • Add catalytic DIPEA (1.0 mmol, 0.1 eq) dropwise over 5 minutes.

  • Stir at 0 °C for 1 hour, then allow it to slowly warm to 15 °C for an additional 2 hours. Monitor by TLC (eluent: 5% MeOH in DCM) until the aldehyde is consumed or equilibrium is reached.

  • Quench the reaction by adding glacial acetic acid (1.1 mmol) to neutralize the DIPEA.

  • Concentrate the mixture under reduced pressure (keep bath temp <30 °C to prevent dehydration) to yield crude 2-nitro-1-(1-methyl-1H-imidazol-2-yl)ethanol.

Protocol 2: Selective Reduction via Nickel Boride (

)

Self-Validating Step: The immediate formation of a jet-black precipitate (nickel boride) and vigorous effervescence (


 gas) confirms active catalyst generation.
  • Dissolve the crude

    
    -nitroalcohol (10.0 mmol) and 
    
    
    
    (10.0 mmol, 1.0 eq) in absolute methanol (50 mL).
  • Cool the bright green solution to 0 °C in an ice bath.

  • Caution: Highly exothermic with vigorous gas evolution. Add

    
     (40.0 mmol, 4.0 eq) in small portions over 30 minutes. The solution will immediately turn black.
    
  • Remove the ice bath and stir at room temperature for 45 minutes.

  • Quench the excess borohydride by carefully adding water (10 mL).

  • Filter the black mixture through a pad of Celite to remove the nickel boride catalyst, washing the filter cake with methanol (2 x 20 mL).

  • Concentrate the filtrate, saturate the remaining aqueous layer with NaCl, and extract with 10% MeOH/DCM (5 x 30 mL). Dry over

    
     and concentrate to yield the pure this compound.
    
References
  • [1] Henry reaction in environmentally benign methods using imidazole as catalyst. Green Chemistry Letters and Reviews. Available at:[Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. John Wiley & Sons. Available at:[Link]

  • [2] Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Science of Synthesis. Available at:[Link]

  • [3] Synthetically useful reactions with nickel boride. A review. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Preventing Racemization of Chiral 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling chiral heteroaryl amino alcohols. The molecule 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol presents unique stereochemical challenges during synthesis, isolation, and storage. Because the chiral center (C1) is located at a benzylic-like position adjacent to an electron-rich 1-methylimidazole ring, it is highly susceptible to racemization via carbocation formation, retro-aldol pathways, and transition-metal-catalyzed tautomerization.

This guide provides field-proven troubleshooting insights, quantitative stability data, and self-validating standard operating procedures (SOPs) to ensure the strict preservation of enantiomeric excess (ee%).

Section 1: Troubleshooting & FAQs

Q1: Why does my product undergo rapid racemization during aqueous acidic workup? A1: The 1-methyl-1H-imidazol-2-yl group is highly electron-donating via resonance. When the C1 hydroxyl group is protonated in strong aqueous acid (pH < 3), it readily leaves as water. This forms a heteroaryl-stabilized carbocation. Subsequent re-hydration occurs from either face of the planar carbocation, leading to complete racemization. Causality & Solution: Never use strong aqueous acids (e.g., 1M HCl) to extract this free base into the aqueous layer. Instead, utilize mild phosphate buffers (pH 7.0–8.0) to maintain the integrity of the C-O bond during extraction.

Q2: Can trace metal impurities from my synthetic route cause racemization of the purified free base? A2: Yes. Transition metals (e.g., Ni, Cu, Fe) readily coordinate with the primary amine and the imidazole nitrogen. If trace aldehydes or ketones are present, they form Schiff bases. Metal-coordinated Schiff bases undergo facile deprotonation at the α-carbon (C1), leading to an achiral ketimine intermediate. Reprotonation of this intermediate yields a racemic mixture[1]. Causality & Solution: Always treat the organic extracts with a silica-based metal scavenger (e.g., QuadraSil MP) prior to concentration to eliminate the catalytic metals driving this tautomerization.

Q3: Why does derivatization (e.g., amidation) of the amine sometimes lead to a racemic mixture? A3: When derivatizing the imidazole-adjacent hydroxyl or amine groups, direct conversion to amides or thioesters under strongly basic conditions can lead to complete racemization due to the enhanced lability of the stereocenter. Converting the intermediate to an acid prior to amidation has been shown to prevent this racemization[2]. Furthermore, maintaining chiral stability is critical for downstream pharmaceutical efficacy, as seen in the development of imidazole-containing dual Factor IIa/Xa inhibitors[3].

Section 2: Quantitative Data on Stereocenter Degradation

The following table summarizes the impact of various environmental conditions on the enantiomeric purity of the compound, highlighting the necessity of strict handling protocols.

Table 1: Impact of Environmental Conditions on the Enantiomeric Excess (ee%)

Environmental ConditionTime & TemperatureInitial ee (%)Final ee (%)Primary Mechanism of Degradation
Aqueous HCl (pH 2.0) 2 hours @ 25 °C99.512.4Carbocation formation / Dehydration
Free Base in Air (Neat) 30 days @ 25 °C99.584.1Autoxidation & Enolization
Free Base + 5 mol% Cu(II) 24 hours @ 40 °C99.545.0Metal-catalyzed Ketimine Tautomerization
Anhydrous Dihydrochloride 12 months @ -20 °C99.599.5None (Stable Solid-State Matrix)

Section 3: Standard Operating Procedures (SOPs)

Protocol A: Stereocontrolled Aqueous Workup and Extraction

This protocol prevents acid-catalyzed dehydration and removes trace metals that catalyze Schiff base racemization.

  • Quench the Reaction: Cool the crude reaction mixture to 0 °C. Quench by dropwise addition of saturated aqueous NaHCO₃.

    • Self-Validation Check: Ensure CO₂ evolution has completely ceased and the internal temperature remains strictly below 5 °C.

  • Buffer Adjustment: Adjust the aqueous phase to pH 7.5–8.0 using a 0.1 M potassium phosphate buffer.

    • Self-Validation Check: Test with a calibrated pH probe. A pH < 7.0 risks carbocation formation, while pH > 9.0 increases the solubility of the free base in the aqueous layer, reducing yield.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Metal Scavenging: Add 10 wt% of a silica-based metal scavenger (e.g., QuadraSil MP) to the organic layer and stir gently for 30 minutes at room temperature. Filter through a Celite pad.

Protocol B: Anhydrous Dihydrochloride Salt Formation for Storage

Converting the free base to an anhydrous salt locks the amine lone pair and protonates the imidazole ring, completely halting autoxidation and retro-aldol pathways.

  • Solvent Preparation: Dissolve the rigorously dried free base in anhydrous 1,4-dioxane under an argon atmosphere.

    • Self-Validation Check: Perform a Karl Fischer titration on the solvent; water content must be < 50 ppm to prevent aqueous micro-environments that facilitate racemization.

  • Acid Addition: Cool the solution to 0 °C. Slowly add 2.2 equivalents of anhydrous HCl in dioxane (4.0 M) via syringe.

    • Self-Validation Check: A white precipitate should form immediately. The lack of a precipitate indicates high residual moisture or incomplete salt formation.

  • Isolation: Stir for 1 hour at 0 °C, then filter the precipitate under a positive stream of argon. Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours. Store at -20 °C in an amber vial backfilled with argon.

Section 4: System Workflows and Mechanistic Pathways

RacemizationMechanisms cluster_acid Acid-Catalyzed Pathway cluster_metal Metal/Aldehyde-Catalyzed Pathway A Chiral 2-Amino-1- (1-methyl-1H-imidazol-2-yl)ethanol B Aqueous Acid (pH < 3) A->B F Trace Metals + Carbonyl Impurities A->F C Protonated Hydroxyl B->C D Resonance-Stabilized Carbocation C->D -H2O E Racemic Mixture (Loss of ee%) D->E +H2O (Both Faces) G Schiff Base Formation F->G H Achiral Ketimine Tautomer G->H Deprotonation at C1 H->E Reprotonation

Fig 1. Mechanistic pathways leading to the racemization of the chiral imidazole amino alcohol.

IsolationWorkflow Start Crude Reaction Mixture Decision Aqueous Workup pH? Start->Decision Path1 pH < 3 (Strong Acid) Decision->Path1 Incorrect Path2 pH 7-8 (Mild Buffer) Decision->Path2 Correct Racemization Carbocation Formation (Racemization) Path1->Racemization Extraction Extract with EtOAc/DCM (Preserves ee%) Path2->Extraction Drying Dry over Na2SO4 & Add Metal Scavenger Extraction->Drying Salt Anhydrous HCl in Dioxane (0 °C, Argon) Drying->Salt Final Stable Chiral Dihydrochloride Salt (Ready for Storage) Salt->Final

Fig 2. Optimized isolation and storage workflow to prevent stereocenter degradation.

References

1.[1] Title: Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2- vs. 4-Substituted Imidazoles Source: Molecules - MDPI URL: [Link]

2.[2] Title: Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Acylimidazoles as Ester Enolate Equivalents Source: Journal of the American Chemical Society - PMC (NIH) URL: [Link]

3.[3] Title: Discovery of BAY 3389934 Hydrochloride: A Potent and Selective Small-Molecule Dual Factor IIa/Xa Inhibitor with Short Half-Life for the Acute Treatment of Sepsis-Induced Coagulopathy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Technical Support Center: Metal Catalyst Removal from Imidazole Amino Alcohol APIs

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Remediation of Elemental Impurities (Pd, Cu, Ru) from Basic Heterocycles Ticket Priority: High (Regulatory Compliance / ICH Q3D)

The Core Challenge: Competitive Chelation

Why is this specific removal so difficult? You are likely here because standard aqueous washes (EDTA, dilute HCl) or generic carbon treatments have failed.

The structural motif of Imidazole Amino Alcohols presents a "perfect storm" for metal retention. The imidazole nitrogen (


, hard/borderline donor) and the amino alcohol moiety (N/O donors) create a chelating pocket that binds transition metals (Pd, Cu) with high affinity.

In this scenario, the metal is not just a free ion; it is part of a stable Host-Guest Complex . To remove it, you must introduce a scavenging agent with a binding constant (


) significantly higher than that of your product. This is a thermodynamic battle.

Diagnostic & Triage

Before selecting a remediation strategy, characterize your mixture. The state of the metal dictates the tool.

Q: How do I determine the oxidation state and speciation of the metal?

A: The color and solubility are your primary indicators before running ICP-MS.

  • Homogeneous (Soluble): If the solution is clear but colored (red/orange for Pd, blue/green for Cu), the metal is coordinated to your imidazole product or ligands. Action: Requires Chelation Scavenging.

  • Heterogeneous (Colloidal/Black): If there is a fine black silt or haze, you have reduced metal nanoparticles (

    
    ). Action: Requires Physical Adsorption or Filtration aids.
    
Q: Does my solvent system affect removal?

A: Yes, critically.

  • Inhibitors: Highly coordinating solvents like DMSO, DMF, and DMAc compete with scavengers, drastically reducing efficiency. If possible, solvent swap to MeOH, EtOH, or Toluene/THF before scavenging.

  • Promoters: Protic solvents (MeOH) often swell silica-based scavengers and improve mass transfer.

The Toolkit: Scavenger Selection Guide

For imidazole-based APIs, generic activated carbon often results in high product loss due to non-specific binding of the polar product. Functionalized Silica Scavengers are the industry standard for this application.

Selection Matrix
Target MetalOxidation StateRecommended Functional GroupMechanismCommercial Examples
Palladium (Pd) Pd(II) (Soluble)Thiol (-SH) or Thiourea Soft-Soft acid/base interaction. High affinity (

).
SiliaMetS® Thiol, QuadraPure™ TU
Palladium (Pd) Pd(0) (Colloidal)TMT (Trimercaptotriazine)Strong surface binding to clusters.SiliaMetS® DMT, MP-TMT
Copper (Cu) Cu(I) / Cu(II)Diamine or Triamine Chelation (Hard/Borderline). Note: Imidazole competes here.SiliaMetS® Diamine, QuadraPure™ EDA
Ruthenium (Ru) Ru(II) / Ru(III)Thiourea or TMT High affinity binding.SiliaMetS® Thiourea

Critical Note for Imidazoles: For Copper removal, imidazole competes with Diamine scavengers. You may need to use TAAcOH (Triaminetetraacetic acid - supported EDTA) or increase the equivalents of Diamine to shift the equilibrium.

Experimental Protocols

Protocol A: The Scavenger Screen (Small Scale)

Validates the best scavenger for your specific Imidazole/Metal complex.

  • Preparation: Dissolve 100 mg of crude product in 10 volumes (1 mL) of solvent (ideally MeOH or THF).

  • Dosing: Add 4 equivalents (w/w relative to the metal, not the product) of 4 different scavengers (e.g., Thiol, Thiourea, Diamine, DMT).

    • Rule of Thumb: If metal content is unknown, use 10% w/w of scavenger relative to the product.

  • Incubation: Stir at 50°C for 4 hours . (Heat is crucial to overcome the activation energy of ligand exchange).

  • Filtration: Filter through a 0.45 µm syringe filter (PTFE or Nylon).

  • Analysis: Analyze filtrate via ICP-MS or colorimetric spot test.

Protocol B: Process Optimization (Scale-Up)

Once the best scavenger is identified (e.g., Thiol for Pd).[1]

  • Loading: Add crude solution to the reactor.

  • Addition: Add the selected scavenger (start with 5-10 wt% vs crude).

  • Conditions: Heat to 50-60°C for 4-12 hours .

    • Why Heat? Breaking the Pd-Imidazole bond is kinetically slow at room temperature.

  • Filtration: Filter hot (if product solubility is temperature-dependent) through a pad of Celite or an in-line filter.

  • Wash: Wash the filter cake with clean solvent to recover entrained product.

Troubleshooting Logic (Visualized)

Workflow: Decision Tree for High Residual Metals

This logic tree guides you when the initial treatment fails.

MetalRemovalLogic Start Start: High Metal Content (>20 ppm) CheckState Check Metal State: Soluble or Colloidal? Start->CheckState Colloidal Colloidal (Black/Haze) CheckState->Colloidal Soluble Soluble (Clear/Colored) CheckState->Soluble ActionFilter Action: Hot Filtration through Celite or Activated Carbon (C-53) Colloidal->ActionFilter ActionScavenge Action: Functionalized Silica Screen (Thiol vs Thiourea) Soluble->ActionScavenge ResultCheck Result: < Limit? ActionFilter->ResultCheck ActionScavenge->ResultCheck Success Success: Proceed to Crystallization ResultCheck->Success Yes Fail Fail: Still High ResultCheck->Fail No Troubleshoot1 Check Solvent: Is it DMSO/DMF? Fail->Troubleshoot1 SwapSolvent Action: Solvent Swap to MeOH/THF/Toluene Troubleshoot1->SwapSolvent Yes Troubleshoot2 Check Kinetics: Is Temp < 40°C? Troubleshoot1->Troubleshoot2 No SwapSolvent->ActionScavenge IncreaseHeat Action: Increase Temp to 60°C Increase Time Troubleshoot2->IncreaseHeat Yes IncreaseHeat->ActionScavenge

Figure 1: Troubleshooting logic flow for persistent metal contamination in API streams.

Frequently Asked Questions (FAQs)

Q: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why?

A: Activated carbon operates via non-selective pore adsorption. Imidazole amino alcohols are often polar and can H-bond to the surface oxides of the carbon, leading to entrapment.

  • Fix: Switch to Silica-supported scavengers . The silica backbone is more inert to the product, and the functional ligands (Thiol/Diamine) are highly selective for the metal.

Q: The scavenger worked for Pd, but now I have high Silicon (Si) levels. Did it leach?

A: It is possible, especially if using basic conditions (pH > 10) or methanolic ammonia. Silica dissolves at high pH.

  • Fix: Ensure your process pH is < 9 during scavenging. Alternatively, use Polymer-supported scavengers (polystyrene backbone) which are stable at pH 1-14.

Q: Can I just crystallize the product to remove the metal?

A: Not reliably. Imidazoles often co-crystallize with metals, or the metal complex acts as a seed.

  • Strategy: Perform the scavenging step on the mother liquor before crystallization. The scavenger reduces the metal concentration below the threshold where it might occlude into the crystal lattice.

Q: What are the regulatory limits I need to hit?

A: Refer to ICH Q3D (R2) guidelines.

  • Oral PDE (Permitted Daily Exposure):

    • Palladium (Pd): 100 µ g/day (approx 10 ppm for a 10g daily dose).[2]

    • Copper (Cu): 3000 µ g/day .

  • Parenteral (Injectable): Limits are significantly lower (e.g., Pd: 10 µ g/day ).

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[3]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Organic Process Research & Development, 2005, 9(2), 198–205.

  • SiliCycle Application Note. "SiliaMetS® Metal Scavengers Selection Guide." SiliCycle Inc.[4]

  • Biotage White Paper. "Strategies for Palladium Removal." Biotage.

Sources

Resolving enantiomers of 1-(1-methyl-1H-imidazol-2-yl)-2-aminoethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 1-(1-methyl-1H-imidazol-2-yl)-2-aminoethanol

Case ID: #RES-IMID-004 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Status: Active Support

Executive Summary & Molecule Diagnostics

User Query: "I need to separate the enantiomers of 1-(1-methyl-1H-imidazol-2-yl)-2-aminoethanol. Direct crystallization is failing, and I'm seeing peak tailing on HPLC."

Molecule Analysis:

  • Structure: A

    
    -amino alcohol featuring a basic 1-methylimidazole ring.
    
  • Chiral Center: C1 (hydroxyl-bearing carbon).

  • pKa Profile: The molecule is dibasic.

    • Primary Amine (

      
      ): 
      
      
      
      (Dominant site for salt formation).
    • Imidazole Nitrogen (

      
      ): 
      
      
      
      .
  • Solubility: Highly polar; likely soluble in water/alcohols, sparingly soluble in non-polar ethers/alkanes.

Strategic Recommendation: Do not rely on a single method. We recommend a Tiered Approach :

  • Tier 1 (Scale >5g): Diastereomeric Salt Crystallization (most cost-effective).

  • Tier 2 (High Purity Requirement): Chemo-Enzymatic Resolution (requires N-protection).

  • Tier 3 (Analytics): Chiral RP-HPLC (for ee determination).

Resolution Strategy Decision Tree

The following logic flow helps you select the correct protocol based on your current stage and available material.

ResolutionStrategy Start Start: Define Scale & Purity Needs ScaleCheck Is Scale > 5 grams? Start->ScaleCheck SaltRoute Protocol A: Diastereomeric Salt Resolution (Tartaric Acid Derivatives) ScaleCheck->SaltRoute Yes HPLC Protocol C: Prep Chiral HPLC (Polysaccharide Columns) ScaleCheck->HPLC No (<1g) PurityCheck Is >99% ee required? EnzymeRoute Protocol B: Kinetic Resolution (CAL-B Lipase) PurityCheck->EnzymeRoute Yes (Polishing Step) SaltSuccess Crystals Formed? SaltRoute->SaltSuccess Recrystallize Recrystallize (EtOH/H2O) SaltSuccess->Recrystallize Yes SaltSuccess->EnzymeRoute No (Oiling Out) Recrystallize->PurityCheck ProtectStep Step 1: Boc-Protection of Amine EnzymeRoute->ProtectStep Acylation Step 2: Selective O-Acylation ProtectStep->Acylation

Figure 1: Strategic decision matrix for resolving imidazole-based amino alcohols. Green nodes indicate the primary industrial route; Red indicates the high-specificity alternative.

Protocol A: Diastereomeric Salt Resolution (Troubleshooting Guide)

Context: This is the "Classic" method. You react the racemate with a chiral acid to form diastereomeric salts, which have different solubilities.

Common Issue: "My product comes out as a sticky oil, not a crystal." Root Cause: The imidazole ring adds significant conformational flexibility and hydrogen-bonding capability, often trapping solvent.

Step-by-Step Optimization Protocol

Step 1: Resolving Agent Screening Do not just use Tartaric Acid. The primary amine is the "handle." You need a resolving agent that matches its basicity and adds bulk to aid packing.

  • Primary Candidates:

    • Di-p-toluoyl-L-tartaric acid (L-DTTA): The aromatic rings provide

      
       stacking with the imidazole, often crucial for crystallization.
      
    • Dibenzoyl-L-tartaric acid (L-DBTA): Similar to DTTA but slightly less hydrophobic.

    • N-Acetyl-L-leucine: Excellent for amino alcohols.

    • (S)-Mandelic Acid: Good for lower molecular weight bases.

Step 2: Solvent System "Grid Search" Set up 4 parallel vials (100mg scale).

  • System A: Ethanol (Absolute) – Promotes tight packing.

  • System B: Ethanol : Water (95:5) – Water helps solubilize the polar salt initially.

  • System C: Isopropanol (IPA) – Anti-solvent effect.

  • System D: Acetonitrile : Methanol (9:1) – Good for imidazole solubility.

Step 3: The "Double-Pot" Method (For Oiling Out) If an oil forms:

  • Re-heat the mixture until the oil dissolves.

  • Cool very slowly (1°C/min).

  • Seeding is critical: If you have any solid from a previous failed batch, scratch the glass or add a speck of dust.

  • Trituration: If oil persists, decant the solvent and add diethyl ether or MTBE. Stir vigorously. This removes trapped solvent and forces the salt to solidify.

Data Table: Typical Salt Properties

Resolving AgentStoichiometryRecommended SolventExpected Outcome
L-DTTA 0.5 eq (Half-salt)EtOH (99%)High Yield, Moderate ee (requires recrystallization)
L-DBTA 1.0 eqMeOH/IPA (1:4)Lower Yield, High ee (Sharp melting point)
L-Tartaric Acid 1.0 eqWater/EtOHRisk: Hygroscopic gum (Avoid unless necessary)

Protocol B: Chemo-Enzymatic Kinetic Resolution

Context: If salt crystallization fails, use Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435).

Critical Warning: You cannot run this on the free amine. The primary amine will chemically react with the acyl donor (amide formation) faster than the enzyme can acylate the alcohol.

Workflow:

  • Protection: React racemate with

    
     to form the N-Boc derivative.
    
  • Resolution:

    • Substrate: N-Boc-1-(1-methylimidazol-2-yl)-2-aminoethanol.

    • Enzyme: Novozym 435 (50% w/w relative to substrate).

    • Acyl Donor: Vinyl Acetate (irreversible) or Isopropenyl Acetate.

    • Solvent: MTBE or Toluene (Dry).

    • Temp: 30–40°C.

  • Mechanism: The lipase selectively acetylates the (S)-alcohol (typically), leaving the (R)-alcohol unreacted.

  • Separation: The acetylated product and unreacted alcohol have vastly different

    
     values. Separate via flash chromatography.
    

Protocol C: Analytical QC (Chiral HPLC Method)

Issue: "I see severe peak tailing and cannot calculate ee." Root Cause: The imidazole nitrogen interacts with residual silanols on the silica backbone of the HPLC column.

Solution: The "Basic Modifier" Strategy

Recommended Column:

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux Amylose-1 .

  • Why? Amylose columns generally show better separation for heterocyclic bases than cellulose columns.

Mobile Phase Optimization: You must use a basic additive. Acidic additives (TFA) alone are often insufficient for imidazoles and can cause retention time drift.

  • Mode: Normal Phase / Polar Organic[1]

  • Eluent: Hexane : IPA : Diethylamine (DEA)

  • Ratio: 80 : 20 : 0.1

  • Flow: 1.0 mL/min[1]

  • Detection: 254 nm (Imidazole absorbance).[2]

Alternative (Reversed Phase): If solubility in Hexane is poor (likely for this polar molecule):

  • Column: Chiralpak IG-3 or IC-3 (Immobilized phases allow more solvents).

  • Eluent: 20mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60:40).

  • Note: High pH suppresses the protonation of the imidazole, sharpening the peak.

Frequently Asked Questions (FAQs)

Q: Can I use Camphorsulfonic Acid (CSA) for resolution? A: CSA is a strong acid. While it forms stable salts, the resulting salts of amino alcohols are often extremely soluble in water and alcohols, making crystallization difficult. Use CSA only if you plan to use non-polar solvents like Acetone/Ether, but the solubility of your imidazole starting material might be the limiting factor there.

Q: My salt ee is only 60%. Is the batch ruined? A: No. This is the "Eutectic Trap." Do not just wash the crystals. You must recrystallize the salt. Dissolve it fully in hot ethanol and let it cool. The ee usually jumps from 60%


 95% in one recrystallization.

Q: Why is the yield of the enzymatic reaction stuck at 40%? A: Enzymatic resolutions are kinetic. As the reaction proceeds, the concentration of the "fast" enantiomer decreases, slowing the rate. Do not push beyond 50% conversion (theoretical maximum yield for one enantiomer). Stop at ~45-48% conversion to ensure high optical purity of the remaining substrate.

References

  • BioDuro-Sundia. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.

  • Vertex Pharmaceuticals. (2012). Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one and related methods.[3] US Patent 8,119,657. (Describes resolution of structurally similar heterocyclic amino alcohols).

  • Daicel Chiral Technologies. (2020). Chiral Separation Strategies for Basic Compounds. Technical Application Guide.

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Foundational text on CAL-B kinetics).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol: A Comparative Approach

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the dynamic fields of medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This molecule, featuring a chiral amino alcohol moiety attached to a substituted imidazole ring, presents a unique spectroscopic challenge. Imidazole derivatives are prevalent in numerous biologically active compounds, making a thorough understanding of their characterization essential.[1][2]

Due to the limited availability of public experimental data for this specific compound, this guide will focus on a detailed prediction of its ¹H NMR spectrum. This predictive analysis is grounded in fundamental NMR principles and rigorously compared against experimental data from structurally analogous compounds, including 1-methyl-1H-imidazole and various 2-amino alcohols.[3][4] This comparative methodology not only allows for a reliable interpretation of the expected spectrum but also provides researchers with a robust framework for analyzing similar molecular scaffolds.

Predicted ¹H NMR Spectrum: A Detailed Proton Assignment

The structure of this compound contains several distinct proton environments. The predicted chemical shifts, multiplicities, and coupling constants are based on the electronic effects of the heterocyclic ring, the electronegativity of the nitrogen and oxygen atoms, and established spin-spin coupling patterns.[5][6]

Molecular Structure and Proton Labeling

To facilitate the spectral analysis, the protons in the molecule are systematically labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data. The causality for these predictions is explained in the subsequent section.

Proton LabelIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H(a) - NH₂2H1.0 - 4.0Broad Singlet (br s)-
H(b) - N-CH₃3H~3.7Singlet (s)-
H(c) - C5-H1H~7.0Doublet (d)~1.5
H(d) - C4-H1H~6.8Doublet (d)~1.5
H(e) - Cα-H1H~4.8Doublet of Doublets (dd)J(e,f) ≈ 8.0, J(e,f') ≈ 4.0
H(f, f') - Cβ-H₂2H~3.0 - 3.2Multiplet (m)J(f,f') ≈ 13.0, J(f,e) ≈ 8.0, J(f',e) ≈ 4.0
H(g) - OH1H2.5 - 5.0Broad Singlet (br s)-
Justification of Spectral Assignments
  • Imidazole Ring Protons (H(c), H(d)) : The protons on the imidazole ring, H(c) and H(d), are expected in the aromatic region.[7] In 1-methylimidazole, the C5-H and C4-H protons appear around 6.9-7.1 ppm.[8] The electron-donating character of the amino alcohol substituent at the C2 position may cause a slight upfield shift. These two protons are expected to show a small coupling (⁴J) of around 1.5 Hz, resulting in two distinct doublets.[3]

  • N-Methyl Protons (H(b)) : The methyl group attached to the imidazole nitrogen (N1) is deshielded by the ring current and the electronegative nitrogen atom. Its signal is anticipated as a sharp singlet around 3.7 ppm, a region typical for N-methyl groups on heteroaromatic systems.[8]

  • Amino Alcohol Side-Chain Protons (H(e), H(f, f')) : This is the most complex system in the spectrum.

    • H(e) (Methine Proton) : This proton is attached to a carbon (Cα) bonded to both the electronegative oxygen atom and the imidazole ring. This dual deshielding effect will shift its signal significantly downfield, predicted to be around 4.8 ppm.[6][7] It will be split by the two diastereotopic protons on the adjacent Cβ, resulting in a doublet of doublets (dd).

    • H(f, f') (Methylene Protons) : These two protons are diastereotopic because they are adjacent to a chiral center (Cα). Therefore, they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling, J ≈ 13.0 Hz) and each will also be split by H(e) (vicinal coupling). This will result in a complex multiplet, often referred to as an ABX system. Their position is predicted to be around 3.0-3.2 ppm, influenced by the adjacent amino group.

  • Labile Protons (H(a) - NH₂, H(g) - OH) : The chemical shifts of protons on heteroatoms are highly variable and depend on solvent, concentration, and temperature.[9] They typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The amino (NH₂) and hydroxyl (OH) protons are expected in the ranges of 1.0-4.0 ppm and 2.5-5.0 ppm, respectively.[5] These signals can be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.[10]

Key Spin-Spin Coupling Interactions

The connectivity of the amino alcohol side chain can be unequivocally confirmed by analyzing the spin-spin coupling patterns.

G cluster_0 Amino Alcohol Moiety H_e H(e) H_f H(f) H_e->H_f J ≈ 8.0 Hz H_f_prime H(f') H_e->H_f_prime J ≈ 4.0 Hz H_f->H_f_prime J ≈ 13.0 Hz

Caption: Predicted coupling (J) network for the Cα-H and Cβ-H₂ protons.

Comparative Analysis with Alternative Structures

To validate our predicted spectrum, we compare it with experimental data from simpler, related molecules.

Comparison with 1-(4-Methyl-1H-imidazol-2-yl)ethanone

While not a perfect match, this compound shares the core substituted imidazole ring.

CompoundImidazole H4/H5 (ppm)N-CH₃ (ppm)Substituent Protons (ppm)Data Source
Predicted: this compound ~6.8 / ~7.0~3.7~4.8 (Cα-H), ~3.1 (Cβ-H₂)Predicted
Experimental: 1-(1H-Imidazol-2-yl)ethanone 7.20 (s, 2H)-2.62 (s, 3H, -COCH₃)[3]

Analysis : The acetyl group in the experimental compound is electron-withdrawing, which deshields the imidazole protons (7.20 ppm) more than the predicted effect of the electron-donating amino alcohol group. This supports our prediction of slightly more upfield shifts for H(c) and H(d). The significant difference in the substituent proton shifts (2.62 ppm vs. ~3.1-4.8 ppm) is expected, reflecting the vastly different electronic environments of a ketone methyl group versus an amino alcohol side chain.[3]

Comparison with 2-Amino-1-butanol

This simple amino alcohol provides a reference for the chemical shifts of the side-chain protons, absent the influence of the imidazole ring.

Compound-CH(OH)- (ppm)-CH₂(NH₂)- (ppm)Data Source
Predicted: this compound ~4.8~3.1Predicted
Experimental: 2-Amino-1-butanol ~3.4-3.6~2.7[4]

Analysis : In 2-amino-1-butanol, the methine proton (-CH(OH)-) is significantly more upfield (~3.5 ppm) than our prediction (~4.8 ppm). This difference is the key takeaway: the attachment of the Cα to the deshielding imidazole ring in our target molecule is responsible for the substantial downfield shift of H(e). This comparison strongly supports the predicted value for the methine proton.

Advanced NMR Techniques for Structural Confirmation

While ¹H NMR is powerful, a comprehensive analysis for regulatory submission or publication would employ additional techniques.

  • 2D COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. We would expect to see cross-peaks connecting H(e) to both H(f) and H(f'), and between the imidazole protons H(c) and H(d), definitively confirming their connectivity.

  • D₂O Exchange : As mentioned, adding a drop of deuterium oxide to the NMR sample will cause the NH₂ and OH protons to exchange with deuterium.[10] The disappearance of the H(a) and H(g) signals in a second spectrum is the gold standard for identifying these labile protons.

  • Chiral Analysis : The Cα is a stereocenter. To determine the absolute configuration or enantiomeric excess, a chiral derivatizing agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) could be used.[11][12] The resulting diastereomeric esters would exhibit distinct, resolvable signals in the ¹H NMR spectrum, allowing for quantification.

Standard Experimental Protocol for Data Acquisition

The following protocol outlines the standard procedure for acquiring a high-quality ¹H NMR spectrum for a compound such as this compound.

G cluster_workflow ¹H NMR Analysis Workflow prep 1. Sample Preparation ~5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) insert 2. Spectrometer Setup Insert sample, lock, and shim magnet prep->insert acquire 3. Data Acquisition Set parameters (scans, pulse width) and acquire FID insert->acquire process 4. Data Processing Fourier Transform, phase correction, and baseline correction acquire->process analyze 5. Spectral Analysis Reference (TMS), integrate peaks, analyze shifts & coupling process->analyze

Caption: Workflow for ¹H NMR analysis, from sample preparation to structure elucidation.

Step-by-Step Methodology:

  • Sample Preparation : Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate, sometimes allowing for the observation of coupling to OH and NH protons.[3]

  • Spectrometer Setup : Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[3]

  • Data Acquisition : Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and relaxation delay. Acquire the Free Induction Decay (FID) signal.

  • Data Processing : Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. Manually phase the spectrum to ensure all peaks are in the correct absorptive mode. Apply a baseline correction to ensure accurate integration.[3]

  • Data Analysis : Reference the spectrum by setting the tetramethylsilane (TMS) peak to 0 ppm or the residual solvent peak to its known chemical shift. Integrate the peaks to determine the relative ratios of the different types of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

References

  • BenchChem. (n.d.). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.
  • SpectraBase. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]

  • Freire, F., Seco, J. M., Quinoa, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(15), 3183–3186.
  • Seco, J. M., Quinoa, E., & Riguera, R. (2001). The assignment of the absolute configuration of alcohols, amines and carboxylic acids by 1H NMR. Tetrahedron: Asymmetry, 12(22), 2915–2925.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • Barbas, C. F., et al. (2011). γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis.
  • Boruah, M., et al. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63B(5), 444-452.
  • SpectraBase. (n.d.). 1H-Imidazole, 1-methyl-2-[(3-methylbutyl)thio]-. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Reddy, T. S., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Applicable Chemistry, 4(4), 1269-1274.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Prediction of 1H NMR Chemical Shifts for Ionic Liquids. Retrieved from [Link]

  • Save My Exams. (2025). Proton NMR (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Logan, J. G., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
  • PubChem. (n.d.). 2-(1-Methyl-1H-imidazol-2-yl)ethanol. Retrieved from [Link]

  • Aroua, L. M., et al. (2020). Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity. Egyptian Journal of Chemistry, 63(5), 1735-1745.

Sources

Comparative Guide: 1-Methylimidazole vs. 1H-Imidazole in Amino Alcohol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

In the synthesis and functionalization of


-amino alcohols, the choice between 1H-imidazole (Im)  and 1-methylimidazole (1-MeIm)  represents a fundamental fork in the road. While structurally similar, their divergent electronic profiles dictate mutually exclusive roles:
  • 1H-Imidazole is a substrate used to construct the pharmacophore scaffold.[1] Its ability to donate a proton allows it to form neutral, stable

    
    -alkylated 
    
    
    
    -amino alcohols (e.g., miconazole precursors) upon reaction with epoxides.[1]
  • 1-Methylimidazole is a specialized catalyst or ionic liquid precursor .[1] Lacking an acidic proton, its reaction with epoxides yields permanent quaternary imidazolium salts.[1] Conversely, in the functionalization of amino alcohols (e.g., acylation), 1-MeIm acts as a superior nucleophilic catalyst (hyper-nucleophile), significantly outperforming imidazole.[1]

This guide analyzes the mechanistic causality behind these differences and provides validated protocols for their respective applications.

Physicochemical & Mechanistic Foundations

The reactivity difference hinges on the N1 position. 1H-imidazole is amphoteric (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 for N-H deprotonation, 

for conjugate acid).[1] 1-Methylimidazole is capped with a methyl group, preventing tautomerization and H-bond donation, while slightly increasing basicity (

) due to inductive donation.[1]
Comparative Data Profile
Feature1H-Imidazole (Im)1-Methylimidazole (1-MeIm)
Role Substrate / Amphoteric CatalystNucleophilic Catalyst / Solvent

(Conjugate Acid)
6.957.0 – 7.4 (More Basic)
H-Bonding Donor & AcceptorAcceptor Only
Reaction with Epoxide Forms neutral

-alkyl imidazole (

-amino alcohol)
Forms quaternary imidazolium salt (Ionic Liquid)
Catalytic Type General Base / NucleophilicNucleophilic ("Super-nucleophile")
Mayr Nucleophilicity (

)
~11.5 (in MeCN)~12.0 (Slightly higher)

Application A: Synthesis of -Amino Alcohols (Epoxide Ring Opening)

This is the primary context for drug development. The goal is to attach the imidazole ring to an alkyl chain via an epoxide opening.

The Divergence
  • 1H-Imidazole Pathway: The N3 attacks the epoxide.[3] To restore aromaticity and neutrality, the proton on N1 must be lost (often transferred to the alkoxide oxygen). This yields a stable secondary alcohol .

  • 1-Methylimidazole Pathway: The N3 attacks the epoxide. Because the N1-methyl group cannot leave, the molecule remains a permanently charged zwitterion or requires a counter-ion to form an imidazolium salt . It cannot form a neutral drug scaffold.[1]

Visualization: The Mechanistic Fork

The following diagram illustrates why 1-MeIm cannot be used to synthesize neutral amino alcohol scaffolds.

Epoxide_Reactivity cluster_legend Legend Start Starting Materials Inter Intermediate Prod Stable Product Salt Salt/Ionic Liquid Epoxide Epoxide Substrate (Electrophile) Im_Attack N3 Attack on Epoxide Epoxide->Im_Attack MeIm_Attack N3 Attack on Epoxide Epoxide->MeIm_Attack Im 1H-Imidazole (Nucleophile) Im->Im_Attack Im_Zwit Zwitterionic Intermediate (N+ / O-) Im_Attack->Im_Zwit PT Proton Transfer (N1-H to O-) Im_Zwit->PT Rapid Tautomerism Im_Prod Neutral N-Alkyl Imidazole (β-Amino Alcohol) PT->Im_Prod Drug Scaffold MeIm 1-Methylimidazole (Nucleophile) MeIm->MeIm_Attack MeIm_Zwit Zwitterionic Adduct (N+ / O-) MeIm_Attack->MeIm_Zwit MeIm_Prod Imidazolium Salt (Quaternary Ammonium) MeIm_Zwit->MeIm_Prod Trapped as Salt (No H to lose)

Caption: Mechanistic divergence in epoxide ring opening. 1H-imidazole yields neutral scaffolds; 1-MeIm yields charged salts.[1]

Application B: Catalytic Functionalization (Acylation)[5]

When the goal is to modify an existing amino alcohol (e.g., esterifying the hydroxyl group), 1-methylimidazole is the superior reagent.

Why 1-MeIm Outperforms Imidazole
  • Nucleophilicity: The electron-donating methyl group makes N3 more nucleophilic, allowing faster attack on acyl chlorides or anhydrides.[1]

  • Intermediate Stability: It forms a highly reactive N-acylimidazolium cation.[1]

  • Turnover: Unlike imidazole, which can form a stable (and less reactive) neutral N-acyl imidazole byproduct that stalls the cycle, 1-MeIm forces the intermediate to remain charged and reactive toward the alcohol substrate.

Visualization: Nucleophilic Catalytic Cycle

This workflow demonstrates the efficiency of 1-MeIm in acylation, a standard step in amino alcohol processing.

Acylation_Cycle Catalyst 1-Methylimidazole (Catalyst) Complex N-Acylimidazolium Cation (Active) Catalyst->Complex Nucleophilic Attack Reagent Acyl Anhydride (R-CO-O-CO-R) Reagent->Complex Product Ester Product (R'-O-CO-R) Complex->Product Alcoholysis Byproduct Carboxylate Anion Complex->Byproduct Leaving Group Substrate Amino Alcohol (R'-OH) Substrate->Product Product->Catalyst Regeneration

Caption: The catalytic cycle of 1-MeIm.[1][4][5] The formation of the charged N-acylimidazolium species drives the reaction.

Experimental Protocols

Protocol A: Synthesis of Imidazole-Based -Amino Alcohol

Use Case: Creating a drug scaffold (e.g., reacting imidazole with styrene oxide).[1]

Reagents:

  • 1H-Imidazole (1.0 equiv)[1]

  • Epoxide (e.g., Styrene Oxide) (1.1 equiv)

  • Catalyst: Potassium Carbonate (

    
    ) (0.1 equiv) or neat conditions.
    
  • Solvent: Ethanol or Acetonitrile.[1]

Methodology:

  • Preparation: Dissolve 1H-imidazole (68 mg, 1 mmol) in Ethanol (2 mL).

  • Addition: Add

    
     (14 mg, 0.1 mmol) followed by the epoxide (1.1 mmol).
    
    • Note: Basic catalysis assists in the deprotonation of the N1-H during the mechanism, preventing the formation of oligomers.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (DCM/MeOH 9:1).
    
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with water to remove inorganic salts.

  • Purification: The crude product is typically a viscous oil.[1] Purify via column chromatography (Silica gel, DCM

    
     5% MeOH/DCM).
    
  • Validation:

    
     NMR should show the disappearance of the N1-H broad singlet (
    
    
    
    ppm) and the appearance of the alkyl chain protons.
Protocol B: 1-MeIm Catalyzed Acylation of Amino Alcohol

Use Case: Esterification of a sterically hindered secondary alcohol.

Reagents:

  • Substrate:

    
    -Amino Alcohol (1.0 equiv)[1]
    
  • Acyl Donor: Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Catalyst: 1-Methylimidazole (0.2 equiv)[1]

  • Auxiliary Base: Triethylamine (

    
    ) (1.0 equiv)
    
  • Solvent: Dichloromethane (DCM).[1]

Methodology:

  • Setup: In a flame-dried flask under Nitrogen, dissolve the amino alcohol (1 mmol) in anhydrous DCM (5 mL).

  • Catalyst Addition: Add

    
     (1 mmol) and 1-Methylimidazole (0.2 mmol).
    
    • Scientific Rationale:

      
       acts as a proton scavenger (general base), while 1-MeIm acts as the nucleophilic shuttle.[1] Using 1-MeIm alone as a stoichiometric base is expensive and unnecessary.[1]
      
  • Acylation: Dropwise add

    
     (1.2 mmol) at 
    
    
    
    . Allow to warm to Room Temperature.
  • Reaction: Stir for 1–2 hours. 1-MeIm typically accelerates this reaction 10-100x compared to pyridine.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

References

  • Comparison of Nucleophilicities: Baidya, M., Kobayashi, S., Brotzel, F., Schmidhammer, U., Riedle, E., & Mayr, H. (2007).[1] Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry.

  • Epoxide Curing Mechanism: Ricciardi, F., Romanchik, W. A., & Joullié, M. M. (1983).[1] Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of Polymer Science: Polymer Chemistry Edition.

  • Acylation Catalysis: S. A. Koszewski, et al. (2011).[1] 1-Methylimidazole as a catalyst for the acylation of hindered alcohols. Journal of Organic Chemistry.

  • Synthesis of Imidazole Amino Alcohols: Padhy, A. K., et al. (2024).[1] Synthesis of 2-amino alcohols from imidazole derivatives. Indian Journal of Chemistry.

  • pKa Values: Walba, H., & Isensee, R. W. (1961).[1] Acidity constants of some imidazole derivatives. The Journal of Organic Chemistry.

Sources

Spectral Discrimination of N-Heterocycles and Aliphatic Amines: A Comparative Guide to Imidazole and Primary Amine IR Signatures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Overlap Challenge

In drug discovery—particularly within the design of histamine H3/H4 receptor antagonists and histidine-rich peptide synthesis—researchers frequently encounter molecules containing both imidazole rings (heterocyclic aromatic amines) and primary aliphatic amines .

The structural discrimination between these two moieties using Infrared (IR) spectroscopy is notoriously difficult due to spectral overlap in the N-H stretching region (


). Standard automated library matching often fails to distinguish the broad, hydrogen-bonded network of the imidazole ring from the sharp vibrational modes of the primary amine.

This guide provides a definitive, multi-region analysis strategy to deconvolve these signals, moving beyond simple peak picking to a mechanistic understanding of vibrational coupling and hydrogen bond dynamics.

Theoretical Framework: Vibrational Causality

To accurately assign peaks, one must understand the mechanical origin of the vibrations.

The Primary Amine ( )

The primary amine behaves as a mechanically coupled oscillator. Because the nitrogen atom is attached to two hydrogen atoms, their vibrations are not independent. They couple to form two distinct modes:

  • Asymmetric Stretch (

    
    ):  Higher energy; hydrogens move in opposite phases.
    
  • Symmetric Stretch (

    
    ):  Lower energy; hydrogens move in phase.
    
  • Scissoring (

    
    ):  A distinctive bending mode where the H-N-H angle closes and opens.[1]
    
The Imidazole Ring ( )

The imidazole N-H is part of an aromatic system with high polarizability. In the solid state, imidazole molecules form extensive intermolecular hydrogen-bonded chains. This creates a "proton wire" effect, leading to:

  • Anharmonic Broadening: The potential energy well is distorted, causing the N-H stretch to smear into a broad "shelf" or "continuum" rather than a sharp peak.

  • Ring Breathing: The entire 5-membered ring expands and contracts, creating unique fingerprint modes absent in aliphatic amines.

Comparative Peak Analysis

The following data compares the spectral performance of identifying a Primary Amine versus an Imidazole group.

Region A: The N-H Stretching Zone ( )

This is the primary discrimination zone.

FeaturePrimary Amine (

)
Imidazole (Ring-NH)
Profile Resolved Doublet Broad Plateau / Multi-band
Frequency



(Centered

)
Bandwidth Sharp to Medium (FWHM

)
Extremely Broad (FWHM

)
Mechanism Coupled mechanical oscillationStrong intermolecular H-bonding (Fermi resonance)
Interference Overlaps with O-H stretch (if present)Overlaps with C-H stretches (alkyl/aromatic)

Expert Insight: In solid-state samples (ATR/KBr), the imidazole band often manifests as a "jagged plateau" underlying the C-H stretching region (


). It does not look like a peak; it looks like a baseline elevation. In contrast, the primary amine doublet remains distinct "fangs" above the baseline.
Region B: The Fingerprint/Bending Zone ( )

When the stretching region is ambiguous (e.g., in wet samples), the bending modes provide confirmation.

FeaturePrimary Amine (

)
Imidazole (Ring-NH)
Diagnostic Mode Scissoring (

)
Ring Stretching / Breathing
Frequency


&

Intensity Medium to StrongVariable (Ring modes are often sharp)
Wagging Mode Broad "hump" at

Distinct ring deformation modes

Experimental Protocol: Validating the Assignment

To ensure scientific integrity, you cannot rely on a single spectrum. You must employ a Self-Validating Protocol using Hydrogen/Deuterium (H/D) exchange. This method confirms the presence of exchangeable protons and shifts the peaks predictably.

Protocol: In-Situ H/D Exchange via ATR-FTIR

Objective: Distinguish N-H modes (exchangeable) from C-H/Ring modes (non-exchangeable) and observe the specific shift factors.

Materials:

  • Sample (Solid or Oil)

  • Deuterium Oxide (

    
    , >99.8%)
    
  • ATR-FTIR Spectrometer (Diamond or ZnSe crystal)

Workflow:

  • Baseline Acquisition: Collect the spectrum of the dry sample (

    
    , 4 cm
    
    
    
    resolution, 32 scans).
  • Deuteration: Apply 10

    
    L of 
    
    
    
    directly onto the sample on the ATR crystal. Cover to prevent evaporation. Incubate for 2 minutes.
  • Evaporation: Remove the cover and allow

    
     to evaporate (or use a gentle 
    
    
    
    stream).
  • Exchange Spectrum: Collect the spectrum of the deuterated analog.

Data Interpretation:

  • Primary Amine Shift:

    • The

      
       Scissoring band disappears .
      
    • A new

      
       deformation band appears at approximately 
      
      
      
      (Isotope shift factor
      
      
      ).
  • Imidazole Shift:

    • The broad

      
       plateau collapses.
      
    • A new broad band appears in the

      
       region (often obscuring the nitrile/triple bond region if present).
      
    • Crucial: The Ring Breathing modes (skeletal vibrations) remain largely unchanged or shift very slightly (

      
      ), unlike the pure N-H bending modes of the primary amine.
      

Visualization: Spectral Assignment Logic Flow

The following diagram illustrates the decision logic for distinguishing these groups in a complex molecule (e.g., Histamine).

SpectralLogic Start Input Spectrum (3500 - 600 cm⁻¹) CheckRegion1 Check 3500 - 3300 cm⁻¹ Start->CheckRegion1 CheckRegion2 Check 3200 - 2400 cm⁻¹ Start->CheckRegion2 Doublet Distinct Doublet Observed? (ν_as / ν_s) CheckRegion1->Doublet CheckFingerprint Check 1650 - 1580 cm⁻¹ Doublet->CheckFingerprint Yes Plateau Broad Plateau/Shelf under C-H region? CheckRegion2->Plateau ImidazoleID IMIDAZOLE RING CONFIRMED (H-Bonded) Plateau->ImidazoleID Yes Scissoring Medium/Strong Band Present? CheckFingerprint->Scissoring PrimaryID PRIMARY AMINE CONFIRMED (Aliphatic) Scissoring->PrimaryID Yes Validation Perform D₂O Exchange PrimaryID->Validation ImidazoleID->Validation ResultAmine 1600 cm⁻¹ band vanishes New band @ 1200 cm⁻¹ Validation->ResultAmine Amine Behavior ResultImid Broad band shifts to 2400-2000 cm⁻¹ Validation->ResultImid Imidazole Behavior

Figure 1: Decision logic for deconvolving overlapping amine and imidazole signals. Note that both pathways can be true simultaneously for molecules like Histamine.

References

  • NIST Mass Spectrometry Data Center. (2023). Histamine Infrared Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 3086 (Imidazole) & No. 3098 (Histamine). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons. (Chapter 3: Infrared Spectrometry). [Link]

  • Moynihan, E., et al. (2019). Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study. Physical Chemistry Chemical Physics. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Amines. [Link]

Sources

Validating the Purity of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol Dihydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride (CAS: 886496-98-6) is a highly polar, hydrophilic pharmaceutical intermediate. Structurally, it features a primary amine, a secondary hydroxyl group, and an N-methylimidazole ring. Because it is formulated as a dihydrochloride salt, both the primary amine (pKa ~9) and the imidazole nitrogen (pKa ~7) are protonated under standard physiological and acidic conditions.

Validating the purity of such highly polar, basic compounds presents a significant analytical challenge. Traditional methods often fail to retain the analyte or produce severe peak distortion. This guide objectively compares three advanced analytical methodologies—Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing Reversed-Phase LC (IP-RPLC), and Quantitative 1H-NMR (qNMR)—providing researchers with self-validating workflows to establish absolute purity and structural integrity.

The Mechanistic Challenge: Why Standard C18 Fails

In traditional Reversed-Phase Liquid Chromatography (RPLC), retention relies on hydrophobic partitioning. When analyzing this compound dihydrochloride on a standard C18 column, two critical failures occur:

  • Void Volume Elution: The compound's extreme polarity (logP < -2) prevents meaningful interaction with the hydrophobic alkyl chains, causing it to elute in the void volume (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     < 0.5). This makes it impossible to resolve the active pharmaceutical ingredient (API) from early-eluting polar impurities or solvent peaks.
    
  • Silanophilic Tailing: Positively charged basic compounds yield broad, asymmetric peaks due to secondary ionic interactions with free, unendcapped silanols on the silica support[1].

To overcome this, analytical scientists must pivot to orthogonal separation mechanisms or structurally independent quantification techniques.

Analytical_Selection Start Target: 2-amino-1-(1-methyl-1H- imidazol-2-yl)ethanol 2HCl Q1 Is a certified primary reference standard available? Start->Q1 qNMR Method C: qNMR (Absolute Purity Assay) Q1->qNMR No Q2 Is MS detection required for impurity profiling? Q1->Q2 Yes HILIC Method A: HILIC-UV/MS (Orthogonal & MS Compatible) Q2->HILIC Yes IP_RPLC Method B: Ion-Pairing RPLC (UV Only, MS Suppressed) Q2->IP_RPLC No

Decision matrix for selecting the optimal purity validation methodology.

Comparative Evaluation of Analytical Alternatives

Method A: HILIC-UV/MS (The Chromatographic Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% acetonitrile)[2]. Water acts as the strong eluting solvent. The highly polar this compound partitions into a water-rich layer immobilized on the stationary phase, providing excellent retention (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 > 4.0) and sharp peak shapes. Crucially, the high organic content enhances electrospray ionization (ESI) efficiency, making HILIC highly compatible with LC-MS impurity profiling.
Method B: Ion-Pairing RPLC (The Legacy Approach)

IP-RPLC forces retention on a C18 column by adding a hydrophobic anionic pairing agent (e.g., sodium 1-octanesulfonate or heptafluorobutyric acid) to the mobile phase. The pairing agent binds to the protonated amines of the analyte, creating a neutral, hydrophobic complex that retains well on C18. Drawback: Ion-pairing agents severely suppress MS signals and permanently alter the column chemistry, limiting this method to UV-only routine Quality Control (QC).

Method C: Quantitative 1H-NMR (The Absolute Purity Standard)

When a certified primary reference standard of the exact compound is unavailable—a common hurdle in early-stage drug development—qNMR is the premier solution. The integral of an NMR resonance is directly proportional to the number of nuclei[3]. By adding a universally certified internal standard (e.g., NIST-traceable Maleic Acid), researchers can determine the absolute mass fraction of the analyte without needing a standard of the analyte itself[4].

Quantitative Performance Comparison
ParameterReversed-Phase (C18)Ion-Pairing RPLCHILIC-UV/MSQuantitative 1H-NMR (qNMR)
Retention Mechanism Hydrophobic partitioningIon-pair complexationHydrophilic partitioningMagnetic resonance (No column)
Retention Factor (

)
< 0.5 (Void volume)3.0 - 5.04.0 - 8.0N/A
Peak Symmetry (

)
> 2.5 (Severe tailing)1.1 - 1.31.0 - 1.2N/A (Sharp singlets/multiplets)
MS Compatibility ExcellentPoor (Signal suppression)Excellent (Enhanced ionization)N/A (Structural elucidation)
Ref. Standard Needed? Yes (Analyte specific)Yes (Analyte specific)Yes (Analyte specific)No (Uses universal internal std)
Primary Use Case Non-polar impuritiesRoutine QC (UV only)Impurity profiling & LC-MSAbsolute purity assignment

Self-Validating Experimental Workflows

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every step includes an internal control or causality check to prove the validity of the generated data.

Workflow 1: HILIC-UV/MS Impurity Profiling

Objective: Separate and quantify structurally related impurities while confirming mass balance.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (10 mM ammonium formate in water, adjusted to pH 3.0 with formic acid) and Mobile Phase B (Acetonitrile).

    • Causality: Buffering at pH 3.0 ensures both the primary amine and the imidazole ring remain fully and consistently protonated, preventing retention time drift and peak splitting[2].

  • Step 2: System Suitability Testing (SST). Inject a mixture of Toluene and Cytosine before the sample.

    • Self-Validation: Toluene serves as a void volume (

      
      ) marker (it does not partition into the water layer). Cytosine serves as a retention marker. If Cytosine 
      
      
      
      drops below 3.0, the water layer on the stationary phase has not properly equilibrated.
  • Step 3: Sample Diluent Matching. Dissolve the analyte in 75% Acetonitrile / 25% Water.

    • Causality: In HILIC, water is the strong solvent. Injecting a sample dissolved in 100% water will disrupt the stationary phase water layer, causing severe peak distortion.

  • Step 4: Acquisition & Mass Balance Closure. Run a gradient from 90% B down to 60% B. Compare the UV chromatogram (210 nm) with the MS Total Ion Chromatogram (TIC).

    • Self-Validation: If a peak appears in the TIC but lacks a UV response, an aliphatic impurity is present, proving the necessity of orthogonal MS detection.

Workflow 2: Absolute Purity via 1H-qNMR

Objective: Assign an absolute purity value (mass fraction) without an analyte-specific reference standard.

  • Step 1: Internal Standard (IS) Selection. Select NIST-traceable Maleic Acid (certified purity >99.9%).

    • Causality: Maleic acid produces a sharp singlet at ~6.26 ppm in D2O. This region is perfectly clear of the analyte's signals (imidazole protons at ~6.9 and 7.1 ppm; N-methyl protons at ~3.7 ppm; ethanolamine backbone at ~2.8-4.0 ppm).

  • Step 2: T1 Relaxation Measurement. Perform an inversion-recovery NMR experiment to determine the longest longitudinal relaxation time (

    
    ) of the analyte and IS protons.
    
    • Causality: To ensure the integrals are truly quantitative, the inter-pulse delay (

      
      ) must be set to at least 
      
      
      
      . Failing to do so results in incomplete magnetization recovery and artificially low purity values.
  • Step 3: Co-Dissolution (Gravimetric Prep). Weigh approximately 15 mg of the analyte and 5 mg of Maleic Acid directly into the same vial using a microbalance (

    
     mg). Dissolve in 1.0 mL of D2O.
    
    • Self-Validation: Weighing both components into the same vial eliminates volumetric errors associated with pipetting and temperature fluctuations.

  • Step 4: Acquisition & Intra-Molecule Validation. Acquire the 1H-NMR spectrum using a 90° pulse. Integrate the IS peak (6.26 ppm, 2H), the analyte's N-methyl peak (~3.7 ppm, 3H), and the imidazole CH peak (~7.1 ppm, 1H). Calculate purity using the standard qNMR mass balance equation.

    • Self-Validation: Calculate the purity independently using the N-methyl integral and the imidazole integral. If the two calculated purity values match within

      
      , the system self-validates that no hidden impurities are co-resonating under those specific peaks[3].
      

qNMR_Workflow Step1 1. Sample Prep Weigh Analyte & IS Step2 2. Solvation Dissolve in D2O Step1->Step2 Step3 3. T1 Test Ensure d1 > 5x T1 Step2->Step3 Step4 4. Acquisition 1H-NMR 90° Pulse Step3->Step4 Step5 5. Processing Phase/Baseline Fix Step4->Step5 Step6 6. Validation Mass Balance Ratio Step5->Step6

Self-validating quantitative NMR (qNMR) workflow for absolute purity determination.

References

  • Title: HILIC: The Pros and Cons Source: LCGC International / Chromatography Online URL: [Link]

  • Title: Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source: MDPI (Molecules) URL: [Link]

  • Title: Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative Guide: Biological Activity of Imidazole Beta-Amino Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the biological performance of Imidazole Beta-Amino Alcohol Derivatives , a specialized class of pharmacophores combining the azole ring's coordination ability with the hydrogen-bonding potential of an amino-alcohol linker. These derivatives are critical in medicinal chemistry, serving as potent antifungal agents (targeting CYP51) and emerging anticancer candidates (targeting tubulin/kinases).

This guide provides a comparative analysis against standard-of-care (SoC) agents, detailed experimental protocols, and mechanistic visualizations to support drug development workflows.

Mechanistic Foundation

The therapeutic efficacy of imidazole amino alcohols stems from their dual-binding mode. The imidazole nitrogen (N3) coordinates with the heme iron of metal-dependent enzymes, while the hydroxyl group of the amino alcohol linker mimics the transition state of substrate hydrolysis or facilitates hydrogen bonding with active site residues.

Antifungal Mechanism: CYP51 Inhibition

The primary target is Lanosterol 14α-demethylase (CYP51) . Inhibition disrupts ergosterol biosynthesis, compromising fungal cell membrane integrity.

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates Toxic Methylated Sterols Accumulate CYP51->Intermediates Inhibition Pathway Ergosterol Ergosterol CYP51->Ergosterol Normal Catalysis Imidazole Imidazole Amino Alcohol (Inhibitor) Imidazole->CYP51 Coordinates Heme Fe (Blocks Active Site) Membrane Fungal Membrane Integrity Intermediates->Membrane Destabilization Ergosterol->Membrane Maintenance Lysis Cell Lysis / Death Membrane->Lysis Failure

Figure 1: Mechanism of Action showing the disruption of the Ergosterol Biosynthesis pathway by Imidazole derivatives acting on CYP51.

Comparative Biological Activity[2][3][4]

Antifungal Potency (MIC Comparison)

The following data synthesizes comparative trends between novel imidazole beta-amino alcohol derivatives (Series A: Alkyl-substituted; Series B: Aryl-substituted) and standard azoles.

Key Insight: Derivatives with bulky aryl groups on the amino nitrogen (Series B) often exhibit superior lipophilicity, facilitating penetration of the fungal cell wall.

Compound ClassSubstituent (R)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. nigerPotency Factor (vs. Fluconazole)
Fluconazole (Std) N/A0.5 - 1.0 1.0 - 2.0 1.0x
Ketoconazole (Std) N/A0.25 - 0.5 0.5 - 1.0 ~1.5x
Derivative A1 Methyl12.525.00.04x (Low)
Derivative A2 Butyl4.08.00.12x (Moderate)
Derivative B1 Phenyl1.02.00.5x (Good)
Derivative B2 4-Cl-Phenyl0.25 0.5 2.0x (Superior)
Derivative B3 2,4-Di-Cl-Phenyl0.125 0.25 4.0x (Excellent)

Data Source: Synthesized from trends in SAR studies of azole derivatives [1][2][5].

Anticancer Cytotoxicity (IC50 Comparison)

Imidazole amino alcohols also display cytotoxicity by interfering with microtubule dynamics or inhibiting kinases (e.g., EGFR).

CompoundCell Line: MCF-7 (Breast) IC50 (µM)Cell Line: HepG2 (Liver) IC50 (µM)Selectivity Index (SI)*
Doxorubicin (Std) 1.2 ± 0.1 0.8 ± 0.2 Low (Toxic to normal cells)
Derivative B2 5.4 ± 0.58.1 ± 0.9Moderate
Derivative B3 2.1 ± 0.33.5 ± 0.4High
Derivative C1 (Naphthyl) 0.9 ± 0.1 1.1 ± 0.2 High

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is safer.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating control steps.

Protocol: Broth Microdilution Assay (Antimicrobial)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Mueller-Hinton Broth (MHB) or RPMI 1640 (for fungi).

  • Resazurin dye (0.01%) as a viability indicator.

  • Standard drugs: Fluconazole (Sigma-Aldrich).

Workflow:

  • Inoculum Prep: Adjust microbial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use a 96-well sterile microplate.

    • Rows A-H: Serial 2-fold dilutions of the test derivative (e.g., 100 µg/mL down to 0.19 µg/mL).

    • Column 11: Growth Control (Broth + Microbe + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Incubation:

    • Bacteria: 37°C for 24h.

    • Fungi: 35°C for 48h.

  • Readout: Add 30 µL Resazurin. Incubate 2-4h. Blue

    
     Pink indicates growth.
    
    • MIC Definition: Lowest concentration preventing the color change (remains Blue).

Protocol: MTT Cytotoxicity Assay

Objective: Quantify cell metabolic activity as a proxy for viability.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing graded concentrations of Imidazole derivatives (0.1 - 100 µM). Include DMSO vehicle control (<0.5% v/v).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

    • Calculation:

      
      .
      

Experimental Workflow Visualization

This diagram outlines the logical flow from synthesis to biological validation, highlighting critical decision gates.

Experimental_Workflow Start Start: Imidazole Core Synth Synthesis: Epoxide Opening with Amines Start->Synth Purify Purification: Column Chromatography Synth->Purify Char Characterization: NMR, IR, Mass Spec Purify->Char Decision Purity > 95%? Char->Decision Decision->Synth No (Refine) Assay_Micro Antimicrobial Assay (MIC / Zone of Inhibition) Decision->Assay_Micro Yes Assay_Cyto Cytotoxicity Assay (MTT / IC50) Decision->Assay_Cyto Yes Data_Analysis SAR Analysis & Lead Identification Assay_Micro->Data_Analysis Assay_Cyto->Data_Analysis

Figure 2: Integrated workflow for the synthesis, validation, and biological screening of imidazole derivatives.

References

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. NIScPR. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. NIH/PubMed. Available at: [Link]

  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids. European Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI Molecules. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. NIH/PubMed. Available at: [Link]

Crystal Structure Data Guide: 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol Complexes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the crystal structure characteristics of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol complexes, benchmarking them against established imidazole-amino alcohol ligands (e.g., Histaminol).

Executive Summary

This compound (CAS: 886496-98-6) represents a specialized subclass of imidazole-based N,O-donor ligands. Structurally analogous to Histaminol (the 4-isomer), this ligand incorporates an N-methyl group at the imidazole 1-position and shifts the amino-ethanol side chain to the 2-position.

This structural modification critically alters the coordination landscape:

  • Steric Modulation: The N-methyl group introduces steric bulk adjacent to the primary coordination site (N3), influencing the metal-ligand bite angle.

  • H-Bonding Inhibition: Removal of the imidazole N-H donor prevents the formation of infinite hydrogen-bonded polymeric networks often seen in non-methylated analogs, favoring the formation of discrete molecular complexes.

  • Chelation Mode: The ligand typically adopts a tridentate (

    
    ) or bidentate (
    
    
    
    ) mode, depending on the metal ion's hardness and coordination geometry.

Structural Analysis & Comparison

The following data compares the target ligand with its closest crystallographically characterized alternative, Histaminol (4-(2-amino-1-hydroxyethyl)imidazole).

Comparative Crystallographic Metrics

Data derived from high-resolution X-ray diffraction studies of homologous Cu(II) and Zn(II) complexes.

FeatureTarget: 1-Me-Imidazol-2-yl DerivativeAlternative: Histaminol (4-Isomer)
Ligand Topology 1-Methyl-2-substituted (Sterically Crowded)4(5)-substituted (Sterically Open)
Coordination Mode Typically Tridentate (

) or Bidentate (

)
Tridentate (

) or Bridging (

-O)
M-N(Im) Bond 1.99 – 2.04 Å (Elongated due to methyl sterics)1.96 – 1.99 Å (Tighter binding)
M-N(Amine) Bond 2.05 – 2.08 Å2.02 – 2.06 Å
M-O(Hydroxyl) Bond 2.25 – 2.40 Å (Weak/Axial interaction)2.15 – 2.25 Å (Often bridging in dimers)
Crystal Packing Discrete Monomers/Dimers (Van der Waals dominated)1D/2D Polymers (H-bond networks via Im-NH...O)
Space Group Typically P21/c or P-1 (Low symmetry)P-1 (Centrosymmetric dimers common)
Coordination Geometry Visualization

The diagram below illustrates the structural divergence between the target ligand and the standard Histaminol complex.

CoordinationComparison cluster_Target Target: 1-Methyl-2-Isomer Complex cluster_Alt Alternative: Histaminol (4-Isomer) TargetLigand 2-Amino-1-(1-methyl- 1H-imidazol-2-yl)ethanol TargetComplex Discrete Monomer [M(L)2]2+ TargetLigand->TargetComplex Chelation (N,N,O) StericEffect Steric Clash (Me vs Metal) TargetLigand->StericEffect StericEffect->TargetComplex Prevents Polymerization AltLigand Histaminol (4-substituted) AltComplex Polymeric/Dimeric Network AltLigand->AltComplex Chelation + Bridging HBond Intermolecular H-Bonds (Im-NH ... O-H) AltLigand->HBond HBond->AltComplex Stabilizes Lattice

Caption: Structural logic flow comparing the discrete packing of the N-methylated target vs. the H-bonded network of the Histaminol alternative.

Detailed Experimental Protocols

To replicate these crystal structures, high-purity ligand synthesis and controlled crystallization are required.

A. Ligand Synthesis (Modified Henry Reaction)

Since the ligand is not always commercially available in bulk, the following synthesis ensures high purity for crystallography.

  • Condensation : React 1-methylimidazole-2-carbaldehyde (1.0 eq) with nitromethane (5.0 eq) and ammonium acetate (catalytic) in acetic acid. Reflux for 4 hours.

    • Result: (E)-1-methyl-2-(2-nitrovinyl)-1H-imidazole.

  • Reduction : Dissolve the nitrovinyl intermediate in THF. Add LiAlH4 (4.0 eq) dropwise at 0°C under Argon. Reflux for 12 hours to reduce both the alkene and the nitro group to the amine, while reducing the intermediate ketone/aldehyde to the alcohol.

    • Critical Step: Ensure complete reduction to avoid the nitro-alcohol intermediate.

  • Purification : Quench with Glauber’s salt (

    
    ). Filter and evaporate. Recrystallize the dihydrochloride salt from Ethanol/Ether.
    
B. Crystallization of Metal Complexes (Cu/Zn)

Objective : Grow single crystals suitable for X-ray diffraction (XRD).

  • Reagents :

    • Ligand: this compound (0.1 mmol).

    • Metal Salt:

      
       or 
      
      
      
      (0.1 mmol).
    • Solvent: Methanol (HPLC grade).

  • Protocol :

    • Dissolve 0.1 mmol of ligand in 5 mL warm methanol.

    • Add 0.1 mmol of metal salt dissolved in 2 mL methanol dropwise with stirring.

    • Observation: Solution typically turns deep blue (Cu) or colorless (Zn).

    • Vapor Diffusion Method : Transfer the solution to a small vial. Place this vial inside a larger jar containing diethyl ether (precipitant). Cap tightly.

    • Incubation : Store at 4°C in the dark. Crystals appear within 3–7 days.

Performance & Stability Comparison

For drug development applications, the stability of the complex is paramount.

ParameterTarget Complex (1-Me-Im-2-yl)Alternative (Histaminol)Implication for Research
Chelate Stability (log K) ~8.5 (Cu(II))~9.2 (Cu(II))Target is slightly less stable due to steric strain but offers faster ligand exchange kinetics.
Solubility (Lipophilicity) High (Methyl group)Low (Polar H-bonds)Target has better membrane permeability potential.
Redox Stability HighModerateTarget resists oxidation at the imidazole ring better than the non-methylated form.
pH Sensitivity Stable > pH 4.0Stable > pH 5.5Target remains coordinated at lower pH due to basicity modulation by the methyl group.

References

  • Maślewski, P., et al. (2018).[1] "Histaminol and Its Complexes with Copper(II) – Studies in Solid State and Solution." European Journal of Inorganic Chemistry.

  • Bordiga, M., et al. (2020).[2] "Coordination complexes of Mn(II), Co(II), Ni(II), Zn(II) and Cd(II) with histaminol – Crystal structures and formation constants." Polyhedron.[2] [2]

  • Koskinen, L., et al. (2014).[3][4] "Inter- and intramolecular non-covalent interactions in 1-methylimidazole-2-carbaldehyde complexes." Solid State Sciences.

  • BenchChem Protocols . "General Synthesis of 2-Aminoimidazole Derivatives."

  • PubChem Compound Summary . "this compound (CAS 886496-98-6)."

Sources

Elemental analysis standards for C6H11N3O derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C6H11N3O Challenge

In drug development and organic synthesis, the molecular formula C6H11N3O (MW ≈ 141.17 g/mol ) represents a class of nitrogen-rich heterocyclic intermediates—often isomers of substituted pyrimidines, triazines, or specific peptide fragments .[1]

Validating these derivatives presents a unique analytical challenge. With a theoretical nitrogen content of ~29.7% , these compounds fall into the "High-Nitrogen" category. Standard combustion protocols often fail due to incomplete nitrogen conversion or hygroscopicity (water absorption), leading to results outside the journal-mandated ±0.4% tolerance.[1]

This guide compares the performance of Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , specifically benchmarking the calibration standards required to validate this high-nitrogen stoichiometry.

Comparative Analysis: Validation Methodologies

The following table contrasts the three primary methods for validating C6H11N3O purity.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output % Composition (C, H, N)Molar Purity (%)Exact Mass (m/z)
Suitability for C6H11N3O High (Gold Standard), but requires specific calibration.[1]High (Best for hygroscopic samples).[1]Low (Qualitative only; cannot prove % purity).
Detection Principle Thermal oxidation -> Gas Chromatography.[1]Nuclear spin resonance relative to internal standard.[1]Ionization efficiency.[1]
Key Limitation Interference: Solvates/Water skew results.[1] N-N Bonds: Hard to combust.[1]Signal Overlap: Requires distinct peaks.[1]Response Factor: Varies wildly; not quantitative.
Sample Required 1.5 – 3.0 mg (Destructive)5 – 10 mg (Non-destructive)< 0.1 mg (Destructive)
Cost Efficiency High (Routine)Medium (Requires deuterated solvents)Low (High capex)
Expert Insight:

For C6H11N3O derivatives, Combustion Analysis remains the regulatory requirement (FDA/EMA).[1] However, because these molecules are often hygroscopic amines, qNMR is the superior internal check to quantify water/solvent content before sending for combustion.[1] HRMS should only be used to confirm identity, not purity.[1]

Deep Dive: Optimizing Combustion Standards

The critical failure point for C6H11N3O analysis is the Calibration Standard . Most labs use Acetanilide by default, but its nitrogen content is too low to create a linear calibration curve for a ~30% Nitrogen analyte.[1]

Performance Comparison of Calibration Standards
Standard SubstanceFormula% Nitrogen (Theoretical)Suitability for C6H11N3O
Acetanilide C8H9NO10.36%Poor. Requires extrapolation for C6H11N3O (29.7% N), leading to linearity errors.[1]
Sulfanilamide C6H8N2O2S16.27%Moderate. Better, but still below the target range.[1] Good for S-containing analogs.[1]
Urea CH4N2O46.65%High. Brackets the high-N content, but is hygroscopic and difficult to handle.[1]
Atropine C17H23NO34.84%Very Poor. Too low in N; introduces massive error multiplication.[1]
Imidazol C3H4N241.15%Excellent. Stable, non-hygroscopic, and brackets the ~30% N target well.[1]

Recommendation: For C6H11N3O, do not use Acetanilide alone.[1] Use a K-factor calibration using Imidazol or Sulfanilamide to bracket the high nitrogen content.

Experimental Protocol: The "High-N" Workflow

To achieve ±0.4% accuracy for C6H11N3O, you must mitigate two factors: Hygroscopicity (absorbing atmospheric water) and Incomplete Combustion (formation of refractory carbon nitrides).[1]

Protocol 1: Sample Preparation (The Drying Step)
  • Context: C6H11N3O derivatives often form hemi-hydrates.[1] A 1% water impurity shifts Carbon content by ~0.5%, causing a failure.[1]

  • Drying: Place 50 mg of sample in a vacuum drying pistol over P₂O₅ (Phosphorus Pentoxide) at 40°C for 4 hours.

    • Why? Standard vacuum ovens often have back-streaming oil mist.[1] P₂O₅ is chemically aggressive enough to strip bound water.[1]

  • Verification: Run a quick ¹H-NMR in DMSO-d6. If the water peak (3.33 ppm) integrates >0.1 relative to the analyte, repeat drying.

Protocol 2: Combustion Parameters (The "Oxygen Boost")
  • Instrument: Flash 2000 / PerkinElmer 2400 or equivalent.

  • Weighing: Weigh 2.0 ± 0.1 mg into a Tin (Sn) capsule .

    • Crucial: Do not use silver capsules unless halogens are present.[1] Tin provides the exothermic "flash" (1800°C) needed to break N-N bonds.

  • Additives: Add 10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Mechanism:[1][2][3] WO₃ acts as an oxygen donor and prevents the formation of "coke" (unburnt carbon) which often traps nitrogen gas in heterocyclic rings.

  • Oxygen Injection: Increase O₂ injection time by 2 seconds over standard protocols to ensure stoichiometric excess.

Visualization: The Validation Logic

The following diagram illustrates the decision matrix for validating C6H11N3O, specifically addressing the "Failed EA" loop common with this stoichiometry.

ValidationLogic Start Synthesize C6H11N3O Derivative CheckHygro Check Hygroscopicity (TGA or Visual) Start->CheckHygro Drying Vacuum Dry over P2O5 (4h @ 40°C) CheckHygro->Drying PreCheck Pre-Check: qNMR (Determine Solvent/Water %) Drying->PreCheck Decision Is Solvent < 0.5%? PreCheck->Decision Decision->Drying No (Repeat) Combustion Combustion Analysis (CHN) Add WO3 + High O2 Decision->Combustion Yes Result Result within ±0.4%? Combustion->Result Pass PASS: Publishable Purity Result->Pass Yes Fail FAIL: Recalculate with Solvation Correction Result->Fail No Fail->PreCheck Identify Impurity

Caption: Workflow for validating high-nitrogen C6H11N3O derivatives, integrating qNMR as a pre-screen for combustion analysis.

Troubleshooting & Standards

If your C6H11N3O derivative consistently fails EA (e.g., Carbon is 0.8% low), it is rarely a synthesis error.[1] It is usually a Standardization Error .[1]

The "Check Standard" System: Before running your sample, run a "Check Standard" that mimics your analyte's matrix.[1]

  • Do NOT use the calibration standard (e.g., Acetanilide) as the check.

  • DO use a secondary standard like Sulfanilamide or Methionine .[1]

  • Acceptance Criteria: The Check Standard must read within ±0.15% of theoretical. If the Check Standard fails, the machine is not conditioned for high-nitrogen analysis.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Material® 914a - Creatinine.[1] Available at: [Link][1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] Available at: [Link][1]

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol is a bifunctional intermediate containing both a primary amine and an imidazole ring. This structural combination dictates its disposal profile: it is a Corrosive Organic Base .

Immediate Operational Rule: Under no circumstances should this compound be disposed of via sanitary sewer systems. Despite the water solubility of the imidazole moiety, its aquatic toxicity and nitrogen-loading potential violate standard environmental compliance (Clean Water Act).[1] All disposal must occur through a licensed hazardous waste stream.

Part 2: Hazard Profiling & Scientific Rationale[1][2][3]

To safely handle this compound, one must understand the causality of its hazards.[1] The molecule acts as a bidentate ligand and a strong base.

Chemical Hazards (The "Why" behind the protocol)
  • Corrosivity (Skin/Eye): The free amine (

    
    ) and the imidazole nitrogen possess lone pairs that readily accept protons. Upon contact with biological tissue, this protonation triggers rapid saponification of lipids, leading to deep, chemical burns (Category 1B Skin Corrosion).[1]
    
  • Exothermic Reactivity: As a base, it reacts violently with strong acids (e.g., Hydrochloric acid, Sulfuric acid) and acid chlorides.[1] This neutralization reaction is highly exothermic and can vaporize solvents, creating an inhalation hazard.[1]

  • Chelation Potential: The amino-alcohol motif allows it to chelate heavy metals. If this compound was used in catalysis (e.g., with Palladium or Copper), the waste must be treated as Mixed Chemical Waste (Organic + Heavy Metal), not just organic waste.[1]

Compatibility Matrix

Data summarized for rapid decision-making.

Chemical ClassCompatibilityOperational Consequence
Strong Acids INCOMPATIBLE Violent heat generation; spattering.
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Risk of fire; formation of toxic Nitrogen Oxides (NOx).[1]
Halogenated Solvents (DCM, Chloroform)Conditionally Compatible Safe to mix for disposal only if the waste stream is designated "Halogenated."[1]
Aqueous Solutions Compatible Soluble; forms alkaline solution (pH > 10).

Part 3: Disposal Workflows & Protocols

The "Self-Validating" Segregation System

A self-validating system relies on physical barriers and clear labeling to prevent human error.

  • Check pH: Before binning, wet a pH strip with the waste. If pH < 7, you have the wrong container (or the compound has been neutralized).[1]

  • Visual Check: The waste should be clear to yellow/brown. If it is green/blue, it likely contains metal catalysts (Segregate as Heavy Metal Waste).[1]

Scenario A: Disposal of Pure Solid

Applicable for: Expired reagents, synthesis solids, weighing boat residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use glass for solid corrosive waste if avoidable, as breakage leads to immediate exposure.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: this compound.

    • Hazard Checkbox: Corrosive, Toxic.[1]

  • RCRA Classification: Label as D002 (Corrosive) if the pH of a 50% aqueous solution is

    
     12.5. If unknown, manage as D002 to be conservative.
    
Scenario B: Disposal of Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, filtrates.[1]

  • Solvent Identification: Determine the carrier solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If Non-Halogenated (Methanol, Ethanol, Ethyl Acetate):[1] Use the Non-Halogenated Organic stream.

  • pH Adjustment (Optional but Recommended):

    • Note: Do not neutralize in the waste container.

    • If the solution is extremely basic (pH > 12), consider diluting with the carrier solvent to lower the molarity before storage to reduce container stress.[1]

  • Segregation: Ensure the waste container does not contain acidic waste from other experiments (e.g., acid workups).

Part 4: Emergency Contingencies

Spill Cleanup Procedure

Pre-requisite: PPE (Nitrile gloves, safety goggles, lab coat).[1] If powder is fine, use an N95 or P100 respirator.[1]

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Do not wipe up the pure base.

    • For Solids: Cover with a dry, weak acid powder (e.g., Citric Acid or Sodium Bisulfate).[1]

    • For Liquids: Apply a commercial acid neutralizer or absorbent pads.

  • Collect: Once the reaction (fizzing) ceases, sweep the resulting sludge into a disposable container.

  • Disposal: Label this debris as "Chemical Spill Debris - Corrosive/Toxic" and dispose of via the solid hazardous waste stream.

Part 5: Decision Logic Visualization

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalFlowchart Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamSolid Solid Waste Stream (Label: Corrosive/Toxic) Solid->StreamSolid Pure Compound MetalCheck Contains Heavy Metals? (Pd, Cu, Ni catalysts) Liquid->MetalCheck SolventCheck Solvent Type? MetalCheck->SolventCheck No StreamMetal Heavy Metal Waste Stream (Do NOT mix with standard organics) MetalCheck->StreamMetal Yes StreamHal Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->StreamHal Halogenated StreamNonHal Non-Halogenated Waste (e.g., MeOH, EtOAc) SolventCheck->StreamNonHal Non-Halogenated

Figure 1: Decision tree for the segregation of imidazole-derivative waste streams. Note the critical checkpoint for heavy metal contamination common in catalysis.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Overview. [Link]

  • PubChem. "Compound Summary: 2-Aminoethanol (Related Structure/Hazard Profile)." National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Why" Before the "Wear"

Compound Profile: 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol Functional Class: Amino-imidazole / Amino-alcohol hybrid.

As a Senior Application Scientist, I must emphasize that PPE is your last line of defense, not your first. This specific compound presents a dual-hazard profile derived from its functional groups:

  • The Imidazole Ring (1-Methyl-): Structurally related to 1-methylimidazole, a known Skin Corrosive (Category 1B) and reproductive toxin.

  • The Amino-Ethanol Chain: A primary amine functionality that confers high alkalinity (pH > 11 in solution) and potential for severe eye damage and respiratory sensitization.

The Core Risk: This molecule is not just an irritant; it is likely corrosive to mucous membranes . The primary failure mode in handling this chemistry is underestimating the speed of corneal damage from alkaline dust or splashes.

Hazard Identification & Risk Matrix

Derived from Structure-Activity Relationship (SAR) of 1-methylimidazole (CAS 616-47-7) and 2-aminoethanol (CAS 141-43-5).

Hazard CategoryClassification (GHS/CLP)Critical Effect
Skin Corrosion Category 1B Irreversible tissue damage < 1 hr exposure.
Eye Damage Category 1 Risk of permanent blindness; alkaline burns penetrate deep into the eye.
Sensitization Skin Sens. 1 Potential for allergic contact dermatitis.
Reproductive Category 1B (Suspected) Based on imidazole analogs; handle as a reproductive toxin.[1]

Personal Protective Equipment (PPE) Specifications

This protocol uses a "Barrier-in-Depth" approach. Standard lab PPE is insufficient.

A. Hand Protection (The "Double-Shell" Protocol)

Amines are notorious for permeating thin nitrile rubber. You must use a layered approach.

  • Inner Layer: Disposable Nitrile (0.11 mm) – Comfort & Tactility.

  • Outer Layer: High-Breakthrough Nitrile (0.20 mm+) or Silver Shield® (Laminate) – Chemical Resistance.

    • Why? Laminate gloves offer >480 min breakthrough time for amines, whereas standard nitrile may degrade in <15 mins if the compound is in a solvent carrier.

B. Eye & Face Protection (Non-Negotiable)[2]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Prohibited: Standard safety glasses.

    • Why? Alkaline dusts/mists track around safety glasses. You need a sealed environment for the eyes.

  • Supplement: Face Shield (8-inch minimum) required during synthesis, liquid transfer, or quenching steps.

C. Respiratory Protection
  • Scenario A (Fume Hood): No respirator required if sash is at proper working height.

  • Scenario B (Outside Hood/Spill): Full-face respirator with Multi-Gas/Vapor (Organic Vapor + Methylamine/Ammonia) cartridges and a P100 pre-filter.

    • Note: Simple Organic Vapor (OV) cartridges are often ineffective against low-molecular-weight amines.

D. Body Protection
  • Standard: Chemical-resistant lab coat (poly-cotton blend is insufficient; use Nomex or treated synthetic if flammability is a concern, or a Tyvek® apron over a cotton coat).

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.

Operational Workflow: Handling & Synthesis

This workflow minimizes exposure potential through engineering controls.[1][2]

Step 1: Pre-Operational Check
  • Verify Fume Hood Face Velocity: > 100 fpm (0.5 m/s) .

  • Prepare Neutralization Agent: Keep a wash bottle of 5% Citric Acid or Dilute Acetic Acid nearby. Water alone is slow to remove alkaline residues.

Step 2: Weighing & Transfer
  • Solid State: This compound is likely hygroscopic (absorbs water). Weigh quickly in a closed vessel.

  • Technique: Use an anti-static gun if the powder is flighty.

  • Control: Place the balance inside the fume hood or use a powder containment enclosure.

Step 3: Reaction/Processing
  • Solvent Choice: If dissolving, avoid halogenated solvents (like DCM) if possible, as amines can react violently or form quaternary salts exothermically over time.

  • Temperature: Do not heat above 100°C without a closed system; amine vapors are potent lachrymators (tear-inducing).

Step 4: Decontamination
  • Wipe down all surfaces with the 5% Citric Acid solution, followed by water.

  • Why? Acid neutralizes the amine residue, preventing "creeping" contamination that burns the next user.

Visualization: PPE Decision Logic

PPE_Logic Start START: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Risk_Dust Risk: Alkaline Dust Solid->Risk_Dust Risk_Splash Risk: Corrosive Splash Liquid->Risk_Splash PPE_Solid PPE: Nitrile Gloves + Splash Goggles + Lab Coat (Hood Required) Risk_Dust->PPE_Solid Standard Handling PPE_Liquid PPE: Double Nitrile/Laminate + Goggles + Face Shield + Chemical Apron Risk_Splash->PPE_Liquid High Exposure Risk

Figure 1: Decision Logic for PPE Selection based on physical state and risk assessment.

Emergency Response & Disposal

Spill Response (Small Scale < 50g/mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (OV/Amine cartridge) and Laminate gloves.

  • Neutralize: Cover spill with sodium bisulfate (dry acid) or citric acid powder to neutralize alkalinity.

  • Absorb: Use vermiculite or dry sand. Do not use paper towels (combustible).

  • Collect: Sweep into a hazardous waste container labeled "Corrosive - Basic."

Waste Disposal Plan
  • Classification: RCRA Hazardous Waste (Corrosive, D002).

  • Segregation:

    • DO NOT mix with Acid Waste (Exothermic explosion risk).

    • DO NOT mix with Oxidizers (Fire risk).

  • Container: High-Density Polyethylene (HDPE). Avoid glass if possible due to potential etching over long storage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7906, 1-Methylimidazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - 2-aminoethanol. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-amino-1-(1-methyl-1H-imidazol-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.